molecular formula C7H10O4 B1591936 Ethyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 89898-51-1

Ethyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B1591936
CAS No.: 89898-51-1
M. Wt: 158.15 g/mol
InChI Key: BNXOKRMYIMMSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS 89898-51-1) is a high-purity chemical building block valued in medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogs, including important pharmaceuticals such as pregabalin and gabapentin, which are used to treat neuropathic pain and epilepsy . The structure of this γ-butyrolactone derivative, featuring a carboxylate ester functional group, allows for selective functionalization, making it a versatile and valuable precursor for constructing complex chiral molecules in asymmetric synthesis . It is also employed in the preparation of various bioactive heterocyclic compounds and other fine chemicals, underlining its broad utility in research settings . The compound has a molecular weight of 158.15 g/mol and the molecular formula C₇H₁₀O₄ . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for detailed handling information. References: 1. BLD Pharmatech product information 2. MySkinRecipes chemical specifications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOKRMYIMMSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618654
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-51-1
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Ethyl 4-oxotetrahydrofuran-3-carboxylate, a key β-keto ester integrated into a saturated five-membered oxygen heterocycle, represents such a scaffold. Its unique combination of functional groups—a ketone, an ester, and a tetrahydrofuran ring—within a compact framework makes it a highly valuable intermediate for constructing complex molecular architectures.[1][2] The tetrahydrofuran motif is a privileged structure found in numerous natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and impart favorable pharmacokinetic properties.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its effective application in research and development.

Core Molecular Properties and Structural Attributes

This compound is a bifunctional molecule whose chemical behavior is dictated by the interplay between its constituent parts. Understanding its core properties is the first step toward leveraging its synthetic potential.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from closely related analogs, such as the corresponding methyl ester, and from supplier-provided information.[4][5] These properties are essential for reaction planning, purification, and characterization.

PropertyValue (or Estimated Value)Source/Justification
Chemical Formula C₇H₁₀O₄[6][7]
Molecular Weight 158.15 g/mol [6][8]
CAS Number 89898-51-1[8][9]
Appearance Colorless to pale yellow liquid (Expected)Inferred from similar β-keto esters
Boiling Point ~225-235 °C at 760 mmHgExtrapolated from Mthis compound (220 °C)[2][4]
Density ~1.2 g/cm³Extrapolated from Mthis compound (1.265 g/cm³)[4]
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF, DMSO)Based on its structure and data for analogs[10]
Storage Conditions Store under an inert atmosphere, at room temperature or refrigerated (2-8°C)[8][11]Supplier recommendation to prevent degradation
Spectroscopic Signature

The structural identity of this compound is confirmed through standard spectroscopic methods. The following data are predicted based on the known spectra of its methyl analog and fundamental principles of spectroscopy.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the ethyl ester and the tetrahydrofuran ring protons. The methine proton alpha to both carbonyls is a key diagnostic signal.

    • Predicted shifts (CDCl₃, 400 MHz): δ 4.25 (q, 2H, -OCH₂ CH₃), δ 4.2-4.5 (m, 2H, ring -OCH₂ -), δ 3.8-4.1 (m, 2H, ring -CH₂ C=O), δ 3.6 (t, 1H, -O₂C-CH -C=O), δ 1.3 (t, 3H, -OCH₂CH₃ ). Note: The molecule's keto-enol tautomerism will influence the observed spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will distinctly show the two carbonyl carbons (ketone and ester) and the four carbons of the tetrahydrofuran ring, plus the two carbons of the ethyl group.[12]

    • Predicted shifts (CDCl₃, 100 MHz): δ ~205 (C=O, ketone), δ ~168 (C=O, ester), δ ~70 (ring -OC H₂-), δ ~62 (-OC H₂CH₃), δ ~50 (ring -C H₂C=O), δ ~45 (-O₂C-C H-C=O), δ ~14 (-OCH₂C H₃).

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

    • Predicted absorptions (cm⁻¹): ~1750-1765 (C=O stretch, ketone in a 5-membered ring), ~1735-1745 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether and ester).

  • Mass Spectrometry (MS): Electron ionization would likely show the molecular ion peak and characteristic fragmentation patterns.

    • Expected m/z: 158.06 [M]⁺, with fragments corresponding to the loss of the ethoxy group (-45) or the entire ester group.

The Chemistry of a β-Keto Ester: Keto-Enol Tautomerism

A defining characteristic of this compound is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[13] This equilibrium is not a resonance; the two forms are distinct constitutional isomers that rapidly interconvert.[14] The position of this equilibrium is highly sensitive to the solvent environment, a crucial consideration for any synthetic application.[15]

  • In Polar, Protic, or Aprotic Solvents (e.g., DMSO, Methanol): The more polar keto tautomer is generally favored. These solvents can effectively solvate the carbonyl groups through hydrogen bonding or dipole-dipole interactions, stabilizing the keto form.[14][15]

  • In Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, CCl₄): The enol tautomer becomes significantly more populated. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.[14][16] This internal stabilization is more favorable in solvents that do not compete for hydrogen bonding.

This tautomerism directly impacts the molecule's reactivity. Reactions can proceed via the keto form, the enol form, or the corresponding enolate, and the choice of solvent and base can be used to control the reaction pathway.

Synthesis Protocol: A Dieckmann Condensation Approach

Workflow for Synthesis

Synthesis_Workflow start Starting Materials: Ethyl Glycolate & Ethyl Acrylate step1 Step 1: Michael Addition Formation of Acyclic Diester Intermediate start->step1 step2 Step 2: Dieckmann Condensation Base-mediated Intramolecular Cyclization step1->step2 Diester Intermediate step3 Step 3: Acidic Workup Protonation to yield final product step2->step3 Cyclized Enolate step4 Step 4: Purification Vacuum Distillation or Column Chromatography step3->step4 Crude Product product Product: This compound step4->product

Step-by-Step Experimental Procedure

Objective: To synthesize this compound from ethyl glycolate and ethyl acrylate.

Materials:

  • Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous Ethanol (or Anhydrous Tetrahydrofuran if using NaH)

  • Ethyl glycolate

  • Ethyl acrylate

  • Anhydrous Diethyl Ether

  • 5% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Preparation of Sodium Ethoxide (Base):

    • In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.

    • Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.

    • Self-Validation: The complete dissolution of sodium metal indicates the formation of the active base.

  • Formation of the Acyclic Diester (Michael Addition):

    • To the freshly prepared sodium ethoxide solution, add ethyl glycolate dropwise at room temperature.

    • After the addition is complete, cool the reaction mixture to 0°C using an ice bath.

    • Slowly add a solution of ethyl acrylate. A Michael addition occurs between the enolate of ethyl glycolate and ethyl acrylate.

    • Causality: The base deprotonates the α-carbon of ethyl glycolate, forming an enolate nucleophile that attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate.

  • Intramolecular Cyclization (Dieckmann Condensation):

    • After the addition of ethyl acrylate, remove the cooling bath and allow the mixture to stir at room temperature. The intramolecular Dieckmann condensation will proceed.[20] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Causality: The base deprotonates the α-carbon of the newly formed diester, which then attacks the other ester carbonyl intramolecularly, forming the five-membered ring. The reaction is driven forward by the formation of a resonance-stabilized enolate of the product.[19]

  • Acidic Workup and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing cold 5% sulfuric acid to neutralize the excess base and protonate the enolate product.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water and then saturated brine.

    • Self-Validation: Checking the pH of the aqueous layer to ensure it is acidic (pH < 7) confirms complete neutralization.

  • Drying and Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil should be purified by vacuum distillation to yield the pure this compound.[4]

    • Self-Validation: The final product's purity should be assessed by NMR spectroscopy and compared against the expected spectroscopic signature.

Applications in Drug Discovery and Organic Synthesis

The structural features of this compound make it a desirable starting material for synthesizing a variety of more complex molecules. Its methyl ester analog is explicitly cited as a precursor for preparing fused-pyrimidine derivatives that act as novel GPR119 agonists, highlighting its relevance in targeting metabolic disorders.[2][11]

Key Synthetic Transformations:

  • Alkylation/Acylation: The acidic α-proton can be readily removed with a suitable base to form a nucleophilic enolate, which can be alkylated or acylated to introduce substituents at the C3 position.

  • Knorr Pyrrole Synthesis and Analogs: The β-keto ester functionality is a classic precursor for condensation reactions with α-amino ketones or similar substrates to form substituted pyrroles, pyrazoles, and other heterocycles.

  • Reduction of the Ketone: The ketone can be selectively reduced to a hydroxyl group, introducing a new stereocenter and a valuable functional handle for further transformations.

  • Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to a primary alcohol, providing multiple avenues for diversification.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[17]

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8][11] Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block whose true potential is realized through a deep understanding of its basic properties. Its solvent-dependent keto-enol tautomerism is not a complication but a feature that can be synthetically exploited. The reliable Dieckmann condensation route to its synthesis makes it an accessible intermediate for drug discovery programs and complex molecule synthesis. By adhering to rigorous scientific principles and safety protocols, researchers can effectively utilize this versatile heterocycle to accelerate the development of next-generation chemical entities.

References

  • PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. National Center for Biotechnology Information.
  • Covestro. (n.d.). Safety Data Sheet. Covestro Solution Center. Retrieved from a generic but representative SDS for a chemical requiring similar handling precautions.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet. MilliporeSigma.
  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (2023). Dieckmann condensation.
  • Organic Syntheses. (n.d.). General Experimental Procedures. Retrieved from a representative procedure for chemical workup and extraction.
  • ChemRxiv. (2022). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • AbacipharmTech. (n.d.). This compound.
  • ChemSrc. (n.d.). Mthis compound.
  • Master Organic Chemistry. (2022). Four Factors That Affect Keto-Enol Equilibria.
  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics.
  • Pharmaffiliates. (n.d.). Ethyl (4R)-2-oxo-4-propyltetrahydrofuran-3-carboxylate.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from a general resource on interpreting 13C NMR spectra.
  • Scirp.org. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study.
  • Chemdad. (n.d.). Mthis compound.
  • PubChem. (n.d.). Ethyl 4-oxotetrahydrofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is an isomer, used for general structural reference).

Sources

The Versatile Scaffolding of Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Heterocyclic Building Block for Medicinal Chemistry

Ethyl 4-oxotetrahydrofuran-3-carboxylate, identified by its CAS number 89898-51-1, is a pivotal heterocyclic molecule that serves as a versatile precursor in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. Its unique structural features, combining a tetrahydrofuran ring with a β-keto ester moiety, render it a highly valuable building block for the construction of various fused heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 89898-51-1
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
IUPAC Name ethyl 4-oxooxolane-3-carboxylate
Appearance Not specified, likely a liquid or low-melting solidInferred
Boiling Point Not specified
Solubility Soluble in common organic solventsInferred from structure

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The primary and most efficient method for the synthesis of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[1][2] The formation of the stable five-membered tetrahydrofuran ring is a key driving force for this reaction.[3]

The mechanism of the Dieckmann condensation is a well-established process in organic chemistry.[4] It commences with the deprotonation of an α-carbon of the starting diester by a strong base, typically sodium ethoxide, to generate a highly reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate. The subsequent elimination of an ethoxide ion results in the formation of the desired cyclic β-keto ester. An acidic workup is then employed to neutralize the reaction mixture and isolate the final product.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Product Formation Diester Starting Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) CyclicIntermediate Cyclic Tetrahedral Intermediate Enolate->CyclicIntermediate Nucleophilic Attack Enolate->CyclicIntermediate BetaKetoEster This compound CyclicIntermediate->BetaKetoEster Elimination of Ethoxide

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the analogous methyl ester and provides a robust starting point for the preparation of the title compound.[5]

Materials:

  • Diethyl carbonate

  • Ethyl chloroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • 5% Sulfuric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF is prepared. A solution of diethyl carbonate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension at room temperature. The reaction mixture is then stirred for an extended period (e.g., 12-16 hours) to ensure complete formation of the sodium enolate.

  • Cyclization: The reaction mixture is cooled to 0 °C in an ice bath. A solution of ethyl chloroacetate (1.0 equivalent) in DMSO is then added dropwise to the enolate suspension. The cooling bath is removed, and the reaction is stirred at room temperature for approximately 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is carefully poured into a beaker containing 5% sulfuric acid at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for CAS 89898-51-1 is limited, the expected spectral data can be inferred from the structure and from data available for its methyl analog.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the tetrahydrofuran ring will appear as multiplets in the region of 3.5-4.5 ppm. The methine proton at the 3-position is expected to be a triplet around 3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl at around 200-210 ppm and the ester carbonyl at approximately 170 ppm. The carbons of the ethyl group will appear at around 60 ppm (CH₂) and 14 ppm (CH₃). The carbons of the tetrahydrofuran ring will resonate in the range of 45-75 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl stretching bands: one for the ketone (around 1750 cm⁻¹) and one for the ester (around 1735 cm⁻¹). C-O stretching bands for the ether and ester functionalities will also be present in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns will likely involve the loss of the ethoxy group (-45 amu) and other characteristic cleavages of the ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[6] Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the construction of fused heterocyclic systems.

Synthesis of Fused Pyran and Pyrimidine Derivatives

A significant application of this compound is in the synthesis of furo[3,4-c]pyran and furo[2,3-d]pyrimidine derivatives. These scaffolds are present in a variety of natural products and synthetic compounds with demonstrated biological activities, including anti-tumor properties.[7] For instance, the reaction of this compound with various reagents can lead to the formation of these fused ring systems, which can then be further functionalized to generate libraries of potential drug candidates.

Medicinal_Chemistry_Applications cluster_derivatives Bioactive Fused Heterocycles cluster_activities Potential Biological Activities Start This compound (CAS 89898-51-1) FuroPyran Furo[3,4-c]pyran Derivatives Start->FuroPyran Reaction with suitable precursors FuroPyrimidine Furo[2,3-d]pyrimidine Derivatives Start->FuroPyrimidine Condensation reactions OtherHeterocycles Other Novel Heterocyclic Scaffolds Start->OtherHeterocycles Multicomponent reactions Antitumor Antitumor FuroPyran->Antitumor Antiviral Antiviral FuroPyrimidine->Antiviral KinaseInhibitor Kinase Inhibitors OtherHeterocycles->KinaseInhibitor

Caption: Applications in Medicinal Chemistry.

The synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which have shown potent anti-tumor activity, highlights the importance of this starting material.[7] The tetrahydrofuran ring of this compound serves as a rigid scaffold upon which the pyran ring is constructed, and the ester group provides a handle for further derivatization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Specific hazard information is limited, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and its ability to serve as a precursor to a wide array of complex, biologically active fused heterocyclic compounds make it an indispensable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity will continue to facilitate the creation of novel therapeutic agents.

References

  • Wiley-VCH. (2007).
  • PubMed. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.
  • Royal Society of Chemistry.
  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • YouTube. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry.
  • PubChem. This compound.
  • PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Wikipedia. Dieckmann condensation.
  • YouTube. (2019, January 14). Dieckmann condensation.
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.
  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • ResearchGate. A convenient synthesis of furo[3,2-c]pyran-3-carboxylates from 3-bromo-3-nitroacrylates.
  • UCLA Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section.
  • ResearchGate. Dieckmann Condensation.
  • NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester.
  • Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives.
  • Beilstein Archives. Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo.
  • ResearchGate. Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines.
  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
  • Beilstein Journals. Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates.
  • Organic Syntheses. Malonic acid, methyl-, diethyl ester.
  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.
  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.
  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • GovInfo. EPA/NIH Mass Spectral Data Base.
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.

Sources

IUPAC name for Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a tetrahydrofuran ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

Nomenclature and Structural Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 89898-51-1[2][3]

  • Molecular Formula: C₇H₁₀O₄[1][2][4]

  • Canonical SMILES: CCOC(=O)C1COCC1=O[2][4]

  • InChIKey: BNXOKRMYIMMSKY-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Weight 158.15 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point ~220 °C (for methyl analog)[5]
Density ~1.265 g/cm³ (for methyl analog)[5]
Flash Point ~91 °C (for methyl analog)[5]
Storage Inert atmosphere, Room Temperature or 2-8 °C, Keep in dark place[2][3]

Note: Some physical properties are extrapolated from the closely related methyl analog due to a lack of specific data for the ethyl ester in the provided search results.

Synthesis of this compound

The synthesis of γ-keto esters, particularly within a heterocyclic framework, is a common challenge in organic synthesis. A prevalent method for synthesizing the analogous methyl ester involves a Michael addition reaction, which can be adapted for the preparation of the title compound.[5]

Synthetic Pathway: A Mechanistic Overview

The synthesis is predicated on the reaction between an ethyl glycolate enolate and an acrylate ester. This process can be visualized as a two-step sequence:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of ethyl glycolate, forming a reactive sodium enolate.

  • Michael Addition & Cyclization: The generated enolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a conjugate addition. The resulting intermediate undergoes an intramolecular condensation (Dieckmann-like cyclization) to form the tetrahydrofuranone ring.

The overall synthetic workflow is depicted in the diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products ethyl_glycolate Ethyl Glycolate enolate_formation Step 1: Enolate Formation (Deprotonation) ethyl_glycolate->enolate_formation ethyl_acrylate Ethyl Acrylate michael_addition Step 2: Michael Addition & Intramolecular Cyclization ethyl_acrylate->michael_addition NaH Sodium Hydride (Base) NaH->enolate_formation enolate_formation->michael_addition Sodium Enolate Intermediate h2_gas H₂ Gas (byproduct) enolate_formation->h2_gas evolves target_molecule This compound michael_addition->target_molecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the methyl analog and represents a standard laboratory-scale procedure.[5]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ethyl glycolate

  • Ethyl acrylate

  • Dimethyl sulfoxide (DMSO)

  • 5% Sulfuric Acid (H₂SO₄)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous diethyl ether or THF.

  • Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of ethyl glycolate (1.0 eq.) in anhydrous ether/THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for several hours, or until hydrogen gas evolution ceases. The formation of the solid sodium salt of ethyl glycolate should be observed.

  • Michael Addition: Concentrate the reaction mixture under reduced pressure to remove the ether/THF. To the resulting solid, add a solution of ethyl acrylate (1.1 eq.) in anhydrous DMSO at 0 °C.

  • Reaction Progression: Stir the mixture at 0 °C for approximately 15-20 minutes. Remove the cooling bath and continue stirring for an additional 45-60 minutes at room temperature.

  • Workup: Pour the reaction mixture into a beaker containing cold 5% H₂SO₄. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its favorable metabolic stability make it an attractive feature in drug design.

Building Block for Bioactive Molecules

This compound serves as a key intermediate for creating more elaborate molecular architectures. Its functional groups offer multiple handles for chemical modification.

  • The ketone at the 4-position can undergo reactions such as reduction, reductive amination, or Wittig reactions.

  • The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.

  • The α-proton to the ester is acidic and can be removed to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

The following diagram illustrates the potential reaction pathways for derivatization.

G cluster_ketone Ketone Reactions (C4) cluster_ester Ester Reactions (C3) cluster_alpha_carbon α-Carbon Reactions center_node Ethyl 4-oxotetrahydrofuran -3-carboxylate reduction Reduction (e.g., NaBH₄) center_node->reduction reductive_amination Reductive Amination center_node->reductive_amination hydrolysis Hydrolysis (-> Acid) center_node->hydrolysis alkylation Alkylation center_node->alkylation amide_coupling Amide Coupling hydrolysis->amide_coupling

Caption: Potential derivatization pathways for the core scaffold.

Precursor to GPR119 Agonists

One notable application is in the synthesis of fused-pyrimidine derivatives which act as novel agonists for G protein-coupled receptor 119 (GPR119).[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The tetrahydrofuran ring system from the title compound often forms a core part of the final agonist structure, highlighting its importance in constructing molecules with specific biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazards:

Hazard Statement CodeDescription
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.
H332 Harmful if inhaled.[2]
H335 May cause respiratory irritation.[2]
  • Signal Word: Warning[2]

  • GHS Pictograms: The "Exclamation Mark" pictogram is typically associated with these hazards.

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2][3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a foundational scaffold for constructing complex, biologically active molecules such as GPR119 agonists. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

  • This compound | C7H10O4 | CID 21836437 - PubChem.[Link]
  • Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate | C8H12O4 | CID 71628111 - PubChem.[Link]
  • Ethyl (4R)
  • Ethyl 4-oxotetrahydrofuran-2-carboxylate | C7H10O4 | CID 119081548 - PubChem.[Link]
  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - NIST WebBook.[Link]
  • Ethyl 4-oxotetrahydrofuran-3-carboxyl

Sources

Discovery and history of furanone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Furanone Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and history of furanone compounds, from their initial chemical synthesis to their significant roles in flavor chemistry and modern drug development. It is designed for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this versatile class of heterocyclic molecules.

Preamble: From Chemical Curiosities to Biological Modulators

The story of furanones is a compelling journey of scientific discovery, beginning in the late 19th century with foundational organic synthesis and evolving to the cutting edge of anti-infective therapy in the 21st. Initially explored as fundamental heterocyclic structures, their discovery in nature as potent flavor and aroma agents unveiled their importance in the food and fragrance industries. More recently, the elucidation of their role as powerful modulators of bacterial communication has positioned them as a critical area of research in the fight against antibiotic resistance. This guide traces this historical arc, detailing the key synthetic milestones, natural product discoveries, and the biological revelations that define the field today.

Part 1: The Dawn of Synthesis: Forging the Furanone Core

The ability to construct the furanone ring system was born from the ingenuity of classical organic chemistry. Two seminal, independently developed reactions laid the groundwork for the synthesis of substituted furans and, by extension, furanones. These methods are not merely historical footnotes; they remain pillars in heterocyclic chemistry.

The Paal-Knorr Furan Synthesis (1884)

One of the most direct and enduring methods for creating the furan ring was reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[1] The Paal-Knorr synthesis is an acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] This reaction's versatility allows for the synthesis of a wide array of substituted furans, which can then be further modified to yield furanone derivatives.

Causality in Mechanism: The elegance of the Paal-Knorr synthesis lies in its intramolecular logic. The acidic conditions serve to activate one carbonyl group via protonation, making it susceptible to nucleophilic attack. The second carbonyl group, in equilibrium with its enol tautomer, provides the necessary internal nucleophile to initiate ring closure. The subsequent dehydration of the resulting hemiacetal is the thermodynamic driving force that leads to the stable aromatic furan ring.[1][4]

Experimental Protocol: Generalized Paal-Knorr Furan Synthesis

  • Dissolution: Dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) in a suitable non-polar solvent such as toluene.[5]

  • Catalyst Addition: Add a catalytic amount of a strong acid. Protic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][5]

  • Water Removal: Heat the mixture to reflux. Water, a byproduct of the cyclization, is typically removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[5]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Purification: After extraction and drying of the organic layer, the resulting furan product is purified, typically by vacuum distillation or column chromatography.[5]

Caption: Paal-Knorr furan synthesis workflow.

The Feist-Bénary Furan Synthesis (1902 & 1911)

Another cornerstone of furan synthesis was independently described by Franz Feist (1902) and Erich Bénary (1911).[6][7] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7][8][9] The Feist-Bénary synthesis offers a different strategic approach, building the furan ring through an intermolecular condensation followed by cyclization, and is particularly valuable for creating highly functionalized furans.[5][7]

Causality in Mechanism: The choice of a base is critical. A mild base, such as pyridine or ammonia, deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[9][10] This enolate then attacks the electrophilic carbon of the α-halo ketone in a classic nucleophilic substitution, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.[7]

Experimental Protocol: Generalized Feist-Bénary Synthesis

  • Reactant Mixture: In a suitable polar solvent like ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) and a mild base (e.g., pyridine).[5][9]

  • Addition: Slowly add the α-halo ketone (e.g., chloroacetone) to the stirred mixture at room temperature.[5][9]

  • Heating: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization steps.[5][9]

  • Monitoring: Monitor the reaction's progress via TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed sequentially with dilute acid (to remove the base), water, and brine.

  • Purification: The crude product is purified by column chromatography or vacuum distillation to yield the substituted furan.[9]

Caption: Furanones as competitive inhibitors of AHL-mediated quorum sensing.

Part 4: Modern Perspectives and Future Directions

The discovery of furanones as quorum sensing inhibitors has sparked intense research and development efforts.

  • Synthetic Analogues: Scientists are now designing and synthesizing novel furanone derivatives to improve their stability, reduce toxicity to eukaryotic cells, and enhance their inhibitory activity against a broader range of pathogens. [11][12][13][14]* Broadening Biological Scope: Beyond their anti-biofilm and anti-virulence properties, furanone derivatives have been investigated for a wide spectrum of other biological activities, including anti-inflammatory, antifungal, antioxidant, and anticancer effects, making them a versatile scaffold for drug discovery. [11][15][16] The journey of the furanone ring system—from a target of early synthetic chemists to a key component of flavor and finally to a potential weapon against infectious disease—showcases the dynamic and often unpredictable path of scientific discovery. Its history underscores the immense value found at the intersection of chemistry, biology, and sensory science.

References

  • Feist–Benary synthesis. Wikipedia. [Link]
  • N-Acyl homoserine lactone. Wikipedia. [Link]
  • Proctor, C. R., McCarron, P. A., & Ternan, N. G. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society. [Link]
  • Koul, M., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]
  • Bhardwaj, A., et al. (2020). The quorum sensing molecule N-acyl homoserine lactone produced by Acinetobacter baumannii displays antibacterial and anticancer properties. Taylor & Francis Online. [Link]
  • Hartmann, A., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. MDPI. [Link]
  • Feist-Benary synthesis. chemeurope.com. [Link]
  • Paal–Knorr synthesis. Wikipedia. [Link]
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]
  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. PubMed. [Link]
  • Bains, M., et al. (2021). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers. [Link]
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
  • Whitfield, F. B., & Last, J. H. (1999).
  • Aguilar-Pérez, C., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]
  • Paal–Knorr furan synthesis | Request PDF.
  • Obydennov, K. L., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]
  • D'Amico, W., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. MDPI. [Link]
  • Sotolon. Wikipedia. [Link]
  • Furanones with significant anti-biofilm activity as analysed by....
  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.
  • Hofmann, T., & Schieberle, P. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. PubMed. [Link]
  • Chemistry and Technology of Flavors and Fragrances.
  • Research Progress on Furanones. Foreverest Resources Ltd. [Link]
  • Furaneol. Wikipedia. [Link]
  • Identification of a Sotolon Pathway in Dry White Wines.
  • 2-Furanone. Wikipedia. [Link]
  • Synthesis of furanone 1.
  • Tanabe, Y., & Ohno, N. (1988). Novel and efficient synthesis of 2(5H)-furanone derivatives. The Journal of Organic Chemistry. [Link]
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
  • Whitfield, F. B., & Last, J. H. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews. [Link]
  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry. [Link]
  • 2-Furanone – Knowledge and References. Taylor & Francis. [Link]
  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. PubMed. [Link]
  • Sotolon. PubChem. [Link]
  • chemically synthesized furanones: Topics by Science.gov. Science.gov. [Link]
  • The Chemistry of 2(5H)-Furanone: Applications in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Strategic Role of Ethyl 4-oxotetrahydrofuran-3-carboxylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block, holds a significant position in the landscape of contemporary organic chemistry. Its unique structural arrangement, featuring a tetrahydrofuran ring system flanked by a ketone and an ethyl ester, renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and chiral synthons. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this pivotal chemical entity.

Introduction: The Architectural Significance of a Versatile Heterocycle

In the quest for novel molecular architectures with pronounced biological activity, the strategic selection of starting materials is paramount. This compound (CAS No: 89898-51-1, Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ) emerges as a scaffold of considerable interest.[1][2] The tetrahydrofuran motif is a prevalent feature in numerous natural products and pharmacologically active compounds, lauded for its favorable pharmacokinetic properties. The presence of both a β-keto ester system within this cyclic ether framework provides a rich chemical playground for a multitude of synthetic transformations. This guide will elucidate the primary synthetic pathway to this molecule and delve into its subsequent chemical manipulations that unlock its potential in sophisticated organic synthesis.

Synthesis of this compound: The Dieckmann Condensation

The principal and most efficient route for the preparation of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation.[3][4][5][6][7] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester. The readily available starting material for this transformation is diethyl 2,2'-oxydiacetate (also known as diethyl diglycolate).

Mechanism of the Dieckmann Condensation

The reaction mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from one of the ester groups of diethyl 2,2'-oxydiacetate to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the cyclic β-keto ester.

  • Deprotonation and Acidification: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to protonate the enolate and afford the neutral product.

Dieckmann_Condensation start Diethyl 2,2'-oxydiacetate enolate Enolate Intermediate start->enolate + NaOEt - EtOH cyclic_intermediate Cyclic Tetrahedral Intermediate enolate->cyclic_intermediate Intramolecular Attack product_enolate Product Enolate cyclic_intermediate->product_enolate - NaOEt final_product This compound product_enolate->final_product + H₃O⁺

Caption: Mechanism of the Dieckmann Condensation for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Diethyl 2,2'-oxydiacetate

  • Sodium metal

  • Absolute ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling if necessary. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Anhydrous toluene is added to the sodium ethoxide solution.

  • Addition of Diester: Diethyl 2,2'-oxydiacetate is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium ethoxide is neutralized by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the ketone and the β-ester.

Reactions at the Ketone Carbonyl Group

The ketone functionality can undergo a variety of transformations, including:

  • Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, yielding ethyl 4-hydroxytetrahydrofuran-3-carboxylate. This transformation is crucial for the synthesis of chiral molecules and can be achieved using various reducing agents, such as sodium borohydride.[8] The resulting diastereomers can often be separated by chromatography.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 4-position.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to amino-substituted tetrahydrofuran derivatives.

Reactions Involving the β-Keto Ester Moiety

The β-keto ester system allows for a range of classical organic reactions:

  • Alkylation: The acidic α-proton can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of substituents at the 3-position.

  • Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding 3-oxotetrahydrofuran.

  • Knorr Pyrrole Synthesis and Related Heterocycle Formations: The dicarbonyl functionality can be utilized in condensation reactions with hydrazines, hydroxylamines, and other binucleophiles to construct a variety of heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it a valuable precursor in the synthesis of medicinally relevant compounds.

Chiral Synthon for Amino Acid Synthesis: The Case of L-allo-Isoleucine

A noteworthy application of this compound is its use as a chiral synthon in the synthesis of non-proteinogenic amino acids. For instance, it serves as a key starting material for the asymmetric synthesis of L-allo-isoleucine, an amino acid found in various natural products with biological activity.[9][10]

The synthetic strategy typically involves the following conceptual steps:

LAI_Synthesis start This compound step1 Stereoselective Reduction and Functional Group Manipulation start->step1 step2 Ring Opening and Introduction of Amino Group step1->step2 product L-allo-Isoleucine step2->product

Caption: Conceptual workflow for the synthesis of L-allo-isoleucine from this compound.

This pathway highlights the importance of controlling the stereochemistry at multiple centers, a challenge that can be addressed through the use of chiral auxiliaries or asymmetric catalysis in conjunction with the tetrahydrofuran scaffold.

A Scaffold for Antiviral and Anticancer Drug Discovery

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. While direct, step-by-step protocols starting from this compound for specific antiviral or anticancer agents are not extensively documented in publicly available literature, its potential as a precursor is significant. The functional handles on the molecule allow for its elaboration into more complex structures that can be designed to interact with biological targets.

For example, furan-based nucleoside analogues, which can be synthesized from precursors like this compound, have shown promise as fluorescent probes and are of interest in the development of antiviral therapies.[11] The core structure can be modified to mimic natural nucleosides, thereby interfering with viral replication processes.

Similarly, the tetrahydrofuran moiety can be incorporated into larger molecules designed to inhibit enzymes crucial for cancer cell proliferation. The flexibility in functionalization offered by this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Data Summary

PropertyValueReference
CAS Number89898-51-1[1][2]
Molecular FormulaC₇H₁₀O₄[1][2]
Molecular Weight158.15 g/mol [1][2]
IUPAC Nameethyl 4-oxooxolane-3-carboxylate[1]
Canonical SMILESCCOC(=O)C1COC=C1O[2]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a potent combination of a versatile heterocyclic core and strategically placed functional groups. Its synthesis via the robust Dieckmann condensation is efficient and scalable. The true power of this molecule lies in its capacity to serve as a launchpad for the creation of intricate molecular architectures, particularly in the realms of medicinal chemistry and natural product synthesis. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in the advancement of drug discovery and development.

References

  • Schadewaldt, P., Hammen, H. W., Dalle-Feste, C., & Wendel, U. (1990). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Journal of inherited metabolic disease, 13(2), 137–150.
  • Filo. (2025, May 30). Write the structure of the Dieckmann cyclization product formed on treatm...
  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes.
  • Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Google Patents. (n.d.). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Organic Syntheses. (n.d.). Tetrahydrofuran synthesis.
  • PubMed. (1990). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease.
  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro.
  • MDPI. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • National Center for Biotechnology Information. (n.d.). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

A Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 4-oxotetrahydrofuran-3-carboxylate, a heterocyclic β-keto ester of significant interest to researchers in organic synthesis and drug discovery. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and its combination with the versatile β-keto ester functionality makes this molecule a valuable building block for more complex pharmaceutical agents.[1][2] We will explore its synthesis via the Dieckmann condensation, followed by a comprehensive guide to its structural verification using modern spectroscopic techniques.

Part 1: Synthesis via Intramolecular Cyclization

The construction of the 5-membered tetrahydrofuran ring system in this compound is efficiently achieved through the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, specifically designed for the formation of cyclic β-keto esters from diesters.[3][4][5][6] The choice of this method is guided by its high efficiency in forming sterically stable five- and six-membered rings.[3][7]

The Dieckmann Condensation: Mechanistic Insight

The reaction proceeds via an intramolecular nucleophilic acyl substitution. The key steps are:

  • Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate.

  • Intramolecular Attack : The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.

  • Alkoxide Elimination : The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

  • Final Deprotonation : The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the ethoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.

  • Acidic Workup : A final protonation step with a mild acid (e.g., H₃O⁺) neutralizes the enolate to yield the final product.[3][5][7]

G cluster_synthesis Synthesis Workflow start Starting Material (Acyclic Diester) base Step 1: Base Addition (e.g., Sodium Ethoxide) Formation of Enolate start->base Deprotonation cyclize Step 2: Intramolecular Nucleophilic Attack (Cyclization) base->cyclize Ring Formation workup Step 3: Acidic Workup (e.g., aq. HCl) Protonation cyclize->workup Neutralization purify Purification (e.g., Distillation or Chromatography) workup->purify product Final Product This compound purify->product

Synthesis Workflow Diagram.
Experimental Protocol: Dieckmann Cyclization

This protocol describes a representative procedure for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation : In the flask, prepare a suspension of sodium ethoxide in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF).[7] The choice of an aprotic solvent enhances the stability and reactivity of the enolate.[7]

  • Substrate Addition : Dissolve the starting diester (e.g., diethyl 2-(ethoxycarbonylmethoxy)acetate) in the same anhydrous solvent and add it dropwise to the stirred base suspension at room temperature.

  • Reaction : After the addition is complete, gently heat the mixture to reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Workup : Cool the reaction mixture in an ice bath and cautiously quench by adding dilute hydrochloric acid or acetic acid until the solution is acidic. This step protonates the intermediate enolate to form the final β-keto ester.[7]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Molecular Structure Visualization & Verification

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A multi-technique spectroscopic approach provides unambiguous evidence of the compound's identity and purity.

G cluster_analysis Structural Analysis Workflow product Purified Product ir IR Spectroscopy product->ir Identifies Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Maps C-H Framework ms Mass Spectrometry product->ms Confirms Mass & Fragmentation structure Confirmed Structure This compound ir->structure nmr->structure ms->structure

Integrated Spectroscopic Analysis Workflow.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For this compound, the key absorptions are associated with the two distinct carbonyl groups and the C-O bonds.

Protocol for IR Spectroscopy Analysis

  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, a 5-10% solution in a solvent like chloroform can be prepared.[8]

  • Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation The IR spectrum will prominently display two strong absorption bands in the carbonyl region. The presence of keto-enol tautomerism, a characteristic feature of β-keto esters, may also be observed through the appearance of a broad O-H stretch and a C=C stretch in the enol form.[8]

Functional GroupExpected Vibrational Frequency (cm⁻¹)Rationale & Comments
C=O (Ketone)~1745-1765 cm⁻¹The five-membered ring introduces ring strain, which typically shifts the carbonyl absorption to a higher frequency compared to an acyclic ketone.
C=O (Ester)~1735-1750 cm⁻¹A strong, sharp peak characteristic of the ester carbonyl group.
C-O (Ether)~1050-1150 cm⁻¹Corresponds to the C-O-C stretching vibration within the tetrahydrofuran ring.
C-O (Ester)~1150-1250 cm⁻¹A strong band corresponding to the C-O stretch of the ester group.
C-H (sp³)~2850-3000 cm⁻¹Aliphatic C-H stretching vibrations from the ethyl group and the tetrahydrofuran ring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom.[8]

Protocol for NMR Spectroscopy Analysis

  • Sample Preparation : Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (0 ppm).[8]

  • Data Acquisition : Acquire both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (in CDCl₃) The molecule exists in equilibrium between keto and enol forms, which may result in two sets of signals. The following table describes the signals expected for the dominant keto tautomer.

ProtonsIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
-O-CH₂-CH₃3HTriplet (t)~1.3Shielded aliphatic protons, split by the adjacent CH₂ group.
-O-CH₂-CH₃2HQuartet (q)~4.2Deshielded by the adjacent ester oxygen, split by the CH₃ group.
Ring CH (at C3)1HVaries~3.5Adjacent to two carbonyl groups, leading to significant deshielding.
Ring CH₂ (at C5)2HVaries~4.4Deshielded by the adjacent ether oxygen.
Ring CH₂ (at C2)2HVaries~4.0Deshielded by the adjacent ether oxygen and ester group.

Expected ¹³C NMR Data (in CDCl₃)

Carbon AtomApprox. Chemical Shift (δ, ppm)Rationale
C=O (Ketone)~205-215Characteristic chemical shift for a ketone carbonyl carbon.
C=O (Ester)~165-175Characteristic chemical shift for an ester carbonyl carbon.
-O-CH₂-CH₃~61Carbon attached to the ester oxygen.
Ring C (at C3)~50-60Aliphatic carbon positioned between two carbonyls.
Ring C (at C5)~70-80Aliphatic carbon deshielded by the ether oxygen.
Ring C (at C2)~65-75Aliphatic carbon deshielded by the ether oxygen and ester group.
-O-CH₂-CH₃~14Shielded terminal methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for this analysis.

Expected Data & Interpretation The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (C₇H₁₀O₄, MW = 158.15 g/mol ). The fragmentation patterns of β-keto esters are typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11]

m/z ValueIdentityRationale for Fragmentation
158[M]⁺Molecular ion peak.
113[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester functionality.
85[M - COOCH₂CH₃]⁺Loss of the entire carbethoxy group.
43[CH₃CO]⁺A common fragment resulting from α-cleavage, often a base peak in related structures.[10]

Conclusion

The synthesis and structural verification of this compound serve as a prime example of fundamental organic chemistry principles applied to the creation of valuable molecules for advanced research. The Dieckmann condensation provides an elegant and efficient route to its synthesis. A rigorous, multi-faceted analytical approach combining IR, NMR, and Mass Spectrometry is essential for its unambiguous structural confirmation. This integrated methodology ensures the reliability and reproducibility required in the fields of chemical research and drug development, providing scientists with a high degree of confidence in this versatile chemical building block.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Alfa Chemistry. Dieckmann Condensation.
  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry.
  • ResearchGate. Mass Spectra of β-Keto Esters.
  • Wikipedia. Dieckmann condensation.
  • PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate.
  • SynArchive. Dieckmann Condensation.
  • Chemistry LibreTexts. Dieckmann Condensation.
  • Supporting Information.
  • The Royal Society of Chemistry. Supporting Information.
  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society.
  • PubChem. This compound.
  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • The Royal Society of Chemistry. Supporting information.
  • SpectraBase. (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate - Optional[MS (GC)] - Spectrum.
  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • AbacipharmTech. This compound.
  • NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester.
  • PubChem. Ethyl 4-oxotetrahydrofuran-2-carboxylate.
  • Chemsrc. CAS#:57595-23-0 | Mthis compound.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis.
  • PubMed. Organic synthesis provides opportunities to transform drug discovery.
  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester.
  • YouTube. Getting started with interpreting IR spectra.
  • NIST WebBook. Ethyl 3-coumarincarboxylate.
  • ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

Sources

The Tetrahydrofuranone Ring: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydrofuranone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a ketone functional group, represents a privileged structure in medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a critical pharmacophore. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key chemical features of the tetrahydrofuranone ring. We will delve into its structural nuances, reactivity profile, stereochemical considerations, and strategic applications in the synthesis of bioactive molecules, offering insights grounded in established scientific principles and field-proven applications.

Structural and Electronic Landscape

The tetrahydrofuranone ring is a saturated version of furanone and exists in two primary isomeric forms: tetrahydrofuran-2-one (γ-butyrolactone) and tetrahydrofuran-3-one. While both are significant, γ-butyrolactone and its derivatives have garnered more extensive attention in drug discovery.

The core structure consists of a five-membered ring, which inherently possesses ring strain due to the deviation of its bond angles from the ideal sp³ hybridized tetrahedral angle of 109.5°.[1][2][3] This ring strain, a combination of angle and torsional strain, is a critical determinant of the ring's reactivity.[1][2] The presence of the endocyclic oxygen atom introduces polarity and the capacity for hydrogen bonding, significantly influencing the molecule's solubility and interactions with biological targets.[4] The carbonyl group (ketone) further enhances this polarity and provides a key site for nucleophilic attack.

The conformation of the tetrahydrofuranone ring is not planar. To alleviate torsional strain, it adopts a puckered "envelope" or "twist" conformation. This conformational flexibility is crucial for its ability to adopt specific three-dimensional orientations required for binding to biological macromolecules.

Diagram: Conformational Isomers of Tetrahydrofuranone

Caption: Envelope and Twist conformations of the tetrahydrofuranone ring.

Reactivity and Chemical Transformations

The chemical reactivity of the tetrahydrofuranone ring is dictated by the interplay of the ether linkage and the carbonyl group, both of which are susceptible to a variety of transformations.

Ring-Opening Reactions

The inherent ring strain makes the tetrahydrofuranone ring susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a double-edged sword in drug design; while it can lead to metabolic instability, it can also be exploited for covalent modification of biological targets. Theoretical studies have shown that the activation energy for ring-opening can be influenced by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the C-O bond and increasing its susceptibility to nucleophilic attack.[5][6][7]

Reactions at the Carbonyl Group

The ketone functionality undergoes typical carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and the Wittig reaction. These transformations are instrumental in the diversification of the tetrahydrofuranone scaffold.

α-Functionalization

The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. This strategy is a cornerstone for the synthesis of substituted tetrahydrofuranone derivatives with diverse biological activities.

Diagram: Key Reactive Sites of the Tetrahydrofuranone Ring

Caption: Major sites of chemical reactivity on the tetrahydrofuranone core.

Stereochemistry: The Key to Biological Specificity

Many biologically active tetrahydrofuranone-containing natural products are chiral. The stereochemistry of the substituents on the ring plays a pivotal role in their biological activity, as it dictates the precise three-dimensional arrangement required for optimal interaction with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure tetrahydrofuranones is, therefore, a significant focus in medicinal chemistry. Asymmetric synthesis strategies, including the use of chiral catalysts and auxiliaries, are employed to control the stereochemical outcome of reactions. The conformational preferences of the ring can also influence the stereoselectivity of reactions, with reagents preferentially attacking from the less sterically hindered face.[8]

Stereochemical Consideration Impact on Drug Development
Enantioselectivity Different enantiomers can have distinct pharmacological and toxicological profiles.
Diastereoselectivity The relative stereochemistry of multiple chiral centers affects the overall shape and biological activity.
Conformational Locking Introducing bulky substituents can restrict conformational flexibility, leading to a more rigid and selective ligand.

Synthesis of the Tetrahydrofuranone Core

A variety of synthetic methodologies have been developed to construct the tetrahydrofuranone ring system, reflecting its importance in organic synthesis.

Radical Cyclization

Radical cyclization reactions are a powerful tool for the synthesis of tetrahydrofuranones.[9] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a suitably positioned double or triple bond. The diastereoselectivity of these cyclizations can often be controlled by the addition of Lewis acids.[9]

Experimental Protocol: Radical Carbonylation/Reductive Cyclization for Tetrahydrofuranone Synthesis [9]

  • Precursor Synthesis: Synthesize the appropriate radical precursor, typically an ω-alkenyl or ω-alkynyl ether containing a radical initiator group (e.g., a chalcogenide).

  • Reaction Setup: In a high-pressure autoclave, dissolve the radical precursor in a suitable solvent (e.g., benzene).

  • Reagents: Add a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tris(trimethylsilyl)silane (TTMSS).

  • Carbon Monoxide Atmosphere: Pressurize the autoclave with carbon monoxide (typically 80 atm).

  • Reaction Conditions: Heat the reaction mixture to a temperature sufficient to initiate radical formation (e.g., 80-110 °C) and maintain for several hours.

  • Workup and Purification: After cooling and depressurizing, concentrate the reaction mixture and purify the resulting tetrahydrofuranone derivative using column chromatography.

Catalytic Cycloisomerization

Transition metal-catalyzed cycloisomerization of allenic or alkynic hydroxyketones provides an efficient and atom-economical route to 3(2H)-furanones.[10] Catalysts based on gold, rhodium, or copper are commonly employed.

Experimental Protocol: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones [10]

  • Catalyst Preparation: In a reaction vessel, combine a gold(I) catalyst precursor (e.g., (p-CF₃C₆H₄)₃PAuCl) and a silver salt cocatalyst (e.g., AgOTf) in an appropriate solvent (e.g., dichloromethane).

  • Substrate Addition: Add a solution of the γ-hydroxyalkynone substrate to the catalyst mixture.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the substituted 3(2H)-furanone.

The Tetrahydrofuranone Motif in Drug Discovery and Natural Products

The tetrahydrofuranone ring is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities.[11][12][13] This has inspired the development of numerous synthetic derivatives with therapeutic potential.

Antimicrobial and Anti-inflammatory Agents

Many furan and tetrahydrofuran derivatives isolated from natural sources have demonstrated significant anti-inflammatory and antimicrobial properties.[12] For instance, certain 2(5H)-furanone derivatives have been shown to inhibit bacterial biofilm formation, a key factor in antibiotic resistance.[14][15] The mechanism of action often involves the modulation of cellular signaling pathways such as MAPK and PPAR-γ.[12]

Anticancer and Other Therapeutic Applications

The tetrahydrofuranone scaffold is present in several compounds with potent anticancer activity. Its ability to serve as a rigid scaffold for the precise positioning of pharmacophoric groups makes it an attractive starting point for the design of enzyme inhibitors and receptor antagonists. The diverse biological activities of tetrahydrofuran-containing metabolites make them promising leads for novel antibiotics, antikinetoplastid drugs, and amoebicidal substances.[13]

Table: Biologically Active Tetrahydrofuranone-Containing Compounds

Compound Class Example Biological Activity Source/Reference
Natural Products ForskolinCardiovascular[11]
Heranopyrrole DAntibacterial[13]
Synthetic Derivatives 2(5H)-Furanone SulfonesAntibacterial[14]

Conclusion and Future Perspectives

The tetrahydrofuranone ring continues to be a fertile ground for discovery in medicinal chemistry. Its unique combination of structural features, reactivity, and conformational properties provides a versatile platform for the design of novel therapeutic agents. As our understanding of disease pathways becomes more sophisticated, the ability to synthesize and functionalize this privileged scaffold with a high degree of stereochemical control will be paramount. The development of new and more efficient synthetic methodologies, coupled with advanced computational modeling, will undoubtedly unlock the full potential of the tetrahydrofuranone ring in addressing a wide range of unmet medical needs.

References

  • DiVA portal. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]
  • PrepChem.com. Synthesis of tetrahydrofuranone. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Synthesis of tetrahydrofuran. [Link]
  • Study.com. THF | Definition, Density & Structure. [Link]
  • Avicenna Journal of Phytomedicine. (2020, August 19).
  • National Center for Biotechnology Information. (2023, January 31).
  • National Center for Biotechnology Information. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. [Link]
  • MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]
  • CoLab. (2023, January 31).
  • ResearchGate. (2023, January 12).
  • Clark Still, W. (1979). Acyclic stereocontrol. A general approach to the synthesis of 1,3-diols. Journal of the American Chemical Society, 101(17), 4945-4947.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]
  • Wikipedia. Ring strain. [Link]
  • Introduction to Organic Chemistry. 3.6.

Sources

The Oxotetrahydrofuran Scaffold: A Privileged Structure in Biology and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxotetrahydrofuran ring system, a core component of γ-butyrolactones and furanones, stands as a "privileged structure" in the realm of biologically active molecules.[1] Its prevalence in a vast array of natural products, from signaling molecules in microorganisms to complex marine macrolides, underscores its evolutionary selection as a versatile molecular scaffold.[1][2][3] This guide provides a comprehensive exploration of the biological significance of oxotetrahydrofuran structures, delving into their diverse pharmacological activities, underlying mechanisms of action, and their escalating importance as pharmacophores in modern drug discovery. We will traverse from their roles in nature to their application in therapeutics, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to furnish a complete resource for professionals in the field.

The Oxotetrahydrofuran Motif: A Natural Abundance with Profound Implications

The five-membered lactone heterocycle known as oxotetrahydrofuran is a recurring motif in a multitude of natural products synthesized by an array of organisms, including plants, bacteria, fungi, and marine invertebrates.[1][2][4] This widespread distribution is a testament to its inherent chemical stability and its capacity to engage in specific molecular interactions that drive a plethora of biological functions.

A prime example is found in the red alga Delisea pulchra, which produces brominated furanones as a chemical defense mechanism.[4][5][6] These compounds act as potent inhibitors of bacterial colonization by interfering with quorum sensing, a sophisticated cell-to-cell communication system in bacteria.[4][5][6] In the plant kingdom, the revered antioxidant Vitamin C (ascorbic acid) features a furanone core, highlighting the scaffold's role in fundamental biological processes.[5] Furthermore, many polyketide marine natural products, known for their challenging structures and potent bioactivities, prominently feature the tetrahydrofuran ring.[2]

The simplest oxotetrahydrofuran, γ-butyrolactone (GBL), while a common industrial solvent, also serves as a precursor to the neurotransmitter γ-hydroxybutyric acid (GHB) in the body, demonstrating its direct link to mammalian neuropharmacology.[7][8][9]

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

The structural diversity of oxotetrahydrofuran-containing molecules translates into a broad spectrum of pharmacological activities. This versatility has made them a focal point for drug discovery and development programs.

Antimicrobial and Anti-biofilm Activity

A significant body of research has been dedicated to the antimicrobial properties of furanone derivatives.[4][6][10] Halogenated furanones, in particular, have demonstrated remarkable efficacy in preventing the formation of biofilms by a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species.[10][11] Rather than outright killing the bacteria, these compounds often act as anti-virulence agents by disrupting bacterial communication, a strategy that may be less prone to the development of drug resistance.[4][11]

Mechanism Spotlight: Quorum Sensing Inhibition

Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules for quorum sensing to coordinate gene expression for virulence and biofilm formation.[4] Halogenated furanones, being structural mimics of AHLs, competitively inhibit this signaling pathway, effectively disarming the bacteria.[4][6]

Anti-inflammatory and Antioxidant Effects

Numerous furan derivatives have exhibited potent anti-inflammatory and antioxidant activities.[10][12][13] These compounds can modulate inflammatory pathways and scavenge harmful free radicals, which are implicated in a range of chronic diseases.[13] Some food-derived furanones have shown antioxidant activity comparable to that of ascorbic acid.[5]

Cytotoxic and Anticancer Properties

The oxotetrahydrofuran motif is a key component in several FDA-approved anticancer agents.[1] Natural products containing this scaffold, such as the annonaceous acetogenins, have displayed potent toxicity against various cancer cell lines.[3] Marine macrolides with tetrahydrofuran rings, like the amphidinolides, have also shown significant cytotoxic activity against murine leukemia cells.[2]

Neurological and CNS Effects

As previously mentioned, GBL is readily converted to GHB in the body, which has dose-dependent depressant effects on the central nervous system.[7] This conversion leads to effects ranging from drowsiness and euphoria at low doses to severe respiratory depression and coma at high doses.[7] Furthermore, GBL has been shown to increase acetylcholine levels in several regions of the rat brain.[14]

Other Pharmacological Activities

The biological relevance of oxotetrahydrofuran structures extends to a variety of other therapeutic areas. For instance, γ-butyrolactone moieties are found in FDA-approved drugs for cardiovascular diseases, such as the aldosterone antagonists spironolactone and eplerenone.[1] They have also been investigated for their potential as anti-HIV agents, with some tetrahydrofuran-containing compounds acting as potent HIV protease inhibitors.[15] Additionally, research has explored their use as hypoglycemic agents for the potential treatment of type 2 diabetes.[1]

Quantitative Bioactivity Data

To provide a clearer perspective on the potency of these compounds, the following table summarizes key quantitative data for selected oxotetrahydrofuran derivatives across different biological activities.

Compound/DerivativeTarget/AssayActivity MetricValueReference
Amphidinolide NMurine Lymphoma L1210IC500.05 ng/mL[2]
Amphidinolide NHuman Epidermoid Carcinoma KBIC500.06 ng/mL[2]
Amphidinolides TMurine Leukemia L1210IC5018 µg/mL[2]
Fused Cyclopentane–Tetrahydrofuran HIV Protease InhibitorHIV ProteaseKi0.14 nM[15]
Fused Cyclopentane–Tetrahydrofuran HIV Protease InhibitorAntiviral ActivityEC508 nM[15]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of oxotetrahydrofuran compounds.

Protocol for Assessing Anti-biofilm Activity

This protocol describes a standard crystal violet assay to quantify biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Test compound (oxotetrahydrofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a specific optical density (e.g., OD600 of 0.05).

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic cells by inverting the plate and washing the wells three times with 200 µL of PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm. Incubate for 15 minutes.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol for Microwave-Assisted Synthesis of an Oxotetrahydrofuran Derivative

This protocol outlines a microwave-assisted 1,3-dipolar cycloaddition approach for synthesizing a substituted oxotetrahydrofuran.[16]

Materials:

  • Furanyl or benzyl oxime

  • Methyl acrylate

  • Diacetoxyiodobenzene

  • Microwave reactor

  • Appropriate solvent (e.g., methanol)

  • Trifluoroacetic acid (TFA) (catalytic amount)

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the oxime, methyl acrylate, and diacetoxyiodobenzene in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of TFA.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180°C) for a specified time (e.g., 10 minutes).[16]

  • Work-up: After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting isoxazoline product by column chromatography.

  • Transformation to γ-lactone: The purified isoxazoline can be further transformed into the corresponding γ-lactone carboxylic acid through subsequent chemical steps.[16]

Visualizing the Mechanisms: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

Quorum Sensing Inhibition Workflow

QuorumSensingInhibition cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase AHL N-acyl homoserine lactone (AHL) AHL_Synthase->AHL produces AHL_Receptor AHL Receptor AHL->AHL_Receptor binds to Virulence Virulence Gene Expression & Biofilm Formation AHL_Receptor->Virulence activates Furanone Halogenated Furanone (AHL Analog) Furanone->AHL_Receptor competitively inhibits

Caption: Competitive inhibition of bacterial quorum sensing by halogenated furanones.

General Drug Discovery Workflow for Oxotetrahydrofurans

DrugDiscoveryWorkflow Source Natural Product Isolation or Chemical Synthesis Screening High-Throughput Screening (e.g., antimicrobial, cytotoxic assays) Source->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

Methodological & Application

Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a β-keto ester within a tetrahydrofuran ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful execution in a research setting. The synthesis is approached as a two-step process: the formation of a key diester intermediate followed by an intramolecular cyclization.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a Dieckmann condensation of a linear diester precursor. This strategy necessitates the prior synthesis of the requisite starting material, diethyl diglycolate, also known as ethyl 2-(ethoxycarbonylmethoxy)acetate.

Synthesis_Overview cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Dieckmann Condensation A Ethyl Glycolate C Diethyl Diglycolate A->C NaH or NaOEt B Ethyl Chloroacetate B->C D Diethyl Diglycolate E This compound D->E Sodium Ethoxide

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Diester Precursor: Diethyl Diglycolate

The initial step involves the synthesis of diethyl diglycolate. A robust and widely applicable method for this transformation is the Williamson ether synthesis. This reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.[1][2] In this specific application, the sodium salt of ethyl glycolate acts as the nucleophile, displacing the chloride from ethyl chloroacetate.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride or sodium ethoxide, is used to deprotonate the hydroxyl group of ethyl glycolate, forming a sodium ethoxide intermediate. This alkoxide then attacks the electrophilic carbon of ethyl chloroacetate, leading to the formation of the C-O bond and the elimination of sodium chloride.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Mechanism Ethyl Glycolate Ethyl Glycolate Sodium salt of Ethyl Glycolate Sodium salt of Ethyl Glycolate Ethyl Glycolate->Sodium salt of Ethyl Glycolate  + NaH - H2 Diethyl Diglycolate Diethyl Diglycolate Sodium salt of Ethyl Glycolate->Diethyl Diglycolate  + Ethyl Chloroacetate - NaCl

Figure 2: Reaction mechanism for the synthesis of Diethyl Diglycolate.

Experimental Protocol: Diethyl Diglycolate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Glycolate104.1010.41 g0.10
Sodium Hydride (60% in mineral oil)24.004.40 g0.11
Anhydrous Tetrahydrofuran (THF)-150 mL-
Ethyl Chloroacetate122.5513.48 g0.11
Diethyl Ether-100 mL-
Saturated aq. Ammonium Chloride-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The flask is charged with sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).

  • Formation of the Alkoxide: Anhydrous THF (100 mL) is added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of ethyl glycolate (10.41 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, and then allowed to warm to room temperature and stirred for 1 hour.

  • Ether Formation: The reaction mixture is cooled again to 0 °C. Ethyl chloroacetate (13.48 g, 0.11 mol) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diethyl diglycolate. The product can be further purified by vacuum distillation.

Part 2: Intramolecular Cyclization: Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[2][3] This reaction is a powerful tool for the formation of five- and six-membered rings.[4] In this case, diethyl diglycolate undergoes an intramolecular cyclization in the presence of a strong base, typically sodium ethoxide, to yield the target β-keto ester, this compound.

Reaction Mechanism: Dieckmann Condensation

The mechanism involves the deprotonation of an α-carbon of one of the ester groups by sodium ethoxide to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[3] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[3]

Dieckmann_Condensation cluster_0 Dieckmann Condensation Mechanism Diethyl Diglycolate Diethyl Diglycolate Enolate Enolate Diethyl Diglycolate->Enolate  + NaOEt - EtOH Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular Attack This compound This compound Cyclic Intermediate->this compound - EtO-

Sources

Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical applications of medicinal chemistry in the modern drug discovery and development pipeline. It is designed for researchers, scientists, and drug development professionals seeking to understand the principles and practical methodologies that transform a biological hypothesis into a therapeutic agent.[1][2] This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific journey from target to candidate drug.

Section 1: The Modern Drug Discovery Paradigm: An Overview

The journey to a new medicine is a multi-stage process, often spanning 10–15 years, where medicinal chemistry serves as the crucial bridge between a scientific concept and a life-changing therapy for patients.[1] It is an interdisciplinary science that combines organic chemistry, biochemistry, and pharmacology to design, synthesize, and optimize novel compounds with therapeutic potential.[2] The primary objective is to develop molecules that can precisely interact with biological targets, elicit a desired physiological effect, and possess the necessary safety and stability for human use.[1]

The modern drug discovery process can be visualized as a funnel, starting with a broad exploration of chemical space and progressively narrowing down to a single, optimized clinical candidate. This process is guided by a deep understanding of the molecular interactions between a potential drug (ligand) and its biological target, typically a protein or nucleic acid.[3]

DrugDiscoveryWorkflow Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Hit Confirmation Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

Caption: A simplified workflow of the modern drug discovery pipeline.

Section 2: Foundational Steps: Target Identification and Hit Discovery

The inception of any drug discovery project lies in identifying and validating a biological target implicated in a disease process.[1] This is followed by the discovery of "hits"—molecules that demonstrate initial promising activity against the chosen target.[1]

Target Identification and Validation

A key challenge in enhancing the productivity of the pharmaceutical industry is the selection of targets with strong validation in terms of both efficacy and safety in a human context.[4] This phase involves extensive biological research to understand the role of a specific protein or pathway in disease pathology.[5] The "druggability" of a target is a critical consideration, assessing whether its function can be modulated by a small molecule.

Hit Identification Strategies

Once a target is validated, the search for hit compounds begins. Several high-level strategies are employed to explore vast chemical libraries.

  • High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds against a biological target.[6][7][8] This process utilizes miniaturized formats (e.g., 96- to 1536-well plates), robotics for liquid handling, and sensitive detection methods like fluorescence or luminescence to identify active compounds.[6][9] While HTS is a powerful tool, it's important to recognize that it primarily identifies "leads" and does not typically assess properties like toxicity or bioavailability.[8]

  • Fragment-Based Drug Discovery (FBDD): FBDD offers an alternative to traditional HTS by screening smaller, low-complexity molecules ("fragments").[10] These fragments, which typically have a molecular weight of less than 300 Da, may bind weakly to the target but do so efficiently, providing high-quality starting points for optimization.[11][12] Because of their low initial potency, highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR) are required for screening.[13] The identified fragments are then grown or linked together to create a more potent lead compound.[12]

  • Structure-Based Drug Design (SBDD): SBDD leverages the three-dimensional structural information of a target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors.[3][14] This "lock-and-key" approach allows medicinal chemists to design molecules that fit precisely into the target's binding site, maximizing favorable interactions.[3] Computational tools like molecular docking are integral to SBDD, predicting how a ligand will bind to a protein.[15][16]

Strategy Library Size Compound Complexity Typical Hit Affinity Key Technologies
HTS 100,000s - MillionsHigh (MW ~500 Da)Nanomolar (nM)Robotics, Fluorescence/Luminescence
FBDD 100s - Few ThousandsLow (MW <300 Da)Micromolar (µM) to Millimolar (mM)NMR, SPR, X-ray Crystallography
SBDD VariesVariesVariesX-ray Crystallography, NMR, Molecular Modeling

Section 3: The Iterative Cycle of Lead Optimization

Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative process of refining a promising compound to enhance its therapeutic potential while minimizing undesirable properties.[17][18] This involves a continuous cycle of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.[17]

Structure-Activity Relationship (SAR) Analysis

A fundamental aspect of lead optimization is understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.[17] By systematically modifying different parts of the lead compound, medicinal chemists can identify which functional groups are crucial for its desired effect.[17] This knowledge guides the rational design of more potent and selective molecules.[19]

LeadOptimizationCycle Design Design Analogs (SAR, SBDD) Synthesize Synthesize New Compounds Design->Synthesize Test Test In Vitro (Potency, Selectivity) Synthesize->Test ADMET Assess ADMET Properties Test->ADMET ADMET->Design Iterate

Caption: The iterative cycle of lead optimization in drug discovery.

The Critical Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the interplay between pharmacokinetics (PK) and pharmacodynamics (PD) is essential for developing safe and effective drugs.[20][21]

  • Pharmacokinetics (PK): This is the study of what the body does to the drug.[22] It encompasses the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[21]

  • Pharmacodynamics (PD): This is the study of what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.[20][22][23]

Integrating PK and PD data allows researchers to characterize the onset, intensity, and duration of a drug's pharmacological effects.[24]

ADMET Profiling: Predicting a Drug's Fate

A significant portion of drug candidates fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[25][26] Therefore, assessing these characteristics early in the discovery process is crucial.[25]

  • In Vitro Metabolism Assays: These assays are paramount for understanding how a drug will be processed in the body.[27] They often utilize liver fractions (like S9 or microsomes) or cultured hepatocytes to simulate metabolic processes.[28] A common goal is to assess the compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[26][29]

  • Cell-Based Toxicity Assays: Cell-based assays are widely used to evaluate the potential toxicity of drug candidates.[30][31] These assays can measure various cellular responses to a compound, such as effects on cell viability, proliferation, apoptosis (programmed cell death), and membrane integrity.[30][32] They serve as an early warning system to flag compounds that may have adverse effects in humans.[32]

Section 4: Application Notes and Protocols

Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors

Objective: To identify small molecule inhibitors of a target kinase from a large compound library.

Methodology:

  • Assay Development:

    • Select a robust assay format, such as a fluorescence-based assay that measures ATP consumption or product formation.

    • Optimize assay conditions (enzyme concentration, substrate concentration, incubation time) in a 384-well plate format to achieve a stable signal and a good signal-to-background ratio.

    • Validate the assay using known inhibitors and calculate the Z'-factor, a statistical parameter that assesses the quality of the assay (a Z'-factor > 0.5 is generally considered excellent for HTS).[6]

  • Primary Screen:

    • Using automated liquid handlers, dispense the kinase, substrate, and ATP into 384-well plates.[9]

    • Add compounds from the library to each well at a single concentration (e.g., 10 µM).

    • Incubate for the optimized time.

    • Add the detection reagent and measure the signal using a plate reader.[8]

  • Data Analysis and Hit Identification:

    • Normalize the data to controls (positive and negative).

    • Identify "hits" as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).

  • Secondary Screen (Hit Confirmation):

    • Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50 value).

    • Perform counter-screens to eliminate false positives (e.g., compounds that interfere with the detection system).

Protocol: In Vitro Metabolic Stability Assay using Liver S9 Fraction

Objective: To determine the rate at which a compound is metabolized by a broad range of liver enzymes.

Methodology:

  • Preparation:

    • Thaw the liver S9 fraction and the NADPH-regenerating system (cofactor for many metabolic enzymes) on ice.

    • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the S9 fraction, buffer, and the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant, which contains the remaining parent compound, by liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance of the compound. This data helps predict how quickly the drug will be cleared from the body.

Section 5: Case Study: The Development of Captopril

The story of Captopril, the first angiotensin-converting enzyme (ACE) inhibitor, is a landmark example of structure-based drug design.[33]

  • The Starting Point: Researchers at Squibb were inspired by the discovery that a peptide found in the venom of the Brazilian pit viper was a potent inhibitor of ACE, an enzyme known to be involved in regulating blood pressure.[33]

  • The Breakthrough: Instead of focusing on the structure of known inhibitors, the team shifted their focus to understanding the active site of the ACE enzyme itself.[33] They developed a hypothetical model of the enzyme's active site.

  • Rational Design: Guided by this model, they designed small molecules that would specifically bind to and inhibit the enzyme. This rational, structure-based approach led to the synthesis of Captopril.[33]

  • The Impact: Captopril was marketed in 1981 and became the foundation for an entirely new class of orally active antihypertensive drugs, revolutionizing the treatment of high blood pressure.[33]

Section 6: Conclusion

Medicinal chemistry is a dynamic and indispensable discipline in the quest for new medicines. The integration of advanced technologies like high-throughput screening, fragment-based discovery, and structure-based design, coupled with a deep understanding of ADMET properties, has significantly accelerated the drug discovery process.[7][10][16] The iterative cycle of design, synthesis, and testing, guided by principles of SAR and PK/PD, remains at the heart of transforming promising hits into life-saving therapies. As our understanding of disease biology deepens, the innovative application of medicinal chemistry principles will continue to be a primary driver of therapeutic breakthroughs.[34]

References

  • Structure-Based Drug Design: Principles & Methods. (n.d.).
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv.
  • Lead discovery and optimization | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
  • In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE. (n.d.). Journal of Chemical Information and Modeling - ACS Publications.
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
  • Assays for Predicting Acute Toxicity. (n.d.).
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). NIH.
  • What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse.
  • Principles of Structure-Based Design. (n.d.). Drug Design Org.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace.
  • Success Stories in Drug Discovery. (n.d.). Drug Design Org.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix Labs.
  • Principle and Applications of Structure Based Drug Design. (n.d.). Longdom Publishing.
  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. (2025, February 17). KCAS Bio.
  • High throughput screening in modern drug discovery. (n.d.).
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures.
  • Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. (2009, November 13). Taylor & Francis.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • Pharmacodynamics & Its Role in Drug Development. (n.d.). Allucent.
  • Role of Medicinal Chemistry in Modern Drug Discovery. (2025, July 23). Steeron Research.
  • ADMET Modeling and Prediction. (n.d.). BOC Sciences.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).
  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. (n.d.).
  • Structure-based drug design | Bioinformatics Class Notes. (n.d.). Fiveable.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
  • Lead Optimization: Research Pathways in Medicinal Chemistry. (2016, August 31). ResearchGate.
  • Top 12 Most Popular Drug Hunter Case Studies of 2024. (2025, January 7).
  • Feature Reviews in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • Fragment Based Drug Discovery. (n.d.).
  • Case Studies in Modern Drug Discovery and Development. (n.d.). Wiley.
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (n.d.). PubMed.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). ACS Publications - American Chemical Society.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Case Studies. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Case Study: Drug discovery to clinical trials in five years. (n.d.). HUB Organoids.
  • The role of medicinal chemistry in the drug discovery process. (2016, October 1). Basicmedical Key.
  • Fragment-based lead discovery. (n.d.). Wikipedia.
  • Structure-based Drug Design. (n.d.). Charnwood Discovery.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023, March 17). ResearchGate.
  • Strategies for using in vitro screens in drug metabolism. (n.d.). Semantic Scholar.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI.
  • In Vitro Metabolism. (n.d.). IQVIA Laboratories.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-oxotetrahydrofuran-3-carboxylate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The tetrahydrofuran ring is a cornerstone structural motif found in a vast array of natural products and synthetic bioactive molecules.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Ethyl 4-oxotetrahydrofuran-3-carboxylate, in particular, represents a versatile and highly valuable starting material for the construction of diverse chemical libraries. Its bifunctional nature, possessing both a reactive ketone and a modifiable β-keto ester moiety, allows for a multitude of chemical transformations. This guide details strategic derivatization approaches to generate a library of novel compounds based on this scaffold, primed for bioactivity screening against a range of therapeutic targets.

Strategic Approach to Derivatization

The core principle of this derivatization strategy is to explore chemical space around the central tetrahydrofuran scaffold by leveraging its key reactive sites. The primary points of diversification are the C4-keto group and the active methylene group at the C3 position, which is activated by the adjacent ester and ketone. Three high-yield and robust chemical transformations have been selected to generate three distinct sub-libraries with high potential for biological activity:

  • Knoevenagel Condensation: To introduce aromatic and heteroaromatic diversity via carbon-carbon bond formation at the C3 position.

  • Reductive Amination: To functionalize the C4-keto group with a variety of primary amines, introducing new hydrogen bond donors and acceptors.

  • Pyrazole Annulation: To construct a fused heterocyclic system, significantly altering the shape and electronic properties of the core scaffold.

The following diagram illustrates the overall strategic workflow for the generation of the chemical library from the starting material.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Derivative Sub-Libraries cluster_screening Screening Cascade start This compound Knoevenagel Knoevenagel Condensation (Aromatic Aldehydes) start->Knoevenagel R-CHO, Base Reductive Reductive Amination (Primary Amines) start->Reductive R-NH2, Reducing Agent Pyrazole Pyrazole Annulation (Hydrazine) start->Pyrazole N2H4, Acid catalyst Lib1 Library 1: α,β-Unsaturated Keto Esters Knoevenagel->Lib1 Lib2 Library 2: 3-Amino-4-hydroxy- tetrahydrofurans Reductive->Lib2 Lib3 Library 3: Pyrazolo-fused Tetrahydrofurans Pyrazole->Lib3 Screening Bioactivity Screening (e.g., Antimicrobial, Anticancer) Lib1->Screening Lib2->Screening Lib3->Screening

Caption: Overall workflow for the derivatization of this compound.

Part 1: Knoevenagel Condensation for C-C Bond Formation

Scientific Rationale

The Knoevenagel condensation is a robust and reliable method for forming carbon-carbon bonds by reacting an active methylene compound with an aldehyde or ketone.[2][3] In our case, the α-proton of the C3 position is readily abstracted by a weak base to form a stabilized enolate, which then acts as a nucleophile. This reaction is particularly well-suited for library synthesis due to the vast commercial availability of diverse aromatic and heteroaromatic aldehydes, allowing for the rapid generation of a wide array of α,β-unsaturated products.[4][5][6] These conjugated systems are known pharmacophores and are often found in compounds with anticancer and antimicrobial activities.[7]

Experimental Protocol: Synthesis of Ethyl 4-oxo-3-(phenylmethylene)tetrahydrofuran-3-carboxylate

This protocol details a representative Knoevenagel condensation using benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Toluene

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (e.g., 1.72 g, 10 mmol).

  • Add toluene (50 mL) to dissolve the starting material.

  • Add benzaldehyde (1.17 g, 11 mmol), followed by piperidine (0.085 g, 1 mmol) and glacial acetic acid (0.12 g, 2 mmol).

  • Heat the reaction mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.

Data Presentation: Representative Knoevenagel Adducts

AldehydeProduct StructureExpected Yield (%)Key Analytical Features
Benzaldehyde

85-95%¹H NMR: Singlet for vinylic proton ~7.5 ppm.
4-Chlorobenzaldehyde

80-90%¹H NMR: Doublets in the aromatic region.
2-Furaldehyde

75-85%¹H NMR: Signals corresponding to the furan ring.

Part 2: Reductive Amination of the C4-Ketone

Scientific Rationale

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8][9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary amine, which is then reduced in situ to the corresponding amine.[8] This strategy allows for the introduction of a diverse range of substituents at the C4 position, significantly impacting the polarity and hydrogen bonding capacity of the molecule. The resulting 3-amino-4-hydroxytetrahydrofuran derivatives are valuable scaffolds, and substituted amines are known to contribute to a wide range of biological activities.[10][11]

Experimental Protocol: Synthesis of Ethyl 4-(benzylamino)-3-hydroxytetrahydrofuran-3-carboxylate

This protocol provides a general procedure for the reductive amination of the title compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 1.72 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add benzylamine (1.29 g, 12 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% triethylamine).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).

Part 3: Synthesis of Pyrazolo-Fused Tetrahydrofurans

Scientific Rationale

The construction of fused heterocyclic systems is a proven strategy in drug discovery to create rigid scaffolds with well-defined three-dimensional structures. Pyrazole and its fused derivatives are of particular interest due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[12][13][14][15][16] The reaction of a β-keto ester with hydrazine is a classic and efficient method for the synthesis of pyrazolones, which are tautomers of the aromatic pyrazole ring.[17] This transformation drastically alters the topology of the starting material, providing access to a novel chemical space.

Experimental Protocol: Synthesis of Ethyl 2,4-dihydro-3H-pyrazolo[4,5-b]tetrahydrofuran-3-one-5-carboxylate

This protocol outlines the synthesis of the pyrazolo-fused derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (e.g., 1.72 g, 10 mmol) and ethanol (20 mL).

  • Add hydrazine hydrate (1.0 g, 20 mmol) to the mixture.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The product is typically more polar than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water (20 mL) to the concentrated mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure pyrazolo-fused product.

G cluster_protocol General Protocol Flow start Combine Reactants & Solvent reaction Reaction under Specific Conditions (Heat/Stir) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup/ Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Characterized Pure Product purification->product

Caption: A generalized workflow for the synthesis and purification protocols described.

Bioactivity Screening Cascade

The synthesized library of compounds should be subjected to a tiered screening approach to identify potential bioactive molecules.

Tier 1: Primary Screening

  • Antimicrobial Activity: Screen all compounds against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), to determine the minimum inhibitory concentration (MIC).

  • Cytotoxicity Screening: Evaluate the general cytotoxicity of the compounds against a non-cancerous cell line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or MCF-7) to identify compounds with selective anticancer potential.

Tier 2: Secondary Screening & Hit Validation

  • Compounds showing significant activity in the primary screen ("hits") should be re-synthesized and their identity and purity confirmed.

  • The bioactivity of the confirmed hits should be re-evaluated to validate the initial findings.

  • For compounds with promising antimicrobial activity, the spectrum of activity can be expanded to include drug-resistant strains.

  • For compounds with selective anticancer activity, dose-response curves should be generated to determine IC₅₀ values against a broader panel of cancer cell lines.

Conclusion

This compound is an exceptionally useful building block for the generation of diverse and novel chemical entities. The protocols outlined in this application note for Knoevenagel condensation, reductive amination, and pyrazole annulation provide robust and efficient methods for creating a focused library of compounds with high potential for biological activity. This strategic approach, combining versatile chemistry with a structured screening cascade, offers a clear path for the discovery of new lead compounds in drug development programs.

References

  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 26(23), 7293. [Link]
  • McDonald, F. E., & Dover, T. L. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. European Journal of Organic Chemistry, 2021(8), 1234-1245. [Link]
  • Reddy, T. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]
  • El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
  • Al-Ghorbani, M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(11), 1246-1258. [Link]
  • Master Organic Chemistry. (2017).
  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • da Silva, F. C., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 23(4), 634-640. [Link]
  • Organic Reactions. (n.d.).
  • Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • ResearchGate. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Reactions. (n.d.).
  • Stanchev, S., et al. (1993). One-step synthesis and pharmacological activity of new (N-substituted)amino-spiroalkan-dione derivatives. Arzneimittelforschung, 43(11), 1153-1157. [Link]
  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
  • Rico-Gomez, R., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 17(3), 268-283. [Link]
  • Sharma, G., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]
  • Kempen, H., et al. (2022). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 28(58), e202201880. [Link]
  • Andivelu, I., & Manivel, P. (2015). A Systematic Study on Knoevenagel Reaction and Nazarov Cyclization of Less Reactive Carbonyl Compounds Using Rare Earth Triflates and Its Applications.
  • Kumar, A., et al. (2009). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 578–581. [Link]
  • ResearchGate. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
  • Al-Salahi, R., et al. (2013). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. International Journal of Medicinal Chemistry, 2013, 172657. [Link]
  • Obreque-Slier, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6774. [Link]
  • Ibadullayev, A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697. [Link]
  • Wang, Y., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(45), 9093-9097. [Link]
  • Lv, Z., et al. (2010). Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6564-6567. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures underpinning the therapeutic effects of a vast majority of pharmaceuticals and the functional properties of countless advanced materials.[1][2][3][4] The relentless demand for novel molecular entities with enhanced efficacy, selectivity, and tailored properties necessitates a continuous evolution in synthetic strategies. This guide moves beyond a mere recitation of methods; it provides a strategic framework for the synthesis of novel heterocyclic compounds, emphasizing the rationale behind choosing a particular synthetic pathway and the practical nuances of its execution. We will explore cutting-edge, field-proven methodologies that offer heightened efficiency, sustainability, and molecular diversity.

Pillar I: Catalysis as the Engine of Innovation

Modern heterocyclic synthesis is largely driven by advances in catalysis, which offer unprecedented control over reactivity and selectivity. The choice of catalyst is a critical decision that dictates the scope, efficiency, and environmental impact of a synthetic route.

A. Transition-Metal Catalysis: The Workhorse of C-C and C-Heteroatom Bond Formation

Transition-metal catalysts have revolutionized the construction of cyclic systems by enabling reactions that are otherwise kinetically or thermodynamically prohibitive.[5][6]

  • Expertise in Action: C-H Activation for Atom Economy: One of the most powerful strategies in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds.[7][8][9][10] This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences and minimizing waste. Palladium-catalyzed C-H activation, for instance, has become a go-to method for constructing complex heterocycles.[8] The choice of directing group and ligand is paramount for achieving the desired regioselectivity. For example, in the synthesis of fused heterocyclic systems, directing groups can steer the metallation to a specific C-H bond on a six-membered ring, which is typically less reactive than its five-membered counterpart.[11]

  • Trustworthiness Through Mechanistic Understanding: The reliability of these methods stems from a deep understanding of their catalytic cycles. A typical palladium-catalyzed C-H arylation involves oxidative addition, C-H activation/metallation, and reductive elimination. Each step is influenced by ligands, bases, and solvents, providing multiple handles for optimization.

    Experimental Protocol 1: Palladium-Catalyzed C-H Arylation for the Synthesis of Substituted Benzothiazoles

    This protocol outlines a general procedure for the direct C4-arylation of benzothiazole, a privileged scaffold in medicinal chemistry.

    • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add benzothiazole (1.0 mmol), the aryl halide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

    • Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., toluene or 1,4-dioxane). The choice of solvent can significantly impact reaction efficiency and selectivity.[9]

    • Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

    Parameter Rationale Typical Range/Value
    Catalyst Loading Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.2-10 mol%
    Ligand Choice Crucial for stabilizing the catalyst and promoting the desired bond formation.Buchwald-type ligands, N-heterocyclic carbenes (NHCs)
    Base Activates the C-H bond and neutralizes the acid generated.K₂CO₃, Cs₂CO₃, PivOH
    Temperature Required to overcome the activation energy of the C-H bond cleavage.80-140 °C
B. Organocatalysis: The Green and Enantioselective Alternative

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful, environmentally benign alternative to metal catalysis.[12][13] It avoids the issues of metal toxicity and contamination, which is particularly crucial in drug development.[14][15]

  • Expertise in Action: Asymmetric Domino Reactions: Chiral organocatalysts can orchestrate cascade or domino reactions, where multiple bonds are formed in a single operation with high enantioselectivity.[14] For instance, a chiral primary amine can catalyze a Michael-addition-initiated ring-closure sequence to construct highly functionalized chiral heterocycles.[12] The catalyst's structure, particularly the presence of both Brønsted acid and Lewis base functionalities, allows for synergistic activation of the substrates.[14]

  • Trustworthiness Through Predictable Stereochemistry: The stereochemical outcome of many organocatalytic reactions can be predicted based on well-established transition state models. This predictability is a cornerstone of their trustworthiness for synthesizing chiral drug candidates.

    Logical Workflow: Organocatalyzed Synthesis of a Chiral Tetrahydropyran

    G cluster_start Starting Materials Start1 α,β-Unsaturated Aldehyde Intermediate1 Iminium Ion Formation Start1->Intermediate1 + Catalyst Start2 Oxo-diene Reaction Asymmetric Diels-Alder Reaction Start2->Reaction Catalyst Chiral Aminocatalyst (e.g., Proline Derivative) Intermediate1->Reaction Intermediate2 Enamine Formation Intermediate3 Cycloadduct Intermediate Reaction->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Releases Catalyst Product Chiral Tetrahydropyran Derivative Hydrolysis->Product

    Caption: Organocatalytic Diels-Alder reaction workflow.

Pillar II: Strategic Reaction Design for Complexity and Diversity

Beyond the choice of catalyst, the overall reaction strategy plays a pivotal role in the efficient construction of novel heterocyclic scaffolds.

A. Multicomponent Reactions (MCRs): The Power of Convergence

MCRs assemble three or more starting materials in a single synthetic operation to create complex molecules with high atom economy and efficiency.[1][16][17][18] This strategy is exceptionally powerful for generating libraries of diverse heterocyclic compounds for drug discovery programs.[17]

  • Expertise in Action: The Ugi and Passerini Reactions: Classic isocyanide-based MCRs like the Ugi and Passerini reactions are workhorses for producing peptide-like scaffolds. By carefully choosing the input components (an aldehyde, an amine, a carboxylic acid, and an isocyanide for the Ugi reaction), a vast chemical space can be explored. Subsequent cyclization reactions of the MCR adducts can then lead to a diverse array of heterocyclic systems.[1]

  • Trustworthiness Through Robustness and Versatility: MCRs are often highly robust, tolerating a wide range of functional groups on the starting materials. This tolerance is key to their application in diversity-oriented synthesis.[19]

    Experimental Protocol 2: One-Pot, Three-Component Synthesis of Functionalized Pyridines (Hantzsch Dihydropyridine Synthesis)

    This protocol describes a classic MCR for the synthesis of dihydropyridine scaffolds, which can be subsequently oxidized to the corresponding pyridines.

    • Reactant Preparation: In a round-bottom flask, combine an aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

    • Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL). While often run without a catalyst, a Lewis acid (e.g., CeCl₃·7H₂O) or an organocatalyst (e.g., proline) can accelerate the reaction.

    • Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the formation of the dihydropyridine product by TLC.

    • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be recrystallized from ethanol.

    • (Optional) Oxidation: To synthesize the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent and treated with an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid.

    Component Role in Final Structure Example Variation
    Aldehyde Forms the C4 position of the pyridine ring.Aromatic, aliphatic, or heterocyclic aldehydes.
    β-Ketoester Provides the C2, C3, C5, and C6 atoms and the ester groups.Methyl acetoacetate, acetoacetonitrile.
    Ammonia Source Incorporates the nitrogen atom into the ring.Ammonia, ammonium hydroxide.
B. Flow Chemistry: Enhancing Safety, Efficiency, and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.[20][21] These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[22]

  • Expertise in Action: High-Temperature/Pressure Synthesis: Many heterocyclic ring-forming reactions require high temperatures that exceed the boiling point of common solvents. Flow reactors can operate under high pressure, allowing for "superheated" conditions that dramatically accelerate reaction rates.[23] For example, the Fischer indole synthesis, a cornerstone of indole chemistry, can be performed in minutes in a flow system, compared to hours in a batch reactor.[23]

  • Trustworthiness Through Automation and Reproducibility: The precise control afforded by flow systems leads to high reproducibility. Automated flow platforms can perform reaction optimization and library synthesis with minimal manual intervention, ensuring consistent results.[24]

    Diagram: Batch vs. Flow Synthesis Workflow

    G cluster_batch Batch Synthesis cluster_flow Flow Synthesis b1 Charge Reactants into Flask b2 Heat/Stir (Hours) b1->b2 b3 Cool Down b2->b3 b4 Work-up & Purification b3->b4 f1 Pump Reactant Streams f2 Mix in T-piece f1->f2 f3 Heated Reactor Coil (Minutes) f2->f3 f4 Back-Pressure Regulator f3->f4 f5 Collect Product f4->f5

    Caption: Comparison of batch and flow synthesis workflows.

Pillar III: Sustainable and Green Approaches

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.[25][26][27]

  • Expertise in Action: Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[25][28] This technique is particularly effective for polar solvents and has been widely adopted for the rapid synthesis of heterocyclic libraries.[29] For example, the synthesis of 1,2,4-triazoles can be achieved in minutes under solvent-free conditions using microwave irradiation.[25]

  • Trustworthiness Through Energy Efficiency and Speed: The reliability of microwave synthesis lies in its rapid and uniform heating, which often leads to cleaner reactions and higher yields by minimizing the formation of side products that can occur during prolonged heating in conventional methods.[28]

Conclusion: A Multiparametric Approach to Synthesis

The synthesis of novel heterocyclic compounds is not a one-size-fits-all endeavor. The optimal strategy is derived from a careful analysis of the target molecule, the desired scale, and the available resources. By leveraging the power of modern catalysis, adopting strategic reaction designs like multicomponent reactions and flow chemistry, and embracing sustainable practices, researchers can navigate the vast chemical space of heterocycles with greater precision, efficiency, and creativity. The protocols and workflows presented herein serve as a starting point, a foundation upon which to build innovative solutions for the challenges in drug discovery and materials science.

References

  • Mol Divers. 2018 May;22(2):517-542. Synthesis of sulfur-containing heterocycles via ring enlargement.
  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • ACS Publications.
  • MDPI.
  • PubMed. Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions.
  • springerprofessional.de. Flow Chemistry for the Synthesis of Heterocycles.
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY.
  • World Journal of Advanced Research and Reviews.
  • ACS Publications. Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles.
  • Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles.
  • MDPI.
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.
  • Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery.
  • NIH.
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.
  • Synthesis of heterocycles catalyzed by metallic nanoparticles (NPs).
  • Ingenta Connect.
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • ACS Publications. Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis.
  • Taylor & Francis Online. Full article: Solid-phase synthesis of sulfur containing heterocycles.
  • ResearchGate. (PDF) Green Methods for the Synthesis of Bioactive Heterocycles.
  • RSC Publishing.
  • PubMed Central.
  • Who we serve.
  • American Chemical Society.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • NIH. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
  • PubMed.
  • NIH.
  • The Journal of Organic Chemistry.
  • ACS Publications. The Modern Face of Synthetic Heterocyclic Chemistry.
  • ProQuest.
  • PubMed. Recent advances in continuous flow synthesis of heterocycles.
  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • MDPI Books.
  • Goa University. Green chemistry approach for the synthesis of bioactive heterocycles.
  • ResearchGate. (PDF) Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applic
  • PubMed.
  • ACS Publications.
  • ResearchGate. Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds | Request PDF.
  • MDPI.
  • MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade.
  • ACS Publications. Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.
  • cr subscription agency. A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds.

Sources

Application Notes & Protocols: Strategic Alkylation of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Furanone Core

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a pivotal synthetic intermediate, prized for its densely functionalized heterocyclic scaffold. As a cyclic β-keto ester, it combines the reactivity of a ketone and an ester, creating a uniquely tunable building block for organic synthesis. The acidic α-hydrogen at the C3 position provides a reactive handle for forming new carbon-carbon bonds through alkylation, opening pathways to a diverse array of substituted furanone derivatives. These derivatives are foundational in the development of novel pharmaceuticals, agrochemicals, and materials.

This guide provides an in-depth exploration of the alkylation reactions of this substrate. Moving beyond simple procedural lists, we will dissect the critical mechanistic considerations that govern reaction outcomes, present validated, step-by-step protocols, and offer expert insights to empower researchers in drug development and chemical synthesis to harness the full potential of this versatile molecule.

Mechanistic Framework: The C- vs. O-Alkylation Dichotomy

The alkylation of this compound begins with the deprotonation of the α-carbon (C3) by a suitable base. This generates a resonance-stabilized enolate, which is the key nucleophilic species. However, this enolate is an ambident nucleophile, possessing two reactive sites: the α-carbon and the enolate oxygen. The subsequent reaction with an electrophile (the alkylating agent) can therefore proceed via two competing pathways: C-alkylation or O-alkylation. The regioselectivity of this process is not random; it is governed by a set of predictable electronic and environmental factors.[1]

G cluster_start Substrate cluster_enolate Enolate Formation cluster_products Products start This compound enolate Resonance-Stabilized Enolate start->enolate + Base - H+ C_prod C-Alkylated Product (Kinetic/Thermodynamic Control) enolate->C_prod + R-X (C-Attack) O_prod O-Alkylated Product (Kinetic Control) enolate->O_prod + R-X (O-Attack)

Figure 1: General workflow for the alkylation of this compound, highlighting the key enolate intermediate and the divergent C- and O-alkylation pathways.

The regiochemical outcome is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle. The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is a "hard" nucleophilic center.

  • C-Alkylation (Path A): Favored by "soft" electrophiles (e.g., alkyl iodides, bromides, benzyl halides). This pathway typically leads to the thermodynamically more stable product.

  • O-Alkylation (Path B): Favored by "hard" electrophiles (e.g., trialkyloxonium salts, alkyl sulfates, silyl halides). This pathway is generally faster and irreversible, representing the kinetically controlled product.

Several experimental variables can be manipulated to steer the reaction toward the desired C-alkylated product:

  • The Alkylating Agent (R-X): The nature of the leaving group is critical. Softer leaving groups (I⁻, Br⁻) promote C-alkylation.

  • The Base & Counterion: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. The counterion can influence aggregation and reactivity.

  • The Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, creating a "naked" enolate that may favor O-alkylation. Less polar solvents like THF or toluene can promote ion pairing, which often favors C-alkylation.

G cluster_enolate Ambident Enolate cluster_paths Alkylation Pathways cluster_factors Controlling Factors Enolate [Structure of Enolate Ion] C_Alk C-Alkylation Enolate->C_Alk Soft-Soft Interaction O_Alk O-Alkylation Enolate->O_Alk Hard-Hard Interaction Soft_E Soft Electrophile (e.g., R-I, R-Br) Soft_E->C_Alk Hard_E Hard Electrophile (e.g., R-OTs, R2SO4) Hard_E->O_Alk Solvent Solvent Choice (THF, Toluene vs. DMF) Solvent->C_Alk Solvent->O_Alk Counterion Counterion (Li+ vs. K+) Counterion->C_Alk Counterion->O_Alk

Figure 2: Factors influencing the regioselectivity of C- vs. O-alkylation based on HSAB theory.

Validated Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic, carcinogenic, and/or lachrymatory. Strong bases like sodium hydride are flammable and react violently with water.

Protocol 1: Classical C-Alkylation using Sodium Hydride

This protocol employs a strong, non-nucleophilic base to ensure complete and irreversible formation of the enolate, minimizing side reactions. It is the gold standard for achieving high yields of C-alkylated products with simple alkyl halides.

3.1.1 Materials

  • This compound (1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Benzyl Bromide or Ethyl Iodide) (1.05 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

3.1.2 Step-by-Step Methodology

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.1 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1 equiv.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equiv.) dropwise. Insight: This slow addition at low temperature is crucial to prevent dialkylation and other side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-Alkylation via Phase-Transfer Catalysis (PTC)

This method offers a milder and operationally simpler alternative, avoiding pyrophoric bases like NaH.[2] It is particularly effective for large-scale synthesis. The phase-transfer catalyst facilitates the transport of the enolate from the solid surface of a mild base into the organic phase where the alkylation occurs.[3]

3.2.1 Materials

  • This compound (1 equiv.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2-3 equiv.)

  • Alkyl Halide (1.1 equiv.)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

3.2.2 Step-by-Step Methodology

  • Setup: To a round-bottom flask, add this compound (1 equiv.), anhydrous K₂CO₃ (2-3 equiv.), TBAB (0.1 equiv.), and the chosen solvent (DMF or Toluene).

  • Reagent Addition: Add the alkyl halide (1.1 equiv.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-70 °C and stir vigorously. Insight: Efficient stirring is essential in heterogeneous reactions to ensure good contact between phases.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: If DMF was used, add a large volume of water to the filtrate and extract with diethyl ether (3x). If toluene was used, wash the filtrate directly with water.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Data Summary and Characterization

The choice of reaction conditions directly impacts the yield and selectivity of the alkylation. The following table provides an overview of expected outcomes based on established chemical principles.

EntryAlkylating Agent (R-X)Base / CatalystSolventPredominant ProductExpected Yield
1Benzyl BromideNaHTHFC-Alkylated> 85%
2Ethyl IodideNaOEtEthanolC-Alkylated70-85%
3Methyl IodideK₂CO₃ / TBABDMFC-Alkylated75-90%
4Dimethyl SulfateK₂CO₃AcetoneO/C MixtureVariable

Product Characterization:

  • ¹H NMR: Successful C-alkylation is confirmed by the disappearance of the signal for the acidic proton at C3 and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

  • ¹³C NMR: The most definitive evidence for C-alkylation is the appearance of a new quaternary carbon signal for C3, replacing the original methine (CH) signal.

  • IR Spectroscopy: The β-keto ester carbonyl stretch (around 1715-1750 cm⁻¹) will be retained.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus the mass of the added alkyl group minus one hydrogen.

Troubleshooting and Expert Recommendations

Problem Potential Cause Scientist's Recommendation
Low or No Reaction Insufficiently strong base; wet reagents/solvents.Ensure all reagents and glassware are scrupulously dry. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the reaction temperature.
Formation of O-Alkylated Byproduct Use of a "hard" alkylating agent (e.g., alkyl sulfate); use of a highly polar aprotic solvent.Switch to a softer alkylating agent (iodide > bromide). Change the solvent from DMF to THF or toluene to encourage ion-pairing.
Significant Dialkylation Excess base or alkylating agent; reaction temperature too high.Use no more than 1.05-1.1 equivalents of base and alkylating agent. Add the alkylating agent slowly at 0 °C to control the reaction rate.
Complex Product Mixture Base-catalyzed side reactions (e.g., Claisen self-condensation).Ensure complete enolate formation before adding the alkylating agent. Maintain a low temperature during reagent addition.

Conclusion and Future Directions

The C3-alkylation of this compound is a robust and reliable transformation for generating molecular complexity. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the regiochemical outcome to favor the desired C-alkylated product. The protocols detailed herein provide validated starting points for synthesizing a wide range of furanone derivatives. Subsequent transformations of these alkylated products, such as hydrolysis and decarboxylation to access 3-substituted ketones, further expand their synthetic utility, cementing their role as essential intermediates in modern medicinal and materials chemistry.[4]

References

  • Yang, Y., Lu, X., Liu, G., Tokunaga, E., Tsuzuki, S., & Shibata, N. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.
  • Wang, Z., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Ghosal, A. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. Bates College - Ex Libris.
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363.
  • Wikipedia. (n.d.). Regioselectivity.
  • YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!
  • PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate.
  • Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 653-8.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Synthesis of Fused-Pyrimidine Derivatives from Furanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fused-pyrimidine systems are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their bioisosteric relationship with purines.[1][2] This guide provides an in-depth exploration of synthetic strategies for constructing these valuable scaffolds, with a particular focus on the versatile use of furanone derivatives as precursors. We will dissect the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to design and execute robust synthetic routes towards novel fused-pyrimidine derivatives.

The Strategic Value of Fused Pyrimidines

The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of DNA and RNA and capable of a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] When fused with other heterocyclic rings, such as a furan (furo[2,3-d]pyrimidine) or thiophene (thieno[2,3-d]pyrimidine), the resulting bicyclic system gains structural rigidity and new points for molecular interaction, often enhancing biological efficacy.[2][5] These fused systems are often considered bioisosteres of purines and quinazolines, allowing them to interact with biological targets like protein kinases.[5][6] The development of efficient and reliable synthetic methods is therefore a critical area of research in heterocyclic chemistry.[3]

Chemical Logic: Why Furanones are Excellent Precursors

Furanones, particularly 2(3H)-furanones and their derivatives, are powerful synthons for building fused pyrimidines. Their utility stems from the inherent reactivity of the lactone ring system. The core strategy involves a ring-opening, ring-closing cascade mechanism.

  • Electrophilic Nature: The carbonyl group of the furanone ring is susceptible to nucleophilic attack.

  • Ring-Opening: Strong nitrogen nucleophiles, such as amidines (e.g., guanidine, urea, thiourea), can attack the carbonyl carbon, leading to the cleavage of the endocyclic C-O bond. This transforms the cyclic furanone into a linear, acyclic intermediate.[7]

  • Intramolecular Cyclization: This acyclic intermediate is designed to possess all the necessary atoms for the new pyrimidine ring. It contains a newly introduced N-C-N fragment and a reactive functional group (often a ketone or ester) from the original furanone backbone. Intramolecular condensation between these groups, typically followed by dehydration, leads to the formation of the six-membered pyrimidine ring, now fused to the original furan backbone.

This approach offers a modular and convergent pathway to complex heterocyclic systems from relatively simple starting materials.

General Mechanistic Pathway

The following diagram illustrates the fundamental ring-transformation logic.

G cluster_0 Step 1: Nucleophilic Attack & Ring Opening cluster_1 Step 2: Intramolecular Cyclization & Aromatization Furanone Substituted 2(3H)-Furanone Intermediate Acyclic Intermediate Furanone->Intermediate Ring Opening Nucleophile Nitrogen Nucleophile (e.g., Guanidine) Nucleophile->Furanone Attack at C=O Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Product Fused-Pyrimidine (e.g., Furo[2,3-d]pyrimidine) Cyclized->Product -H2O (Aromatization)

Caption: General mechanism for furanone-to-fused pyrimidine conversion.

Synthetic Strategies & Protocols

We will focus on two primary and highly effective strategies for synthesizing furo[2,3-d]pyrimidines, a prominent class of fused pyrimidines derived from furan-based precursors.

Strategy 1: From 2-Amino-3-cyanofurans

This is one of the most common and versatile methods. It involves the initial synthesis of a highly functionalized furan, which then serves as the direct precursor for pyrimidine ring annulation.

Scientific Rationale: The 2-amino and 3-cyano groups on the furan ring are perfectly positioned to react with a one-carbon synthon (like formic acid or formamide) or other reagents to build the pyrimidine ring. The amino group acts as a nucleophile, while the cyano group can be hydrolyzed or participate directly in the cyclization.

This protocol details the synthesis of a furo[2,3-d]pyrimidine core via a 2-aminofuran intermediate, a strategy adapted from established methodologies.[6]

Experimental Workflow Diagram

workflow start Start: Acetylacetone & Malononitrile step1 Step 1: Furan Synthesis (Gewald-type reaction) Base: Sodium Ethoxide start->step1 step2 Step 2: Pyrimidine Annulation Reagent: Formamide Heat (Reflux) step1->step2 step3 Step 3: Work-up (Precipitation & Filtration) step2->step3 step4 Step 4: Purification (Recrystallization from Ethanol) step3->step4 end Final Product: Substituted Furo[2,3-d]pyrimidine step4->end

Caption: Workflow for Furo[2,3-d]pyrimidine synthesis.

Step-by-Step Methodology:

  • Synthesis of the 2-Amino-4,5-dimethylfuran-3-carbonitrile Intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (50 mL) carefully to prepare a fresh solution of sodium ethoxide.

    • To this solution, add acetylacetone (10.0 g, 100 mmol) followed by malononitrile (6.6 g, 100 mmol).

    • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid until the pH is ~6.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the furan intermediate.

    • Scientist's Note: The sodium ethoxide acts as a base to deprotonate the active methylene group of malononitrile, initiating a cascade of reactions (Knoevenagel condensation followed by intramolecular cyclization) to form the furan ring. This is a variation of the Gewald reaction.

  • Formation of the Furo[2,3-d]pyrimidine Ring:

    • Place the dried 2-amino-4,5-dimethylfuran-3-carbonitrile (10 mmol) in a 100 mL round-bottom flask.

    • Add an excess of formamide (30 mL).

    • Heat the mixture to reflux (approx. 180-190 °C) for 6-8 hours.

    • Scientist's Note: Formamide serves as the source of the N1 and C2 atoms of the pyrimidine ring. At high temperatures, it facilitates the cyclization with the amino and cyano groups of the furan precursor.

    • Cool the reaction mixture to room temperature. A solid product will typically precipitate.

    • Pour the mixture into water (100 mL) to fully precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from absolute ethanol to obtain pure 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine.

Strategy 2: Ring Transformation of a Furanone with Amidines

This approach directly employs a furanone derivative, leveraging the ring-opening/ring-closing mechanism.

Scientific Rationale: This method is highly convergent. A suitable furanone is reacted with a reagent like guanidine hydrochloride or thiourea in the presence of a base. The base deprotonates the guanidine/thiourea, which then acts as a potent nucleophile to open the furanone ring. The resulting acyclic intermediate undergoes spontaneous or heat-induced cyclization to form the fused pyrimidinone or pyrimidine-thione. This strategy is elegantly demonstrated in the literature for converting 2(3H)-furanones into pyrimidinone derivatives.[7]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • In a 100 mL three-necked flask fitted with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (0.46 g, 20 mmol) in absolute ethanol (25 mL).

    • Add guanidine hydrochloride (1.91 g, 20 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Cyclocondensation Reaction:

    • Dissolve a suitable furanone precursor, for example, ethyl 2-formyl-5-phenylfuran-3-carboxylate (10 mmol), in absolute ethanol (20 mL).

    • Add the furanone solution dropwise to the guanidine solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

    • Scientist's Note: The basic conditions are essential for generating free guanidine, a strong nucleophile. The reflux temperature provides the necessary activation energy for both the initial ring opening and the subsequent intramolecular cyclization and dehydration steps.

  • Work-up and Purification:

    • After cooling, reduce the solvent volume under reduced pressure.

    • Pour the concentrated residue into ice-cold water (100 mL).

    • Neutralize the solution with glacial acetic acid, which will cause the product to precipitate.

    • Collect the crude solid by vacuum filtration and wash with cold water.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure furo[2,3-d]pyrimidin-4(3H)-one derivative.

Data Summary & Comparison

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. The following table summarizes typical outcomes for the strategies discussed.

StrategyFuranone Precursor TypeKey ReagentsTypical ConditionsYield RangeTarget Scaffold
1 2-Aminofuran-3-carbonitrileFormamideReflux (180-190 °C), 6-8 h60-80%Furo[2,3-d]pyrimidin-4-amine
1 2-Aminofuran-3-carboxylateUreaFusion (190-210 °C), 2-4 h55-75%Furo[2,3-d]pyrimidine-2,4-dione
2 Furanone-3-carboxylateGuanidine HCl, NaOEtEthanol, Reflux, 8-10 h65-85%2-Aminofuro[2,3-d]pyrimidin-4-one
2 Furanone-3-carboxamideThiourea, NaOEtEthanol, Reflux, 10-12 h60-80%2-Thioxofuro[2,3-d]pyrimidin-4-one

Conclusion and Future Outlook

The synthesis of fused-pyrimidine derivatives from furanone precursors represents a robust and highly adaptable platform for generating molecular diversity in medicinal chemistry. The strategies outlined herein, from the annulation of pre-formed aminofurans to the direct ring transformation of furanones, provide reliable pathways to these valuable heterocyclic cores. Future research will likely focus on developing more sustainable and efficient methods, such as employing multicomponent reactions[8][9] or novel catalytic systems[10][11], to further streamline the synthesis of these pharmacologically significant molecules.

References

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal
  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]
  • Synthesis of furo[2,3-d]pyrimidinone 6a-6aa and...
  • Synthetic pathway to furo[2,3–d]pyrimidinone analogues 15, and 17.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). [Link]
  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
  • Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring. PubMed. [Link]
  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
  • Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. OUCI. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review.
  • Ring Transformation of a 2(3H)‐furanone Derivative into Oxazinone and Pyrimidinone Heterocycles.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central. [Link]
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). [Link]

Sources

Experimental procedure for synthesizing anti-tumor agents

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note & Protocol: Synthesis and Evaluation of Combretastatin A-4, a Potent Anti-Tumor Agent

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the experimental synthesis, purification, and in vitro evaluation of Combretastatin A-4 (CA-4), a potent natural product with significant anti-tumor properties. CA-4, originally isolated from the African bush willow tree Combretum caffrum, functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This application note details a robust and efficient synthetic route utilizing the Wittig reaction, followed by a rigorous purification protocol. Furthermore, it outlines a standard cytotoxicity assay to evaluate the efficacy of the synthesized compound against cancer cell lines. The causality behind experimental choices is explained to provide a deeper understanding of the protocol's design.

Introduction: The Rationale for Synthesizing Combretastatin A-4

The development of new anti-cancer drugs is a critical endeavor in modern medicinal chemistry.[3][4][5][6] Natural products have historically been a rich source of novel therapeutic agents.[7] Combretastatin A-4 is a prime example, demonstrating potent cytotoxicity against a wide variety of tumor cell lines.[8] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization.[1][9][10] This interference with the cytoskeleton is particularly detrimental to rapidly dividing cancer cells, leading to mitotic arrest and subsequent cell death.[1][2]

The cis (Z) configuration of the stilbene double bond in CA-4 is crucial for its high biological activity.[11] However, this isomer is thermodynamically less stable than its trans (E) counterpart, making stereoselective synthesis a key challenge.[11] The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds and can be controlled to favor the formation of the desired cis-isomer.[12][13][14]

This guide provides a detailed protocol for a two-step synthesis of Combretastatin A-4, which has been shown to produce the compound in a good overall yield.[1] By offering a clear and reproducible methodology, this document aims to facilitate further research into CA-4 and its analogues as potential anti-cancer therapeutics.[11][15]

Signaling Pathway and Mechanism of Action

Combretastatin A-4 exerts its anti-tumor effects by targeting the microtubule dynamics within cancer cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Combretastatin_A4_Mechanism cluster_0 Cellular Environment CA4 Combretastatin A-4 (CA-4) Tubulin αβ-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Disrupts Formation CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Triggers

Caption: Mechanism of action of Combretastatin A-4.

As illustrated, CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][9] This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, resulting in programmed cell death.

Experimental Workflow: A Visual Overview

The synthesis of Combretastatin A-4 can be conceptually broken down into three main stages: synthesis of the phosphonium salt, the Wittig reaction to form the stilbene core, and purification of the final product.

CA4_Synthesis_Workflow Start Starting Materials: 3,4,5-Trimethoxybenzyl alcohol Triphenylphosphine 3-Hydroxy-4-methoxybenzaldehyde Step1 Step 1: Synthesis of (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride Start->Step1 Step2 Step 2: Wittig Reaction Step1->Step2 Step3 Step 3: Work-up and Extraction Step2->Step3 Step4 Step 4: Column Chromatography Step3->Step4 Step5 Step 5: Characterization (NMR, MS) Step4->Step5 Final Final Product: Combretastatin A-4 Step5->Final

Caption: Overall experimental workflow for the synthesis of Combretastatin A-4.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise noted.

Reagent/SolventSupplierPurity
3,4,5-Trimethoxybenzyl alcoholSigma-Aldrich98%
Thionyl chlorideSigma-Aldrich≥99%
TriphenylphosphineSigma-Aldrich99%
TolueneFisher ScientificAnhydrous
3-Hydroxy-4-methoxybenzaldehydeAlfa Aesar98%
Sodium methoxideAcros Organics95%
MethanolFisher ScientificAnhydrous
DichloromethaneFisher ScientificHPLC Grade
Ethyl acetateFisher ScientificHPLC Grade
HexaneFisher ScientificHPLC Grade
Silica gelSorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocols

Synthesis of (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride

This initial step involves the conversion of the benzyl alcohol to the corresponding benzyl chloride, which is then reacted with triphenylphosphine to form the phosphonium salt (Wittig salt).

Protocol:

  • Chlorination: In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzyl alcohol (5.0 g, 25.2 mmol) in 30 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 mL, 30.3 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate).

  • Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4,5-trimethoxybenzyl chloride.

  • Phosphonium Salt Formation: Without further purification, dissolve the crude benzyl chloride in 50 mL of toluene.

  • Add triphenylphosphine (7.2 g, 27.5 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 18 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold toluene (2 x 15 mL) and dry under vacuum to yield (3,4,5-trimethoxybenzyl)triphenylphosphonium chloride.

Wittig Reaction: Synthesis of Combretastatin A-4

This is the key step where the phosphonium salt is converted to an ylide, which then reacts with the aldehyde to form the stilbene double bond, with a preference for the cis isomer.

Protocol:

  • In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium chloride (10.0 g, 21.0 mmol) in 100 mL of anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium methoxide (1.25 g, 23.1 mmol) portion-wise over 10 minutes. The solution should turn a deep orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (3.5 g, 23.0 mmol) in 20 mL of anhydrous methanol.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • Quench the reaction by adding 50 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as a yellow oil.

Purification by Column Chromatography

Purification is essential to separate the desired cis-Combretastatin A-4 from the trans-isomer and triphenylphosphine oxide byproduct.

Protocol:

  • Prepare a silica gel column using a gradient solvent system of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor by TLC. The cis and trans isomers can be distinguished by their different Rf values.

  • Combine the fractions containing the pure cis-Combretastatin A-4.

  • Evaporate the solvent under reduced pressure to yield the final product as a pale yellow solid.

Characterization

The identity and purity of the synthesized Combretastatin A-4 should be confirmed by spectroscopic methods.

  • ¹H NMR: The coupling constant (J-value) of the vinylic protons is characteristic of the stereochemistry. For the cis-isomer, the J-value is typically around 12 Hz, while for the trans-isomer, it is around 16 Hz.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₈H₂₀O₅, MW: 316.35 g/mol ).[16]

In Vitro Cytotoxicity Assay

The anti-proliferative activity of the synthesized Combretastatin A-4 can be evaluated using a standard MTT assay against a panel of human cancer cell lines.[17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Combretastatin A-4 in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Replace the cell culture medium with fresh medium containing the different concentrations of Combretastatin A-4. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Wittig Reaction Yield 50-60% (combined isomers)Low yield may result from impure reagents or incomplete reaction. Ensure anhydrous conditions.
cis/trans Ratio ~9:1A lower ratio may indicate isomerization. Minimize exposure to light and heat.
Purification Separation of isomers by column chromatographyOverlapping spots on TLC may require optimization of the solvent system.
IC₅₀ Value Low nanomolar range for sensitive cell linesHigh IC₅₀ values may indicate poor compound purity or cell line resistance.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and preliminary biological evaluation of Combretastatin A-4. By following these procedures, researchers can efficiently produce this potent anti-tumor agent for further investigation into its therapeutic potential and for the development of novel analogues with improved pharmacological properties. The successful synthesis and evaluation of such compounds are crucial steps in the broader drug discovery and development pipeline.[20][21][22]

References

  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - UCL Discovery - University College London.
  • Synthesis of trans-Stilbene via Wittig Reaction: An Applic
  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC - NIH.
  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Publishing.
  • Development of anti-cancer drugs - PubMed.
  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
  • Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PubMed Central.
  • Regioselective Synthesis of α-Functional Stilbenes via Precise Control of Rapid cis–trans Isomerization in Flow | Organic Letters - ACS Public
  • Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC - PubMed Central.
  • Synthesis of Combretastatin A-4 and Erianin - ResearchG
  • cis-STILBENE - Organic Syntheses Procedure.
  • Combretastatin a4 – Knowledge and References - Taylor & Francis.
  • The biology of the combretastatins as tumour vascular targeting agents - PMC - NIH.
  • Bioassays for anticancer activities - PubMed.
  • C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules.
  • 3 Syntheses - 3.
  • Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key.
  • Synthetic approaches toward stilbenes and their rel
  • Progress on Cis-Trans Isomerization Reactions of Stilbenes | Semantic Scholar.
  • In Vitro Cytotoxicity Assays: Applic
  • Antitumor Drug Development Challenges And Solutions - Pharmaceutical Intermedi
  • Development of anti-cancer drugs - ResearchG
  • Combretastatin A4 | C18H20O5 | CID 5351344 - PubChem - NIH.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central.
  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com.
  • a Synthesis of trans-stilbenes 24.
  • 1 Stilbenes Prepar
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Magnetic resonance imaging and spectroscopy of combretastatin A4 prodrug-induced disruption of tumour perfusion and energetic st
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applic
  • Medicinal Chemistry of Anticancer Drugs - International Journal of Pharmaceutical Sciences.
  • Anti-Cancer Agents in Medicinal Chemistry | Bentham Science.
  • Medicinal Chemistry of Anticancer Drugs | ScienceDirect.
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applic
  • Combretast
  • Combretast
  • Combretastatin A4 = 98 HPLC, powder 117048-59-6 - Sigma-Aldrich.
  • Isolation, structure, and synthesis of combretast

Sources

Topic: Laboratory-Scale Synthesis of Furan Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan carboxylate derivatives are pivotal structural motifs in medicinal chemistry, materials science, and natural products.[1][2] Their synthesis is a cornerstone of modern heterocyclic chemistry. This technical guide provides an in-depth overview of established and versatile laboratory-scale methods for synthesizing furan-2- and furan-3-carboxylate derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on three robust synthetic strategies: the Paal-Knorr synthesis, the Feist-Benary reaction, and the oxidation-esterification sequence starting from the bio-renewable platform chemical, furfural. Each section includes a mechanistic rationale, detailed step-by-step protocols, purification techniques, and critical safety considerations, providing researchers with a comprehensive and authoritative resource for practical application.

Introduction: The Significance of the Furan Carboxylate Core

The furan ring is a five-membered aromatic heterocycle that serves as a key structural unit in a vast array of natural products and pharmacologically active compounds.[1][3] The incorporation of a carboxylate (ester) functional group onto this scaffold significantly enhances its utility, providing a handle for further chemical modification and influencing the molecule's physicochemical properties. Furan carboxylates are integral to the synthesis of preservatives, plasticizers, and a variety of drugs.[4] This guide focuses on practical, reliable, and scalable laboratory methods for accessing these valuable chemical entities.

Strategic Overview of Synthetic Routes

The optimal synthetic strategy for a target furan carboxylate depends on the desired substitution pattern, particularly the position of the ester group (C2 or C3) and the availability of starting materials.

Synthetic MethodTarget ProductKey Starting MaterialsTypical Conditions
Paal-Knorr Synthesis Polysubstituted Furan Carboxylates1,4-Dicarbonyl CompoundsAcid-catalyzed dehydration (e.g., H₂SO₄, P₂O₅)
Feist-Benary Synthesis Furan-3-Carboxylatesα-Halo Ketones, β-KetoestersBase-mediated condensation (e.g., Pyridine, Et₃N)
From Furfural Furan-2-CarboxylatesFurfural1. Oxidation (e.g., Au/Pd catalyst, MnO₂) 2. Esterification

Method 1: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is one of the most fundamental and versatile methods for preparing substituted furans.[5] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[6] By selecting a 1,4-dicarbonyl precursor that incorporates an ester group, this method provides an excellent route to polysubstituted furan carboxylates.

Mechanistic Rationale

The reaction proceeds via the protonation of one carbonyl group, which enhances its electrophilicity. The second carbonyl group undergoes tautomerization to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a cyclic hemiacetal.[6][7] Subsequent acid-catalyzed dehydration of this intermediate generates the aromatic furan ring. The ring-formation step is typically the rate-determining step.[7]

Paal_Knorr Paal-Knorr Furan Synthesis Mechanism start 1,4-Dicarbonyl protonation Protonation (H+) start->protonation [1] enolization Enolization protonation->enolization [2] cyclization Intramolecular Nucleophilic Attack enolization->cyclization [3] Rate-determining dehydration Dehydration (-H2O) cyclization->dehydration [4] deprotonation Deprotonation (-H+) dehydration->deprotonation [5] furan Substituted Furan deprotonation->furan

Caption: Workflow of the Paal-Knorr furan synthesis mechanism.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol is a representative example of the Paal-Knorr synthesis adapted for a furan carboxylate.

Materials:

  • Ethyl 2-acetyl-5-oxohexanoate (1,4-dicarbonyl precursor)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (or other suitable solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-5-oxohexanoate (1.0 eq) in a minimal amount of a suitable solvent like toluene or ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Method 2: The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic and highly effective method for producing substituted furans, particularly furan-3-carboxylates.[8][9] The reaction involves the base-mediated condensation of an α-halo ketone with a β-dicarbonyl compound, such as ethyl acetoacetate.[10][11]

Mechanistic Rationale

The mechanism proceeds in a stepwise manner.[12] First, a base deprotonates the acidic α-carbon of the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate. This enolate then attacks the α-carbon of the halo-ketone in an Sₙ2 reaction, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to yield the aromatic furan ring.[8] The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to avoid hydrolysis of the ester group.[8][12]

Feist_Benary Feist-Benary Synthesis Mechanism start β-Dicarbonyl + α-Halo Ketone deprotonation Deprotonation of β-Dicarbonyl (Base) start->deprotonation enolate Enolate Formation deprotonation->enolate sn2 Sₙ2 Attack on α-Halo Ketone enolate->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization (Aldol-type) intermediate->cyclization cyclic_int Cyclic Intermediate cyclization->cyclic_int dehydration Dehydration (-H₂O) cyclic_int->dehydration product Furan-3-carboxylate dehydration->product

Caption: Key stages of the Feist-Benary furan synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

Materials:

  • Ethyl acetoacetate (β-dicarbonyl compound)

  • Chloroacetone or Bromoacetone (α-halo ketone)

  • Pyridine or Triethylamine (Base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.1 eq) in pyridine (used as both base and solvent) or another suitable solvent with triethylamine (1.2 eq).

  • Addition of Halo-ketone: Slowly add chloroacetone (1.0 eq) to the mixture at room temperature. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (around 100 °C) and maintain for 4-6 hours, monitoring by TLC.[8]

  • Work-up:

    • After cooling to room temperature, dilute the mixture with diethyl ether.

    • Transfer to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine to remove the base and any acidic impurities.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.[8]

Method 3: Synthesis from Bio-renewable Furfural

Furfural, derived from the dehydration of pentose sugars in biomass, is a key "platform chemical" for sustainable chemistry.[2] It serves as an excellent starting material for furan-2-carboxylate derivatives through a two-step process: oxidation to 2-furoic acid, followed by esterification.

Step A: Catalytic Oxidation of Furfural to 2-Furoic Acid

The oxidation of furfural to furoic acid can be achieved using various catalytic systems.[4] Modern heterogeneous catalysts, such as gold-palladium nanoparticles on a support (e.g., AuPd/Mg(OH)₂), offer high selectivity and reusability, representing a green alternative to older methods like the Cannizzaro reaction which has a maximum theoretical yield of only 50%.[13][14]

Reaction Principle: The aldehyde group of furfural is selectively oxidized to a carboxylic acid. Catalytic systems often operate under basic conditions to facilitate the reaction, though newer methods aim for base-free conditions using catalysts like δ-MnO₂.[13][14]

Step B: Esterification of 2-Furoic Acid

The resulting 2-furoic acid can be easily converted to its corresponding esters via standard esterification protocols, most commonly Fischer esterification.

Reaction Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive it towards the product, the alcohol is typically used in excess, or water is removed as it is formed.

Experimental Protocol: Two-Step Synthesis of Ethyl 2-Furoate

Step A: Oxidation of Furfural (Illustrative Protocol)

  • Catalyst Suspension: In a high-pressure reactor, suspend the AuPd/Mg(OH)₂ catalyst (e.g., 1 mol% metal) in an aqueous solution of NaOH.

  • Reaction: Add furfural to the suspension. Seal the reactor, purge with O₂, and then pressurize to the desired oxygen pressure (e.g., 6 bar).[15]

  • Heating and Stirring: Heat the mixture (e.g., to 110-120 °C) with vigorous stirring for several hours.[15][16]

  • Work-up: Cool the reactor, vent the pressure, and filter the catalyst. Acidify the filtrate with HCl to precipitate the 2-furoic acid. Collect the solid by filtration, wash with cold water, and dry.

Step B: Fischer Esterification of 2-Furoic Acid

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dried 2-furoic acid (1.0 eq) in a large excess of absolute ethanol (which acts as both reactant and solvent).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (3-5 drops).

  • Heating: Heat the mixture to reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture and remove the excess ethanol via rotary evaporation.

    • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to remove any unreacted acid.

    • Wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. The resulting crude ethyl 2-furoate can be purified by vacuum distillation.

General Purification and Characterization

Purification
  • Distillation: For liquid furan carboxylates, vacuum distillation is the preferred method of purification, as these compounds can have high boiling points.[17]

  • Column Chromatography: This is a versatile method for purifying both liquid and solid derivatives. A silica gel stationary phase is typically used with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).[18][19]

  • Recrystallization: Solid derivatives can be purified by recrystallization from a suitable solvent or solvent pair.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[1][20]

TechniqueKey Observables for Furan Carboxylates
¹H NMR - Furan Protons: Distinct signals in the aromatic region (~6.5-7.5 ppm). Protons alpha to the oxygen (C2, C5) are typically downfield of those at beta positions (C3, C4).[21]- Ester Protons: Characteristic signals for the alkyl group of the ester (e.g., a quartet and triplet for an ethyl ester).
¹³C NMR - Carbonyl Carbon: Signal in the ~160-170 ppm region.- Furan Carbons: Signals in the aromatic region (~110-160 ppm).
IR Spectroscopy - C=O Stretch: Strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl.- C-O Stretch: Strong absorption band in the 1100-1300 cm⁻¹ region.- Furan Ring Vibrations: Characteristic bands for the C=C and C-O-C stretches of the furan ring.
Mass Spectrometry (MS) Provides the molecular weight of the compound (Molecular Ion Peak) and characteristic fragmentation patterns that can aid in structural confirmation.[22]

Safety Precautions

Working with furan and its derivatives requires strict adherence to safety protocols due to their potential hazards.

  • Toxicity and Handling: Furan is classified as extremely flammable and may cause cancer.[23] Many furan derivatives should be handled with care, assuming they are toxic and irritants. Always work in a well-ventilated chemical fume hood.[24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][26]

  • Flammability: Furan and many organic solvents used in synthesis are highly flammable. Keep away from heat, sparks, and open flames.[23][27] Ground equipment to prevent static discharge.[24]

  • Peroxide Formation: Furan can form explosive peroxides upon prolonged exposure to air.[24] Store in a cool, dark place and check for peroxides if stored for an extended period.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing). [Link]
  • Preparation of Furoic Acid by Oxid
  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. [Link]
  • Paal–Knorr synthesis - Wikipedia. [Link]
  • Feist-Benary synthesis of furan - Química Organica.org. [Link]
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [Link]
  • Selective and stable production of furoic acid by furfural aerobic oxidation
  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
  • Reaction scheme of the catalytic oxidation of furfural to furoic acid.
  • Effect of MnO2 Crystal Type on the Oxidation of Furfural to Furoic Acid - MDPI. [Link]
  • Feist–Benary synthesis - Wikipedia. [Link]
  • Furan Compounds Group - inform
  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - NIH. [Link]
  • Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98% - Cole-Parmer. [Link]
  • Paal–Knorr furan synthesis | Request PDF - ResearchG
  • EP3749656A1 - Separation and purification of furan carboxylates - Google P
  • Synthesis of Furan - MBB College. [Link]
  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. [Link]
  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
  • Furan - Hazardous Substance Fact Sheet. [Link]
  • Synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates - M
  • Synthesis and Characterization of Furanic Compounds - DTIC. [Link]
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [Link]
  • Separation and purification of furan carboxylates - VTT's Research Inform
  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Publishing. [Link]
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG
  • (PDF)
  • Synthesis and spectroscopic characteriz
  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF - ResearchG
  • Furan Derivatives: Preparation & Hydrogen
  • Furan Derivatives: Properties, Applic
  • 2-furoic acid - Organic Syntheses Procedure. [Link]
  • Furan - Organic Syntheses Procedure. [Link]

Sources

Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Comprehensive Guide to Storage, Handling, and Application Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers and scientists in drug development and organic synthesis. Its unique structural motif, a tetrahydrofuran ring bearing both a ketone and an ester functionality, makes it a valuable precursor for a diverse array of more complex molecular architectures. This guide provides a detailed overview of the essential storage and handling conditions for this compound, alongside practical application protocols, grounded in established scientific principles and safety practices.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Chemical Formula C₇H₁₀O₄PubChem[1]
Molecular Weight 158.15 g/mol PubChem[1]
CAS Number 89898-51-1Coolpharm[2]
Boiling Point ~237 °C at 760 mmHgCoolpharm[2]
Appearance Varies; typically a liquid-
Solubility Soluble in many common organic solvents-

Prudent Storage and Handling Protocols

Proper storage and handling are critical to maintain the chemical integrity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions

To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend storage at room temperature under an inert atmosphere, such as argon or nitrogen, to protect against potential reactions with atmospheric moisture and oxygen.[3][4]

Handling Procedures and Personal Protective Equipment (PPE)

Given its chemical nature, appropriate personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated fume hood to minimize the risk of inhalation. After handling, it is imperative to wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Hazardous to the aquatic environment, long-term (Category 2): H411 - Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Chemical Stability and Reactivity

This compound is a β-keto ester, a class of compounds known for their synthetic utility. The presence of both a ketone and an ester group makes the molecule susceptible to a variety of chemical transformations.

  • Reactivity with Acids and Bases: As an ester, it can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, which may be unstable and prone to decarboxylation. The presence of the ketone and the alpha-proton between the two carbonyl groups makes it susceptible to enolate formation under basic conditions, a key step in many of its reactions.

  • Thermal Decomposition: While specific data for this compound is limited, β-keto esters can decompose at elevated temperatures. Hazardous decomposition products may include carbon monoxide and carbon dioxide.

Application in Heterocyclic Synthesis: Experimental Protocols

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic systems. Below are generalized protocols for well-established reactions where this compound can be utilized as a key building block.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6][7] This reaction provides a straightforward route to pyrazole and pyrazolone heterocycles.

Knorr_Pyrazole_Synthesis reagent1 This compound reaction Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat reagent1->reaction reagent2 Hydrazine Derivative (e.g., Hydrazine Hydrate) reagent2->reaction product Substituted Pyrazole/Pyrazolone reaction->product

Caption: Workflow for Knorr Pyrazole Synthesis.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, like acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines, which can then be oxidized to pyridines.[8][9][10][11][12]

Hantzsch_Pyridine_Synthesis reagent1 This compound (2 equiv.) reaction Solvent (e.g., Ethanol) Heat reagent1->reaction reagent2 Aldehyde (1 equiv.) reagent2->reaction reagent3 Ammonia or Ammonium Acetate (1 equiv.) reagent3->reaction product Substituted Dihydropyridine/Pyridine reaction->product

Caption: Workflow for Hantzsch Pyridine Synthesis.

Protocol:

  • Combine this compound (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source such as ammonium acetate (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

  • Heat the mixture to reflux. The reaction time will vary depending on the specific reactants.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The dihydropyridine product may precipitate upon cooling and can be collected by filtration.

  • If desired, the isolated dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).

  • Purify the final product by recrystallization or column chromatography.

Biginelli Reaction

The Biginelli reaction is another multi-component reaction that produces dihydropyrimidinones from a β-keto ester, an aldehyde, and urea.[13][14][15][16][17] These products are of significant interest in medicinal chemistry.

Biginelli_Reaction reagent1 This compound (1 equiv.) reaction Acid Catalyst (e.g., HCl, PTSA) Solvent (e.g., Ethanol) Heat reagent1->reaction reagent2 Aldehyde (1 equiv.) reagent2->reaction reagent3 Urea or Thiourea (1 equiv.) reagent3->reaction product Substituted Dihydropyrimidinone reaction->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, a valuable heterocyclic building block.

Q1: What is the most common and reliable method for synthesizing this compound?

The most established route is a two-step process commencing with a base-catalyzed intramolecular cyclization of a diester, known as the Dieckmann condensation.[1][2][3] This is followed by a hydrolysis and decarboxylation step to yield the final product. The starting material is typically a diester such as diethyl 2-(ethoxycarbonylmethyl)glycolate.

Q2: What is the primary mechanism of the key cyclization step?

The core of this synthesis is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][4] The mechanism involves the deprotonation of an α-carbon of one ester group by a strong base to form an enolate.[2][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a five-membered ring and yielding a cyclic β-keto ester.[1][2][6]

Q3: What kind of yields can be realistically expected?

Yields can vary significantly based on the purity of reagents, the choice of base, and the precise control of reaction conditions. While some literature reports high yields under optimized conditions, it is common for researchers to face challenges. A realistic yield for a non-optimized, initial attempt might range from 40-60%. With careful optimization of the parameters discussed in this guide, achieving yields upwards of 75-85% is feasible.

Q4: What are the most critical parameters affecting the reaction yield?

The three most critical factors are:

  • Base Strength and Steric Hindrance: The choice of base is paramount. It must be strong enough to deprotonate the α-carbon but not so nucleophilic that it leads to unwanted side reactions. Sodium ethoxide is classic, but sterically hindered bases like potassium tert-butoxide can offer advantages.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester starting materials and products, drastically reducing the yield.

  • Temperature Control: The Dieckmann condensation is an equilibrium reaction. Temperature must be carefully controlled during base addition and reaction progression to favor product formation and minimize side reactions.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Very Low or No Product Formation

A negligible yield is often traced back to fundamental issues with reagents or reaction setup.

Possible Cause Underlying Reason (The "Why") Recommended Solution & Protocol
Inactive Base The base (e.g., sodium ethoxide, sodium hydride) has been deactivated by moisture or atmospheric CO2. Alkoxides are potent desiccants and will readily react with water, losing their basicity.Solution: Use a freshly opened bottle of base or prepare it fresh. For sodium ethoxide, a titration can confirm its activity. For NaH, ensure it is a fine, grey powder (not white chunks, which indicate oxidation) and wash with dry hexanes before use under an inert atmosphere.
Poor Quality Starting Materials The diester starting material may contain acidic impurities that quench the base, or residual water/alcohol from its synthesis. Solvents like THF or Toluene must be rigorously anhydrous.Solution: Purify the starting diester via vacuum distillation. Ensure solvents are dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, molecular sieves) and freshly distilled before use.
Incorrect Reaction Temperature If the temperature is too low, the activation energy for the condensation may not be reached. If too high, side reactions such as intermolecular Claisen condensations or decomposition can dominate.Solution: Maintain the recommended temperature profile. Typically, the base is added at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a slow warm-up to room temperature or gentle reflux to drive the reaction to completion.
Troubleshooting Workflow: Diagnosing Zero Yield

start Start: No Product Detected check_base Was the base fresh/active? start->check_base check_reagents Were starting materials pure & anhydrous? check_base->check_reagents Yes sol_base Solution: Use freshly prepared/purchased base. Verify activity. check_base->sol_base No check_temp Was temperature controlled correctly? check_reagents->check_temp Yes sol_reagents Solution: Purify diester by distillation. Use freshly dried solvents. check_reagents->sol_reagents No sol_temp Solution: Follow optimized temperature profile. (e.g., 0°C addition, slow warmup). check_temp->sol_temp No

Caption: A decision tree for troubleshooting zero-yield reactions.

Problem 2: Product is Formed, but Yield is Low and/or Impurities are Present

This scenario suggests the primary reaction is working but is either incomplete or competing with side reactions.

Possible Cause Underlying Reason (The "Why") Recommended Solution & Protocol
Incomplete Reaction The reaction has not reached equilibrium or completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the base over time.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider extending the time or gently heating the mixture (e.g., to 40-50°C) for several hours.
Reverse Dieckmann Reaction The Dieckmann condensation is reversible.[3] If the resulting β-keto ester product is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester. This is an issue if a sub-stoichiometric amount of base is used or if the base is not strong enough.Solution: Use at least one full equivalent of a strong base (e.g., NaH, KOtBu). After the initial cyclization, the acidic proton between the two carbonyls of the product is deprotonated, driving the equilibrium towards the product. The reaction must be quenched with acid in a separate workup step to re-protonate this position.[1][2]
Incomplete Decarboxylation The intermediate cyclic β-keto ester requires hydrolysis and subsequent heating to lose CO2.[7] Incomplete hydrolysis or insufficient heating during the decarboxylation step will leave this intermediate as a major impurity. Malonic acid derivatives readily decarboxylate upon heating.[7][8]Solution: Ensure complete saponification of the ester before acidification. After acidification, heat the solution (e.g., reflux in aqueous HCl or H2SO4) until CO2 evolution ceases. Monitor by TLC to confirm the disappearance of the intermediate.
Reaction Scheme: Cyclization and Decarboxylation

cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Diester Diester B_Keto_Ester Cyclic β-Keto Ester Intermediate Diester->B_Keto_Ester 1. Strong Base (e.g., NaOEt) 2. H3O+ Workup Intermediate Cyclic β-Keto Ester Intermediate Final_Product This compound Intermediate->Final_Product Aq. Acid (e.g., HCl), Heat (Δ)

Caption: The two-stage synthesis pathway.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Objective: To synthesize this compound.

Materials:

  • Diethyl 2-(ethoxycarbonylmethyl)glycolate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated and 1M solutions

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: Dieckmann Condensation (Formation of the Cyclic Intermediate)
  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with Sodium Hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Cooling: Cool the stirred NaH/THF slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the starting diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the NaH slurry over 30-45 minutes, maintaining the internal temperature below 5 °C. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1M HCl to quench the excess NaH and neutralize the reaction mixture until the pH is ~7.

Step 2: Hydrolysis and Decarboxylation
  • Acidification: To the quenched reaction mixture, add concentrated HCl until the pH is strongly acidic (pH 1-2).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C for THF). Maintain reflux for 2-3 hours. Vigorous bubbling (CO2 evolution) should be observed initially and will subside as the reaction completes.

  • Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to afford the final product, this compound, as a clear oil.

References

  • Wikipedia. (2023). Dieckmann condensation.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation).
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • University of Calgary. (n.d.). Malonic esters.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

Sources

Purification techniques for crude Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate

Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs): General Compound Handling & Impurity Profile

This section covers foundational knowledge about the target compound, focusing on its typical synthesis, expected impurities, and stability.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis is the Dieckmann condensation of a diester, such as diethyl diglycolate.[1][2] Key impurities often include:

  • Unreacted Starting Materials: Such as the parent diester.

  • Solvent Residues: High-boiling point solvents like toluene or DMSO can be difficult to remove.

  • Base-Related Impurities: Salts resulting from the neutralization of the base (e.g., sodium ethoxide) during workup.

  • Byproducts of Self-Condensation: Side reactions can lead to polymeric or oligomeric materials.

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, which can form the corresponding carboxylic acid, especially during aqueous workup.

Q2: How stable is this compound? Are there specific conditions I should avoid during purification?

A2: This compound is a β-keto ester, a class of molecules with specific stability concerns.

  • Thermal Stability: Prolonged exposure to high temperatures (>150 °C) can cause decomposition. Therefore, high-temperature distillation should be avoided or performed under a high vacuum.

  • pH Sensitivity:

    • Strong Basic Conditions: Can promote a reverse-Dieckmann (retro-Claisen) reaction, leading to ring-opening and decreased yield.[1]

    • Strong Acidic Conditions: Can lead to hydrolysis of the ethyl ester to the carboxylic acid, followed by potential decarboxylation.

  • Storage: For long-term storage, it is recommended to keep the compound under an inert atmosphere (like argon or nitrogen) at room temperature or refrigerated (2-8°C) to prevent degradation.[3][4]

Troubleshooting Guide 1: Purification by Vacuum Distillation

Distillation is often the first choice for purification on a larger scale, but it comes with challenges for thermally sensitive molecules.

Q1: I'm trying to purify my crude product by distillation, but the material is turning dark and my yield is very low. What's happening?

A1: This is a classic sign of thermal decomposition. The β-keto ester moiety can be unstable at its atmospheric boiling point. The cause is excessive heat exposure.

Troubleshooting Steps:

  • Use a High Vacuum: You must perform the distillation under reduced pressure. A good vacuum pump (capable of <1 mmHg) is essential. This significantly lowers the boiling point, reducing the thermal stress on the molecule.

  • Optimize Heat Application: Use a heating mantle with a stirrer for even heat distribution. Avoid "hot spots" which can cause localized decomposition. Gradually increase the temperature to find the "sweet spot" where the product distills smoothly without charring.

  • Use a Short-Path Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance between the boiling flask and the condenser.

Q2: My product distills over a wide temperature range, and the purity isn't improving significantly. Why?

A2: This indicates the presence of impurities with boiling points close to your product.

  • Causality: If a starting material or byproduct has a similar molecular weight and polarity, it will have a similar vapor pressure, making separation by simple distillation difficult.

  • Solution: In this case, fractional distillation is required. Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates, enhancing the separation efficiency. However, for closely boiling impurities, column chromatography is often a more effective and practical solution.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography is a high-resolution technique ideal for removing impurities that are difficult to separate by other means.

Q1: My compound is streaking badly on the silica TLC plate and the column. How can I get sharp bands?

A1: Streaking is typically caused by one of two issues: compound overloading or an interaction with the stationary phase. Given that this compound is a β-keto ester, it is slightly acidic and can interact strongly with the Lewis acid sites on standard silica gel.

Troubleshooting Steps:

  • Optimize Solvent System: Ensure you are using an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A typical Rf value to aim for on your TLC plate is between 0.25 and 0.35 for good separation.

  • Deactivate the Silica: The acidic protons of your compound can chelate to the silica. To mitigate this, you can add a small amount (0.1-0.5%) of a modifier like acetic acid to your eluent. This protonates the silica surface, reducing the tailing of your acidic compound.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product weight ratio of at least 30:1 to 50:1 for difficult separations.

Q2: I'm running a column, but my desired product is co-eluting with an unknown impurity. What should I do?

A2: Co-elution means the polarity of your product and the impurity are too similar in the chosen solvent system.

  • Causality: This requires a change in the selectivity of your chromatographic system.

  • Solutions:

    • Change Solvent Polarity Drastically: Instead of a hexane/ethyl acetate system, try a different solvent combination, such as dichloromethane/methanol. This alters the interactions between the compounds, the mobile phase, and the stationary phase, which can often resolve the co-elution.

    • Switch Stationary Phase: If changing the eluent doesn't work, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). Alternatively, for very challenging separations, reversed-phase (C18) chromatography may be necessary.

Decision-Making Workflow for Purification

The choice of purification technique depends critically on the nature and quantity of impurities. This workflow helps guide your decision process.

Purification_Workflow cluster_start Initial Analysis cluster_impurities Impurity Profile cluster_methods Purification Methods cluster_outcome Final Product Start Analyze Crude Product (TLC, 1H NMR, LC-MS) Impurity_Check What are the main impurities? Start->Impurity_Check Distillation Vacuum Distillation Impurity_Check->Distillation  High-boiling starting  materials or solvents Chromatography Column Chromatography Impurity_Check->Chromatography  Polar byproducts or  closely related structures Recrystallization Recrystallization / Trituration Impurity_Check->Recrystallization  Crude product is a solid  with minor impurities Final Pure Product (>98%) Distillation->Final Chromatography->Final Recrystallization->Final

Caption: Decision tree for selecting a purification method.

Comparative Overview of Purification Techniques

ParameterVacuum DistillationColumn ChromatographyRecrystallization
Best For Removing Impurities with significantly different boiling points (e.g., solvents, high MW byproducts).Impurities with similar boiling points but different polarities.Small amounts of impurities from a solid crude product.
Typical Yield 70-90%60-85%50-95% (highly dependent on solubility)
Purity Achievable Good to Excellent (>98%)Excellent (>99%)Very High (>99.5%) if successful
Scalability Excellent (grams to kilograms)Moderate (grams to ~100g)Good (grams to kilograms)
Primary Challenge Thermal decomposition of the product.Time-consuming, requires large solvent volumes.Finding a suitable solvent; product may "oil out".[5]

Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying this compound on a laboratory scale (1-5 g).

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Heptane (or Hexanes), Ethyl Acetate (reagent grade)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • Determine the Eluent System:

    • Dissolve a tiny amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of Heptane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal system will give your product an Rf of ~0.3. For this compound, a system of 3:1 or 2:1 Heptane:Ethyl Acetate is a good starting point.

  • Prepare the Column:

    • Select a column of appropriate size (for 2g of crude, a 40-50 mm diameter column is suitable).

    • Securely clamp the column in a vertical position in a fume hood.

    • Fill the column about one-third full with the less polar solvent (Heptane).

    • Prepare a slurry of silica gel in the same solvent (for 2g crude, use ~60-80g of silica).

    • Pour the slurry into the column. Use a funnel to prevent splashing. Tap the column gently to help the silica pack evenly.

    • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Load the Sample:

    • Dissolve your crude product (~2g) in a minimal amount of dichloromethane or ethyl acetate (2-4 mL).

    • In a separate flask, add ~4-5g of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add this silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Run the Column:

    • Carefully add your pre-mixed eluent to the column, taking care not to disturb the top layer.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches per minute (this is "flash" chromatography).

    • Collect fractions of a consistent size (e.g., 20-25 mL per tube).

  • Analyze Fractions:

    • Monitor the collected fractions by TLC. Spot every few tubes on a single TLC plate to identify which fractions contain your pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottomed flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under a high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and characterize the pure product by NMR, LC-MS, etc. to confirm purity.[6]

References

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Nerz, J. (2013, February 4). How to Carry Out a Recrystallization. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AbacipharmTech. (n.d.). This compound.
  • Chemsrc. (n.d.). CAS#:57595-23-0 | Mthis compound.
  • OC Lab. (2020, July 17). How To Recrystallize A Solid. YouTube.
  • Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxotetrahydrofuran-2-carboxylate. PubChem.
  • Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Chemdad. (n.d.). Mthis compound.
  • Gao, J., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Pharmaffiliates. (n.d.). Ivacaftor-impurities.
  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.

Sources

Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a versatile cyclic β-keto ester widely employed as a building block in the synthesis of complex heterocyclic compounds, particularly in pharmaceutical and agrochemical research. Its unique structure, combining a reactive β-keto ester moiety with a tetrahydrofuran ring, offers numerous avenues for synthetic transformations. However, this reactivity also presents specific challenges, primarily the formation of undesired byproducts that can complicate reaction workups, reduce yields, and compromise the purity of the target molecule.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, minimize, and eliminate common byproducts encountered during reactions with this compound.

Troubleshooting Guide: Isolating Your Target from the Noise

This section addresses specific experimental issues, presenting them in a problem-cause-solution format. The advice provided is grounded in established reaction mechanisms to empower you to make informed decisions in the lab.

Problem 1: Low Yield of Desired Product with a Complex Mixture of Unidentified Byproducts

Symptom: You are performing a base-catalyzed reaction, such as a Knoevenagel condensation, and obtain a low yield of your expected product. TLC and NMR analysis of the crude reaction mixture shows multiple spots/peaks that are difficult to characterize.

Potential Causes & Solutions:

  • Cause A: Self-Condensation (Dimerization)

    • Expertise & Experience: As a β-keto ester, this compound possesses an acidic α-proton. In the presence of a sufficiently strong base, the molecule can act as both a nucleophile (as its enolate) and an electrophile, leading to a Claisen-type self-condensation.[1][2][3][4] This is particularly prevalent if the intended electrophile (e.g., an aldehyde in a Knoevenagel reaction) is unreactive or added too slowly.

    • Proposed Solution:

      • Choice of Base: Avoid strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) when possible, unless required for other reasons. Opt for weaker organic bases like piperidine, pyridine, or triethylamine for reactions like the Knoevenagel condensation.

      • Order of Addition: Add the base catalyst to the mixture of the this compound and the electrophile. Pre-forming the enolate of the keto ester in the absence of the other reactant increases the likelihood of self-condensation.

      • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Higher temperatures can accelerate unwanted side reactions.

  • Cause B: Hydrolysis and Subsequent Reactions

    • Expertise & Experience: The presence of water in the reaction, especially under basic or acidic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This β-keto acid is often unstable and can readily undergo decarboxylation upon heating to yield tetrahydrofuran-3-one.[5][6][7] This new ketone can then participate in its own set of side reactions.

    • Proposed Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use of molecular sieves can be beneficial.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the introduction of atmospheric moisture.

      • Azeotropic Water Removal: For reactions run at elevated temperatures in solvents like toluene, using a Dean-Stark apparatus can effectively remove the water generated during the condensation, driving the equilibrium towards the desired product.

Problem 2: An Unexpected Peak in the Mass Spectrum Corresponding to (M+22)

Symptom: Your purified product shows an unexpected mass peak that is 22 units higher than the expected molecular weight, suggesting a sodium adduct. This is often accompanied by broad peaks in the NMR spectrum.

Potential Cause & Solution:

  • Cause: Residual Acidity and Salt Formation

    • Expertise & Experience: The product of a Knoevenagel condensation is often an α,β-unsaturated system, but the β-keto ester product from a Claisen condensation is itself acidic. During a basic workup (e.g., with sodium bicarbonate), you can form the sodium enolate salt of your product or a byproduct. This salt may be soluble in the organic phase and difficult to remove.

    • Proposed Solution:

      • Acidic Wash: During the workup, after any initial base quench, perform a wash with a dilute, weak acid like 1M HCl or ammonium chloride solution. This will protonate any enolate salts, making them more soluble in the organic layer and easier to purify via standard chromatography.

      • Careful pH Monitoring: Ensure the aqueous layer is neutral or slightly acidic before final extraction.

      • Purification Method: Silica gel chromatography is effective at separating the neutral organic product from its salt form.

Problem 3: Formation of a Viscous, Insoluble Oil Instead of a Crystalline Product

Symptom: Upon completion of the reaction and removal of the solvent, the crude product is a thick, intractable oil that fails to crystallize.

Potential Causes & Solutions:

  • Cause A: Ring-Opening Polymerization

    • Expertise & Experience: The tetrahydrofuran ring, while generally stable, can be susceptible to ring-opening under harsh acidic or thermal conditions.[8] The presence of electron-withdrawing groups, such as the keto and ester functions in the reactant, can potentially activate the ring towards nucleophilic attack, leading to oligomeric or polymeric byproducts.

    • Proposed Solution:

      • Milder Conditions: Avoid strong Lewis acids or high temperatures for extended periods. If an acid catalyst is required, consider a milder option or a heterogeneous catalyst that can be easily filtered off.

      • Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the chance of product degradation.

  • Cause B: Mixture of Stereoisomers or Regioisomers

    • Expertise & Experience: Reactions may produce a mixture of E/Z isomers or other constitutional isomers which can inhibit crystallization.

    • Proposed Solution:

      • Chromatography: Meticulous column chromatography is the most effective method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

      • Characterization: Use analytical techniques like HPLC and high-field NMR (with NOE experiments) to identify and quantify the different isomers present.

Visualizing the Byproduct Pathways

To better understand the competing reactions, the following diagrams illustrate the key byproduct formation mechanisms.

Byproduct_Formation Reactant This compound Enolate Enolate Intermediate Reactant->Enolate Strong Base Hydrolysis_Acid β-Keto Acid Reactant->Hydrolysis_Acid + H2O (Acid/Base) Ring_Opened Ring-Opened Products (Polymeric Material) Reactant->Ring_Opened Harsh Acid/Heat Desired_Product Desired Product (e.g., Knoevenagel Adduct) Enolate->Desired_Product + Electrophile (Desired Pathway) Dimer Self-Condensation Dimer (Claisen Byproduct) Enolate->Dimer + Another Reactant Molecule Ketone Tetrahydrofuran-3-one (Decarboxylation Byproduct) Hydrolysis_Acid->Ketone Heat, -CO2

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, appears yellow and slightly viscous. Can I still use it?

A1: The pure compound should be a clear liquid or low-melting solid. A yellow to brown color often indicates the presence of degradation products, possibly from slow air oxidation or self-condensation over time. While it might be usable for some robust reactions, for sensitive transformations or to ensure reproducibility, it is highly recommended to purify the starting material first. Vacuum distillation is a common and effective method for this purpose.

Q2: How can I effectively monitor the progress of my Knoevenagel condensation?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). Co-spot your reaction mixture with the starting ester and the aldehyde/ketone. The reaction is complete when the starting material spots have disappeared and a new, typically lower Rf spot corresponding to the more polar, conjugated product is dominant. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: What is the best way to purify the final product?

A3: The optimal purification method depends on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to achieve high purity.

  • Silica Gel Chromatography: This is the most versatile method for both solid and oil products. It is particularly effective for removing polar impurities and separating isomers.

  • Vacuum Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an efficient purification technique.

Q4: I am seeing a Michael addition byproduct. How can I prevent this?

A4: The α,β-unsaturated product of a Knoevenagel condensation can sometimes react with another equivalent of the enolate (from the starting ester) via a Michael 1,4-addition. To minimize this:

  • Control Stoichiometry: Use a 1:1 or a slight excess (1:1.1) of the aldehyde/ketone to the keto ester. Avoid a large excess of the keto ester.

  • Minimize Reaction Time: Stop the reaction as soon as the starting aldehyde/ketone is consumed to prevent the product from reacting further.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the desired condensation.

Key Experimental Protocols

Protocol 1: General Procedure for a Piperidine-Catalyzed Knoevenagel Condensation

This protocol provides a standard starting point for the condensation of this compound with an aldehyde.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired aldehyde (1.05 eq).

  • Add an appropriate solvent (e.g., ethanol or toluene, ~0.5 M concentration).

  • Add piperidine (0.1 eq) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (e.g., 80 °C for ethanol).

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Troubleshooting Workflow for Byproduct Identification

This workflow outlines a logical approach to identifying unknown byproducts.

Troubleshooting_Workflow Start Crude Reaction Mixture LCMS Analyze by LC-MS Start->LCMS NMR Analyze by 1H & 13C NMR Start->NMR Check_Mass Does Mass Match Expected Byproducts? LCMS->Check_Mass Check_NMR Do NMR Signals Correlate with Proposed Structures? NMR->Check_NMR Identify_Dimer Probable Dimer or Michael Adduct Check_Mass->Identify_Dimer Yes (e.g., 2M-H2O) Identify_Hydrolysis Probable Hydrolysis/ Decarboxylation Product Check_Mass->Identify_Hydrolysis Yes (e.g., M-EtO+H) Isolate Isolate Byproduct by Preparative HPLC/Column Check_Mass->Isolate No Check_NMR->Identify_Dimer Yes (Loss of symmetry, duplicated signals) Check_NMR->Identify_Hydrolysis Yes (Absence of ethyl signals) Check_NMR->Isolate No Full_Characterization Full Characterization (2D NMR, HRMS) Isolate->Full_Characterization Unknown Unknown Byproduct Isolate->Unknown

Caption: A logical workflow for the identification of unknown reaction byproducts.

References

  • Title: The Claisen Condens
  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL:[Link]
  • Title: Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL:[Link]
  • Title: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Hydrolysis and Decarboxylation of ß-Keto Ester Example Source: YouTube URL:[Link]
  • Title: Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters Source: PMC - National Center for Biotechnology Inform
  • Title: Claisen Condensation – Mechanism, Variations & FAQs Source: Allen Institute URL:[Link]
  • Title: 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL:[Link]
  • Title: Claisen Condensation Mechanism Source: BYJU'S URL:[Link]
  • Title: 19.15: A Claisen Condensation Forms a β-Keto Ester Source: Chemistry LibreTexts URL:[Link]
  • Title: Tetrahydrofuran Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Scaling Up Ethyl 4-oxotetrahydrofuran-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable intermediate from the laboratory bench to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction: The Dieckmann Condensation at Scale

The synthesis of this compound is most commonly achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[1][2] This reaction involves the base-catalyzed cyclization of a diester, in this case, likely diethyl diglycolate, to form the target β-keto ester.[3][4] While elegant in principle, scaling up this reaction introduces significant challenges related to reaction control, safety, and product purity.

This guide will provide a framework for identifying and mitigating these challenges, ensuring a robust and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the scale-up of this compound synthesis.

1. Q: My reaction yield has significantly dropped upon scaling up from the lab. What are the likely causes?

A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reactant or base concentration. This can promote side reactions over the desired intramolecular cyclization. The formation of intermolecular condensation products (oligomers) can also occur if the enolate of one molecule reacts with another before it can cyclize.

  • Poor Temperature Control: The Dieckmann condensation is an exothermic reaction. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] An increase in the bulk reaction temperature can lead to decomposition of the starting materials, product, or the base, as well as an increase in side reactions.

  • Moisture Contamination: The strong bases used in the Dieckmann condensation, such as sodium ethoxide, are extremely sensitive to moisture. Water will consume the base and inhibit the reaction. Ensuring all reagents, solvents, and the reactor are scrupulously dry is critical at scale.

  • Incomplete Reaction: Reaction times may need to be adjusted during scale-up to account for differences in mixing and heat transfer. In-process controls (IPCs) are essential to monitor the reaction progress and ensure completion.

2. Q: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A: The primary byproduct of concern is the result of intermolecular condensation, leading to the formation of dimers and oligomers. Another potential side reaction is the cleavage of the β-keto ester product, which is the reverse of the Claisen condensation.[3] This is more likely to occur if the product is not deprotonated by the base to form the stable enolate.

To minimize these byproducts:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular reaction. However, this has implications for reactor volume and solvent costs at scale.

  • Controlled Addition: Slowly adding the diester to a solution of the base in the reaction solvent can help maintain a low concentration of the starting material, thus favoring the intramolecular pathway.

  • Choice of Base and Stoichiometry: Using at least one full equivalent of a strong, non-nucleophilic base is crucial. The product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and drives the reaction to completion, preventing the reverse reaction.[2]

3. Q: The work-up of my large-scale reaction is proving difficult, with emulsion formation during the aqueous quench. How can I improve this?

A: Emulsion formation is a common challenge during the work-up of large-scale reactions, especially when quenching reactions involving strong bases.

  • Careful Quenching: The quench should be performed at a low temperature with controlled addition of the acidic solution to neutralize the excess base. A rapid, uncontrolled quench can lead to localized heat generation and increase the likelihood of emulsion.

  • Choice of Quenching Acid: Using a dilute solution of a mineral acid like hydrochloric acid or sulfuric acid is common. The choice and concentration may need to be optimized.

  • Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Selection: The choice of extraction solvent can influence emulsion formation. If persistent emulsions occur, consider a different extraction solvent or a mixture of solvents.

4. Q: What are the key safety considerations when scaling up a Dieckmann condensation?

A: The Dieckmann condensation presents several significant safety hazards that must be carefully managed at scale:

  • Exothermic Reaction and Thermal Runaway: As mentioned, the reaction is exothermic. A loss of cooling or inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. A thorough thermal hazard assessment is essential before scaling up.

  • Flammable Solvents: The reaction is often carried out in flammable solvents like toluene or THF. All equipment must be properly grounded, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the risk of fire or explosion.

  • Corrosive and Reactive Reagents: Strong bases like sodium ethoxide are corrosive and react violently with water. Appropriate personal protective equipment (PPE) must be worn, and procedures for safe handling and charging of these reagents must be in place. Sodium ethoxide itself can begin to decompose at temperatures below 300°C, releasing flammable hydrocarbons.[6]

  • Hydrogen Gas Evolution: If sodium metal is used to prepare the sodium ethoxide in situ, flammable hydrogen gas will be evolved. The reactor must be properly vented to a safe location.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive base (hydrolyzed by moisture).2. Insufficient reaction time.3. Reaction temperature too low.1. Use freshly prepared or properly stored anhydrous base. Ensure all solvents and glassware are rigorously dried.2. Monitor the reaction using an appropriate in-process control (IPC) method (e.g., GC, HPLC) to determine the reaction endpoint.3. Gradually increase the reaction temperature while carefully monitoring for exotherms.
Formation of a White Precipitate During Reaction Formation of the sodium salt of the enolate, which may have limited solubility in the reaction solvent.This is often normal. Ensure adequate stirring to maintain a mobile slurry. If the mixture becomes too thick to stir effectively, consider increasing the solvent volume.
Product is an Orange-Reddish Oil Instead of a Solid/Crystalline Material Presence of impurities, likely oligomeric byproducts.1. Optimize reaction conditions to minimize byproduct formation (see FAQ #2).2. Attempt purification by vacuum distillation or column chromatography.3. For crystallization, try adding a stronger acid during workup (e.g., ethereal HCl) and ensure all evolved alcohol is removed.
Difficult Phase Separation During Work-up Emulsion formation.1. Add brine to the separatory funnel.2. Allow the mixture to stand for an extended period without agitation.3. Filter the entire mixture through a pad of Celite.4. Consider a solvent swap to a solvent that is less prone to emulsion formation.
Product Decomposes During Distillation The β-keto ester may be thermally labile, especially if acidic or basic impurities are present.1. Ensure the product is thoroughly neutralized and washed before distillation.2. Use a high vacuum to lower the boiling point.3. Employ a short-path distillation apparatus to minimize the residence time at high temperatures.

Part 3: Experimental Protocols and Methodologies

A. Pilot-Scale Synthesis of this compound

Disclaimer: This is a representative protocol based on established principles of the Dieckmann condensation. All procedures should be thoroughly risk-assessed and optimized at a small scale before attempting a pilot-scale run.

Materials:

ReagentCAS No.Molecular WeightQuantity (kg)Moles
Diethyl diglycolate111-90-0178.1817.8100
Sodium Ethoxide141-52-668.057.5110
Toluene108-88-392.14100 L-
6M Hydrochloric Acid7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Brine (Saturated NaCl)7647-14-558.44As needed-

Procedure:

  • Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Base Slurry Preparation: Charge the reactor with 100 L of anhydrous toluene. Under a nitrogen atmosphere, carefully charge 7.5 kg of solid sodium ethoxide. Start agitation to form a slurry.

  • Diester Addition: Begin a slow, controlled addition of 17.8 kg of diethyl diglycolate to the sodium ethoxide slurry over a period of 2-3 hours. Maintain the internal temperature between 25-30°C. Use reactor cooling as necessary to manage the exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture, quench it with dilute acid, and extract it with ethyl acetate. Analyze the organic layer by GC to monitor the disappearance of the starting diester. The reaction is considered complete when the starting material is <1% by area.

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 6M hydrochloric acid to the reaction mixture to neutralize the excess base and protonate the product enolate. Monitor the pH of the aqueous layer, aiming for a pH of 6-7.

  • Work-up: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 2 x 20 L of water, followed by 1 x 20 L of brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.

  • Purification: The crude this compound can be purified by vacuum distillation.

B. Analytical Method: Purity Assessment by Gas Chromatography (GC)

  • Instrument: Agilent 7890B GC with FID detector

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium, constant flow 1.5 mL/min

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute 10 mg of the sample in 1 mL of ethyl acetate.

This method should be fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[7][8]

Part 4: Visualization of Key Processes

A. Reaction Workflow

dieckmann_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Reactor charge_base Charge NaOEt in Toluene prep->charge_base add_diester Slow Addition of Diethyl Diglycolate charge_base->add_diester react Heat to 50-60°C add_diester->react ipc IPC Monitoring (GC) react->ipc quench Quench with HCl (aq) ipc->quench Reaction Complete extract Phase Separation quench->extract wash Aqueous Washes extract->wash concentrate Solvent Removal wash->concentrate purify Vacuum Distillation concentrate->purify product Pure Product purify->product low_yield_troubleshooting start Low Yield Observed check_base Check Base Activity & Anhydrous Conditions start->check_base check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Review Temperature Profile start->check_temp check_ipc Analyze IPC Data start->check_ipc remedy_base Use Fresh/Dry Reagents & Solvents check_base->remedy_base Moisture Suspected remedy_mixing Increase Agitation/ Consider Baffling check_mixing->remedy_mixing Inefficient remedy_temp Optimize Cooling/ Slower Addition check_temp->remedy_temp Exotherm Spike remedy_ipc Extend Reaction Time/ Re-evaluate Endpoint check_ipc->remedy_ipc Incomplete Conversion

Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation.

References

  • BioPharm International. (n.d.). Analytical Method Validation for Biopharmaceuticals: A Practical Guide.
  • IKEV. (n.d.). Validation of Analytical Methods.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • ResearchGate. (n.d.). Analytical Method Validation for Biopharmaceuticals.
  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Organic Syntheses. (n.d.). Ethyl Diethoxyacetate.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • ResearchGate. (2025, August 6). Kinetics of thermal decomposition of sodium methoxide and ethoxide.
  • Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Organic Syntheses. (n.d.). Ethyl Thiazole-4-carboxylate.
  • YouTube. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate.
  • Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Organic Syntheses. (n.d.). Cetylmalonic Ester.
  • YouTube. (2018, September 21). 21.6b Dieckmann Condensation Reactions.

Sources

Furanone Synthesis Optimization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of furanones. The furanone core is a vital structural motif in numerous natural products and pharmaceuticals, and its efficient synthesis is crucial for advancing chemical and biomedical research. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationalize and overcome challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your furanone synthesis experiments in a question-and-answer format.

Category 1: Reaction Yield and Purity

Question 1: My Paal-Knorr furanone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a frequent challenge.[1][2] The primary culprits are often harsh reaction conditions leading to substrate or product degradation, incomplete conversion, or the formation of side products.[3]

Troubleshooting Steps:

  • Catalyst Selection and Loading: Traditional methods often employ strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] However, these can cause charring and decomposition of sensitive substrates.[3] Consider switching to milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃), which can facilitate cyclization under less aggressive conditions.[3] A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might enhance the reaction rate, but be mindful of potential side reactions.[3]

  • Temperature and Reaction Time: High temperatures and prolonged heating are notorious for causing degradation, often visualized as the reaction mixture turning black or forming tar.[3] To mitigate this, consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[2][4] If using conventional heating, employ a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) for better temperature regulation compared to solvent-free conditions.[3]

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl starting material is paramount. Impurities can lead to undesired side reactions, diminishing the overall yield. Ensure your starting material is of high purity, and if necessary, purify it by distillation or recrystallization before use.

Question 2: I am observing the formation of a significant byproduct in my Feist-Benary furanone synthesis. How can I identify and minimize it?

Answer:

The Feist-Benary synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, is a versatile method for preparing substituted furans.[5][6] However, side reactions can occur, leading to a mixture of products.

Common Side Reactions and Solutions:

  • "Interrupted" Feist-Benary Reaction: The reaction can sometimes stall at the hydroxydihydrofuran intermediate without proceeding to the final furan product.[7] The concluding dehydration step often necessitates acidic conditions. After the initial base-catalyzed condensation, the careful addition of a catalytic amount of acid, such as HCl, can drive the reaction to completion.[8]

  • Ester Hydrolysis: If you are using a strong base like sodium ethoxide, you may observe hydrolysis of ester functionalities on your β-dicarbonyl compound.[9] To avoid this, opt for milder bases like pyridine or triethylamine.[9]

  • Formation of Pyrrole Byproducts: In some cases, particularly in Paal-Knorr type reactions, if your reaction mixture is contaminated with an amine source (e.g., from a previous step or impure solvent), you may observe the formation of pyrrole byproducts.[3][10] Ensure all your reagents and solvents are pure and free from nitrogen-containing impurities.

Category 2: Isomer Control and Regioselectivity

Question 3: My reaction is producing a mixture of 2(3H)- and 2(5H)-furanone isomers. How can I selectively synthesize the desired isomer?

Answer:

The formation of isomeric furanones is a common challenge, with the 2(5H)-furanone often being the thermodynamically more stable product.[11] Controlling the reaction conditions is key to achieving selectivity for the desired isomer.

Strategies for Isomer Control:

  • Temperature Control: Higher reaction temperatures tend to favor the formation of the more stable 2(5H)-isomer through isomerization of the initially formed 2(3H)-furanone.[11] Running the reaction at a lower temperature can favor the kinetic 2(3H)-product.[11]

  • Choice of Base: In base-catalyzed reactions, employing a milder, non-nucleophilic base may reduce the extent of isomerization.

  • Reaction Time: Extended reaction times can lead to the accumulation of the thermodynamically favored 2(5H)-isomer. Monitoring the reaction progress and stopping it once the desired product is maximized is crucial.[11]

  • Synthesis from Furfural: The oxidation of furfural can lead to different furanone isomers. For instance, oxidation with hydrogen peroxide can yield 2(5H)-furanone.[1] To promote the isomerization of the initially formed 2(3H)-furanone to the more stable 2(5H)-isomer, bases like potassium carbonate can be used.[1]

Question 4: How can I control the regioselectivity in my furanone synthesis?

Answer:

Regioselectivity, especially in reactions like the Feist-Benary synthesis, can be influenced by both steric and electronic factors.[7][12] The choice of substrates and reaction conditions plays a critical role in directing the cyclization to form the desired regioisomer.

Factors Influencing Regioselectivity:

  • Substrate Structure: The electronic nature of the substituents on your starting materials can significantly impact the reaction's regioselectivity. Electron-withdrawing or bulky groups can alter the acidity of protons and the nucleophilicity of the enolate, thereby influencing the cyclization pathway.[12]

  • Reaction Conditions: The choice of base and solvent can affect the regiochemical outcome. For instance, in some PPA-mediated reactions, the concentration of the acid can switch the regioselectivity.[12][13]

Category 3: Synthesis from Renewable Feedstocks

Question 5: I am attempting to synthesize furanones from furfural, but I am getting low conversion and significant formation of black, insoluble solids. What is happening and how can I improve this?

Answer:

The synthesis of furanones from furfural, a renewable platform chemical, is a green and attractive route. However, it is often plagued by low conversion rates and the formation of dark, polymeric side products known as "humins".[8][14]

Troubleshooting Furfural to Furanone Synthesis:

  • Minimizing Humin Formation: Humins are formed from the acid-catalyzed degradation and polymerization of carbohydrates and the furanone product itself.[8][15] To minimize their formation:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can reduce humin formation, although it may also decrease the reaction rate.[14]

    • Catalyst Selection: The use of solid acid catalysts, such as certain zeolites, can improve selectivity towards the desired furanone product.[15]

    • Biphasic Systems: Employing a biphasic system with an organic extraction solvent can continuously remove the furanone product from the acidic aqueous phase as it forms, thereby preventing its degradation into humins.[8]

  • Addressing Low Conversion:

    • Catalyst Deactivation: The catalyst can be deactivated by the deposition of humins (coking) or poisoning from impurities in the feedstock.[5][10] Consider implementing a catalyst regeneration protocol or using a more robust catalyst.

    • Reaction Pathway: The conversion of furfural can proceed through various pathways.[16][17] The choice of catalyst and reaction conditions can be tailored to favor the desired pathway to the furanone product. For instance, in the hydrogenation of furfural, controlling the number of exposed metallic sites on the catalyst can influence the product selectivity.[16]

Category 4: Product Purification

Question 6: I am struggling to purify my non-polar furanone derivative from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of furanones, especially non-polar derivatives, can be challenging due to their solubility characteristics and potential for co-elution with byproducts.

Purification Techniques for Furanones:

  • Column Chromatography: For very non-polar compounds that elute quickly even in 100% hexane, consider using a less polar stationary phase or a more polar solvent system to increase retention.[11] Reverse-phase chromatography can be an alternative, but be cautious of potential product degradation in aqueous mobile phases.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying furanones with high resolution.

    • Reversed-Phase HPLC (RP-HPLC): This is well-suited for many furanone derivatives. By adjusting the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, a wide range of furanones can be purified.[18] The addition of modifiers like phosphoric acid or formic acid can improve peak shape.[18]

    • Normal-Phase HPLC (NP-HPLC): This is suitable for polar compounds that are poorly retained in reversed-phase systems.[18]

    • Chiral HPLC: For the separation of enantiomers, which is often crucial in drug development, chiral HPLC is the most effective method.[18]

  • Distillation: For volatile furanones, Kugelrohr distillation can be attempted, although it may not be effective if the boiling points of the product and impurities are similar.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Paal-Knorr Furan Synthesis

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Hexane-2,5-dionep-TsOH·H₂OTolueneReflux4-6High[3]
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (catalytic)Ethanol/Water (1:1)140 (Microwave)0.05-0.08High[4]
1,4-Dicarbonyl CompoundZnBr₂DichloromethaneRoom Temp290[3]
1,4-Dicarbonyl CompoundBi(NO₃)₃DichloromethaneRoom Temp1.592[3]

Table 2: Yields for Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

BaseSolventTemperatureYield (%)Reference
PyridineEthanolReflux75-85[9]
TriethylamineDMF100°C80-90[9]
Sodium EthoxideEthanolRoom Temp60-70[9]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis (Conventional Heating)

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq), a suitable solvent (e.g., toluene), and the acid catalyst (e.g., p-TsOH·H₂O, 5 mol%).[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress by observing the collection of water in the Dean-Stark trap.[3]

  • Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[3]

Protocol 2: General Procedure for Feist-Benary Furan Synthesis

  • Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a mild base (e.g., pyridine, 1.1 eq).[9]

  • Reaction: Slowly add the α-halo ketone (1.0 eq) to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[9]

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, a dilute acid solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.[5][9]

Visualizations

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis cause1 Harsh Reaction Conditions (High Temp / Strong Acid) start->cause1 cause2 Incomplete Conversion start->cause2 cause3 Side Product Formation start->cause3 solution1a Switch to Milder Catalyst (e.g., Lewis Acids) cause1->solution1a solution1b Use Microwave Synthesis (Lower Time & Temp) cause1->solution1b solution1c Optimize Solvent for Temperature Control cause1->solution1c solution2a Increase Catalyst Loading cause2->solution2a solution2b Use Stronger Dehydrating Agent cause2->solution2b solution3a Ensure Purity of Starting Materials cause3->solution3a solution3b Check for Amine Contamination (Pyrrole Formation) cause3->solution3b

Caption: Troubleshooting workflow for low yields in Paal-Knorr furanone synthesis.

Caption: Common side reactions in Feist-Benary synthesis and their solutions.

References

  • ResearchGate. Yields of humins from HMF at different temperatures under acid catalysis.
  • Reddit. Help with purification of furanones : r/chemhelp.
  • Wikipedia. Feist–Benary synthesis.
  • MBB College. Synthesis of Furan.
  • UNG. Acid-Catalyzed Production of Hydroxymethylfurfural; Selectivity and Deactivation during Sugar Dehydration Reactions.
  • MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • ResearchGate. Facilitating selective conversion of furfural to cyclopentanone via reducing availability of metallic nickel sites | Request PDF.
  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • RSC Publishing. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • ResearchGate. Switching Selectivity in the Hydrogen Transfer Reduction of Furfural.
  • Wikipedia. Feist–Benary synthesis.
  • ResearchGate. Paal–Knorr furan synthesis | Request PDF.
  • Química Organica.org. Feist-Benary synthesis of furan.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • Wikipedia. Paal–Knorr synthesis.
  • ResearchGate. Efficient conversion of furfural into cyclopentanone over high performing and stable Cu/ZrO 2 catalysts | Request PDF.
  • University of Groningen research portal. Regioselective Synthesis of Indanones.
  • NIH. Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction - PMC.
  • Pharmaguideline. Steps for HPLC Method Development.
  • ScienceAsia. Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones.
  • ResearchGate. Selective conversion of furfural to cyclopentanone and cyclopentanol by different preparation methods of Cu-Co catalysts | Request PDF.
  • ResearchGate. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica.
  • University of Groningen research portal. Regioselective Synthesis of Indanones.
  • PubMed. 2,5-Dimethyl-4-hydroxy-3[2H]-furanone 6'O-malonyl-beta-D-glucopyranoside in strawberry fruits.
  • PubMed. Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction.
  • IOSRPHR. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • University of Warwick. Principles in preparative HPLC.

Sources

Technical Support Center: Ester Synthesis Involving Amine-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing N-Alkylation Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with N-alkylation side reactions during ester synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding N-alkylation during esterification.

Q1: What is N-alkylation, and why is it a problem in my ester synthesis?

N-alkylation is an undesired side reaction where an alkyl group is introduced onto a nitrogen atom of your starting material. In the context of esterifying a carboxylic acid that also contains an amine group (like an amino acid), the amine can act as a competing nucleophile, attacking the activated carboxylic acid or other electrophiles in the reaction mixture. This leads to the formation of an N-alkylated byproduct, reducing the yield of your desired ester and complicating purification.

Q2: I'm using an acid catalyst (Fischer Esterification). Shouldn't the amine be protonated and non-nucleophilic?

This is a common and logical assumption. Under strongly acidic conditions, the amine is indeed protonated to form an ammonium salt, which significantly reduces its nucleophilicity. However, the equilibrium between the protonated and unprotonated amine can still allow for a small amount of the free amine to be present. This, combined with the forcing conditions often used in Fischer esterification (high temperatures and long reaction times), can still lead to detectable levels of N-alkylation byproducts.[1][2] Furthermore, competing esterification of the amino acid instead of N-alkylation could take place.[3]

Q3: What is the most reliable way to prevent N-alkylation?

The most robust and widely accepted strategy is the use of protecting groups .[3] A protecting group is a chemical moiety that temporarily blocks the reactive amine functionality, rendering it non-nucleophilic. After the esterification is complete, the protecting group can be selectively removed to yield the desired amino ester. This approach is central to modern peptide synthesis and is highly effective.[4]

Q4: How do I choose the right protecting group for my synthesis?

The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to different reaction conditions. The key principle is orthogonality , which means that the protecting groups on the amine and other functional groups can be removed under distinct conditions without affecting each other.[5][6] The three most common amine protecting groups are:

  • Boc (tert-Butyloxycarbonyl): Removed under acidic conditions (e.g., TFA).[7][8]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[6]

A comparative overview is provided in the troubleshooting section.

Troubleshooting Guide: N-Alkylation in Common Esterification Methods

This section provides a deeper dive into why N-alkylation occurs in specific reactions and how to mitigate it.

Scenario 1: Fischer Esterification

The Problem: You are performing a classic Fischer esterification of an amino acid using an alcohol and a strong acid catalyst (e.g., H₂SO₄) and observing N-alkylated byproducts.

The Root Cause: Under acidic conditions, the carboxylic acid is protonated, activating it for nucleophilic attack by the alcohol. While the amine is also protonated, the equilibrium allows for a small concentration of the free, nucleophilic amine to exist. At elevated temperatures, this free amine can compete with the alcohol, leading to N-alkylation.

Solutions:

  • Amine Protection: This is the most effective solution. Protecting the amine group with an acid-stable protecting group like Boc is a common strategy. The Boc group is stable to the acidic conditions of the Fischer esterification but can be removed later.

  • Use of a Large Excess of Alcohol: Using the alcohol as the solvent can help to outcompete the amine nucleophile by Le Châtelier's principle.[9]

Workflow: Fischer Esterification with a Protected Amine

cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection start Amino Acid protect Protect Amine (e.g., with (Boc)₂O) start->protect protected_aa N-Protected Amino Acid protect->protected_aa esterify Fischer Esterification (Alcohol, Acid Catalyst) protected_aa->esterify protected_ester N-Protected Amino Ester esterify->protected_ester deprotect Remove Protecting Group protected_ester->deprotect final_product Desired Amino Ester deprotect->final_product

Caption: Workflow for avoiding N-alkylation in Fischer esterification.

Scenario 2: Steglich Esterification

The Problem: You are using DCC (or another carbodiimide) and DMAP to esterify a carboxylic acid with an amine functionality and are getting a significant amount of an N-acylurea byproduct.

The Root Cause: In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] While the intended pathway is the nucleophilic attack of the alcohol on this intermediate, two side reactions involving the amine can occur:

  • Direct Amide Formation: The amine, being a strong nucleophile, can directly attack the O-acylisourea to form an amide bond, which is often faster than ester formation.[10]

  • N-Acylurea Formation: The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[10][11][12] This side reaction is more prevalent when the esterification is slow, for example, with sterically hindered alcohols.[13]

Solutions:

  • Amine Protection: As with the Fischer esterification, protecting the amine is the most reliable solution. A Boc or Cbz group will prevent the amine from participating in the reaction.

  • Reaction Conditions Optimization:

    • DMAP as a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[14] This intermediate reacts rapidly with the alcohol to form the ester and suppresses the formation of the N-acylurea byproduct.[10][12]

    • Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of the N-acylurea rearrangement.

Mechanism of N-Acylurea Formation in Steglich Esterification

O-Acylisourea O-Acylisourea N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea 1,3-Rearrangement Desired Ester Desired Ester O-Acylisourea->Desired Ester Alcohol Attack (Desired Pathway)

Sources

Technical Support Center: Troubleshooting Low Yield in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Michael addition reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. As a cornerstone of C-C bond formation, the Michael addition's success hinges on a delicate interplay of substrates, catalysts, and conditions.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Michael addition reaction is resulting in a very low yield or has failed completely. What are the primary factors I should investigate first?

When a Michael addition fails, a systematic review of the fundamental reaction parameters is the most efficient path to a solution. Often, the issue lies in one of the following areas:

  • Reagent Purity and Integrity : Ensure all starting materials, including the Michael donor, Michael acceptor, and solvent, are pure and dry. Water can interfere with the reaction, especially by protonating the enolate intermediate.[2] Aprotic solvents are generally preferred to avoid interference from ions.[3]

  • Catalyst or Base Activity : The base or catalyst is crucial for generating the nucleophile.[4] If using a base, ensure it is strong enough to deprotonate your Michael donor. Bases and catalysts can degrade over time or with improper storage. If in doubt, use a freshly opened or purified batch.

  • Reaction Kinetics : The reaction may simply be too slow under your current conditions. Consider increasing the temperature, extending the reaction time, or increasing the concentration of your catalyst. Always monitor the reaction's progress via an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Thermodynamic Equilibrium : The Michael addition is often reversible (the "retro-Michael reaction").[5] If the product is sterically hindered or electronically unstable, the equilibrium may favor the starting materials. This is especially problematic at elevated temperatures.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions, and how can I suppress them?

The formation of side products is a common cause of low yields. Identifying the nature of these byproducts is key to mitigating them.

  • 1,2-Addition vs. 1,4-Addition (Conjugate Addition) : The primary competition is often between the desired 1,4-addition (Michael) and a 1,2-addition directly to the carbonyl group. "Hard," highly reactive nucleophiles (like organolithium or Grignard reagents) and strong bases tend to favor the 1,2-addition.[6] To favor the Michael addition, use "softer," more stable nucleophiles (e.g., doubly stabilized enolates like those from malonic esters) and weaker bases.[6][7][8]

  • Polymerization : Michael acceptors, particularly reactive ones like acrylates or nitroalkenes, can undergo anionic polymerization, especially in the presence of strong bases.[9] To minimize this, use a catalytic amount of a milder base or an organocatalyst, and maintain a lower reaction temperature.

  • Bis-Addition : If the initial Michael adduct still possesses acidic protons, it can act as a nucleophile itself and react with a second molecule of the Michael acceptor.[10] This can be controlled by adjusting the stoichiometry of the reactants or by choosing a Michael donor that forms a less reactive product.

  • Self-Condensation : The Michael donor or acceptor may react with itself (e.g., via an aldol condensation) if conditions are too harsh. Using milder bases and lower temperatures can prevent this.

The relationship between nucleophile type and the addition pathway is critical.

G

Q3: My nucleophile (Michael donor) or electrophile (Michael acceptor) seems unreactive. How can I improve the reaction?

The inherent reactivity of your substrates dictates the necessary reaction conditions.

For an Unreactive Michael Donor (Nucleophile): The key is efficient generation of the enolate. The Michael reaction works best with donors that have acidic alpha-hydrogens, such as β-keto esters or malonic esters, because they form stabilized, "soft" enolates.[7]

  • Increase Base Strength : If your donor is not very acidic (e.g., a simple ketone), a stronger base (like LDA or NaH) may be required instead of a weaker one (like NaOH or Et3N). However, be mindful that stronger bases can promote side reactions.[6][11]

  • Change Cation : The counter-ion of the base can influence reactivity.

  • Use an Organocatalyst : Catalysts like secondary amines (e.g., proline) can convert ketones or aldehydes into enamines, which are excellent Michael donors under milder conditions.[1]

For an Unreactive Michael Acceptor (Electrophile): The acceptor's reactivity is governed by the electrophilicity of its β-carbon.

  • Steric Hindrance : Bulky substituents near the β-carbon or the carbonyl group can physically block the nucleophile's approach. If steric hindrance at the carbonyl is high, it can actually favor the Michael addition by disfavoring the 1,2-addition side product.[11]

  • Electronic Effects : The presence of strong electron-withdrawing groups (like -NO₂, -CN, -C(O)R) on the alkene is essential for activating it towards nucleophilic attack.[12]

  • Lewis Acid Catalysis : A Lewis acid can coordinate to the carbonyl oxygen of the acceptor, withdrawing electron density and making the β-carbon significantly more electrophilic. Transition metal catalysts are widely used for this purpose.[13]

Q4: How does solvent choice impact the yield of a Michael addition?

Solvent choice is not merely about dissolution; it can dramatically influence reaction rates and even stereoselectivity.[14]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO) : These are often excellent choices. They effectively solvate the cation of the base without interfering with the nucleophile through hydrogen bonding, leading to a more reactive "naked" enolate.

  • Polar Protic Solvents (e.g., Ethanol, Water) : While sometimes effective, especially in aza- or oxa-Michael additions, protic solvents can slow down the reaction by creating a solvent cage around the enolate through hydrogen bonding, reducing its nucleophilicity.[3][10]

  • Nonpolar Solvents (e.g., Toluene, Hexane) : These may be used, but solubility of the enolate salt can be an issue.

A study on the synthesis of the ABC ring system of hexacyclinic acid demonstrated a complete reversal of diastereoselectivity by changing the solvent, highlighting the profound impact of this parameter.[14]

Solvent (in order of increasing polarity)Ratio of Diastereomers (4a:4'a)
Toluene1:2.3
THF1.1:1
Acetonitrile3.2:1
HMPA/THF (1:4)4:1
Table adapted from a study on solvent effects, demonstrating that increasing solvent polarity favored the desired diastereomer 4a.[14]
Troubleshooting Workflow & Experimental Protocols
General Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process when faced with a low-yield Michael addition.

G start Low Yield (<50%) tlc Analyze reaction by TLC/LC-MS start->tlc spots What is visible? tlc->spots sm_only Only Starting Material spots->sm_only A sm_product Starting Material + Some Product spots->sm_product B multiple_spots Multiple Spots/ Side Products spots->multiple_spots C check_reagents 1. Check Reagent Purity 2. Verify Catalyst/Base Activity 3. Increase Temperature/Time sm_only->check_reagents optimize 1. Screen Different Solvents 2. Increase Catalyst Loading 3. Check for Reversibility (Retro-Michael) sm_product->optimize minimize_side 1. Use Milder Base/Catalyst 2. Lower Temperature 3. Favor 1,4 vs 1,2 Addition (Use softer nucleophile) multiple_spots->minimize_side

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition

This protocol provides a basic framework for a trial reaction. Adjust stoichiometry and conditions based on your specific substrates.[15]

  • Setup : To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 equiv) and the Michael acceptor (1.1 equiv).

  • Solvent Addition : Add an appropriate anhydrous solvent (e.g., THF, Toluene) to achieve a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling : Cool the reaction mixture to the desired starting temperature (e.g., 0 °C in an ice bath).

  • Base Addition : Slowly add the base (e.g., 1.1 equiv of a non-nucleophilic base like DBU, or a catalytic amount, 0.1 equiv, of a stronger base like NaH) to the stirred solution.

  • Reaction Monitoring : Allow the reaction to stir at the chosen temperature. Monitor its progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every hour).

  • Quenching : Once the reaction is complete (or has stalled), quench it by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Work-up : Transfer the mixture to a separatory funnel, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using a suitable method, such as flash column chromatography on silica gel.

Protocol 2: Screening Reaction Conditions for Yield Optimization

To optimize a low-yielding reaction, it is crucial to systematically test key parameters. This can be done efficiently in parallel on a small scale.

  • Array Setup : Arrange a series of reaction vials, each with a small stir bar.

  • Variable Parameter : Decide on the first parameter to screen (e.g., catalyst, base, or solvent). For a solvent screen, add the Michael donor and acceptor to each vial, then add a different anhydrous solvent to each. For a catalyst screen, use the same solvent in all vials but add a different catalyst to each.

  • Reaction Initiation : Add the initiating reagent (e.g., base) to each vial, cap them under an inert atmosphere, and place them in a temperature-controlled block for stirring.

  • Time-Point Analysis : After a set time (e.g., 4, 8, and 24 hours), take a small, equal-volume aliquot from each reaction. Quench these aliquots in labeled HPLC vials containing a quenching solution and an internal standard.

  • Analysis : Analyze the conversion and relative yield in each vial using LC-MS or GC-MS.

  • Iteration : Based on the best-performing condition from the first screen, set up a second array to optimize another parameter (e.g., temperature or concentration). By iteratively screening, you can rapidly identify the optimal conditions for your specific transformation.

References
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • Wikipedia. (2023). Michael addition reaction.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • Taylor, M. S., & Jacobsen, E. N. (2004). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens. The Journal of Organic Chemistry, 69(26), 8855–8863.
  • Quirion, J. C., et al. (2007). Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. Organic Letters, 9(17), 3291–3293.
  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition.
  • PubMed. (2004). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens.
  • The Organic Chemistry Tutor. (2024). Michael Addition Reaction | Mechanism, Examples and Applications. YouTube.
  • ARKIVOC. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of....
  • ChemTalk. (n.d.). Michael Addition.
  • ResearchGate. (2024). The Michael Reaction.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions.
  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube.
  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions.
  • JoVE. (2023). Video: Conjugate Addition of Enolates: Michael Addition.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
  • L.S. College, Muzaffarpur. (2020). Michael reaction.
  • ResearchGate. (2013). What are the best conditions for a Michael addition?.

Sources

Stability issues of Ethyl 4-oxotetrahydrofuran-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document serves as a specialized resource for users encountering stability challenges during experimental workflows. As a β-keto ester integrated into a cyclic ether system, this molecule exhibits unique chemical behaviors that require careful handling to ensure experimental reproducibility and success. This guide is structured in a question-and-answer format to directly address the most common issues observed in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My assay results are inconsistent when using solutions of this compound. What could be the cause?

Inconsistent results are frequently the first indicator of compound degradation. This compound, as a β-keto ester, is susceptible to several degradation pathways, primarily hydrolysis.[1][2][3]

  • Causality: The core issue lies in the reactivity of the ester functional group. In the presence of nucleophiles, particularly water, the ester can be cleaved. This reaction is significantly accelerated under either acidic or basic conditions.[1][2] The resulting product, a β-keto acid, is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature, leading to a ketone byproduct.[2][4] This process fundamentally changes the molecule's structure and, consequently, its activity in your experiments.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using anhydrous solvents for your stock solutions. Even trace amounts of water can initiate hydrolysis over time.

    • Control pH: If working in aqueous media, maintain a neutral pH (ideally 6.5-7.5). Avoid acidic or basic buffers unless absolutely required by the experimental protocol, and if so, prepare the solution immediately before use.

    • Analyze Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your stock solution and a freshly prepared sample. Look for the appearance of new peaks that could correspond to the hydrolyzed acid or the decarboxylated ketone.

Question 2: What is the optimal solvent for dissolving and storing this compound?

The choice of solvent is critical for maintaining the compound's integrity. The primary goal is to minimize exposure to water and reactive functional groups.

  • Expert Recommendation: Anhydrous aprotic solvents are highly recommended for stock solutions.

    • Top Choices: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM).

    • Acceptable with Caution: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). While effective for solubilization, ensure they are of the highest purity and truly anhydrous, as they can be hygroscopic.

    • Avoid: Protic solvents like methanol, ethanol, and especially water for long-term storage. These solvents can actively participate in degradation through transesterification or hydrolysis.[4]

  • Solubility & Stability Overview:

SolventTypeSuitability for StorageKey Considerations
AcetonitrileAprotic PolarExcellentGood solubilizing power and inert.
DichloromethaneAprotic NonpolarExcellentVolatile. Ensure container is tightly sealed.
Anhydrous DMSOAprotic PolarGoodHygroscopic. Purchase in small, sealed quantities.
Anhydrous EthanolProtic PolarPoorRisk of transesterification. Use only for immediate experimental dilution if necessary.
Aqueous BuffersProtic, AqueousVery PoorHigh risk of rapid hydrolysis.[3] Prepare fresh and use immediately.
Question 3: I see a new, unexpected peak in my LC-MS analysis. What is the likely degradation product?

Observing a new peak is a clear sign of degradation. Based on the known chemistry of β-keto esters, there are two primary suspects.[1][2]

  • Plausible Degradation Pathways:

    • Hydrolysis: The initial degradation step is the hydrolysis of the ethyl ester to a carboxylic acid, forming 4-oxotetrahydrofuran-3-carboxylic acid . This will have a lower mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H).

    • Decarboxylation: The resulting β-keto acid is thermally unstable and can easily lose carbon dioxide (-CO₂).[2][4] This leads to the formation of dihydrofuran-3(2H)-one .

Below is a diagram illustrating these primary degradation routes.

G cluster_main Degradation of this compound A This compound (Starting Material) B 4-oxotetrahydrofuran-3-carboxylic acid (β-Keto Acid Intermediate) A->B + H₂O (Hydrolysis) C Dihydrofuran-3(2H)-one (Final Ketone Product) B->C - CO₂ (Decarboxylation)

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Question 4: How should I prepare and store stock solutions to maximize their shelf-life?

Proper preparation and storage are paramount for ensuring the long-term viability of your compound.

  • Expert Protocol: Follow a strict, validated procedure for solution preparation.

    • Long-Term Storage (Solid): Store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.

    • Stock Solution Preparation:

      • Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation.

      • Use only high-purity, anhydrous aprotic solvents (e.g., Acetonitrile).

      • Prepare a concentrated stock solution (e.g., 10-50 mM).

      • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction.

      • Store the aliquots at -20°C or -80°C. For maximal stability, overlay the solution with an inert gas before sealing.

Troubleshooting Workflow: Investigating Compound Instability

If you suspect compound instability is affecting your results, follow this systematic workflow to diagnose and resolve the issue.

start Problem: Inconsistent Experimental Results check_purity Step 1: Purity Analysis Run HPLC/LC-MS on stock and fresh sample start->check_purity is_degraded Degradation Observed? check_purity->is_degraded review_solvent Step 2: Review Solvent Protocol Is the solvent anhydrous and aprotic? is_degraded->review_solvent Yes not_degraded Conclusion: Compound is stable. Investigate other experimental variables (e.g., reagents, cell lines, instrument). is_degraded->not_degraded No review_ph Step 3: Review pH Conditions Is the experimental pH neutral? review_solvent->review_ph review_storage Step 4: Review Storage Protocol Stored at ≤-20°C? Single-use aliquots? review_ph->review_storage remediate Step 5: Remediate Prepare fresh stock using anhydrous aprotic solvent. Store in single-use aliquots at -80°C. review_storage->remediate end_degraded Solution: Problem Resolved remediate->end_degraded

Caption: A systematic workflow for troubleshooting compound stability issues.

Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the highest possible initial quality of your working solutions.

  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (ACN), HPLC grade or higher

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass vials with PTFE-lined screw caps

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Allow the sealed container of the solid compound to warm to ambient temperature for at least 30 minutes.

    • Weigh the desired amount of solid in a sterile environment.

    • Add the calculated volume of anhydrous ACN to achieve the target concentration (e.g., 20 mM).

    • Vortex gently until the solid is completely dissolved.

    • (Optional but recommended) Briefly purge the headspace of the vial with inert gas.

    • Seal the vial tightly.

    • Wrap the cap-vial interface with parafilm for an extra barrier against moisture.

    • Label clearly with compound name, concentration, solvent, and date.

    • Immediately aliquot into smaller, single-use vials and store at -80°C.

Protocol 2: Quick Stability Assessment in an Aqueous Buffer

Use this protocol to determine the short-term stability of the compound in your specific experimental buffer.

  • Preparation:

    • Prepare a fresh solution of the compound in your aqueous buffer at the final working concentration.

    • Prepare a control solution of the compound in anhydrous ACN at the same concentration.

  • Time Points:

    • Immediately after preparation (T=0), inject an aliquot of both the aqueous and ACN solutions onto an HPLC system.

    • Store the remaining solutions under your exact experimental conditions (e.g., 37°C incubator).

    • Inject aliquots at subsequent time points (e.g., T=1h, 2h, 4h, 8h, 24h).

  • Analysis:

    • Monitor the peak area of the parent compound in the chromatograms.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • A loss of >5-10% peak area indicates significant degradation and suggests the solution is not stable under those conditions for that duration.

References

  • Keto-enol tautomerism. (n.d.). Fiveable.
  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025). Source unavailable.
  • Shishkin, V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.Organic Letters.
  • Shishkin, V., et al. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.ChemRxiv.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Selective Cleavage and Decarboxylation of β-Keto Esters... (n.d.). ResearchGate.
  • Asymmetric reduction of ketones and β-keto esters... (n.d.). PMC - NIH.
  • Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. (n.d.). Journal of the American Chemical Society.
  • Overview of assays for hydrolysis of β -keto esters... (n.d.). ResearchGate.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC - NIH.
  • Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. (n.d.). PubChem.
  • This compound. (n.d.). AbacipharmTech.
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro... (2011). PubMed.
  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate.

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Materials from Product Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for the critical process of removing unreacted starting materials from your product mixture. Achieving high product purity is paramount for reliable downstream applications, accurate analytical results, and the overall success of a synthetic route. This center is designed to provide you with the expertise and practical insights needed to navigate common purification challenges.

The Criticality of Purification: Why We Isolate

In an ideal chemical reaction, all starting materials would be consumed to form the desired product. However, the reality of chemical synthesis is that reactions are often incomplete, leading to a mixture of the target compound, unreacted starting materials, by-products, and residual catalysts. The removal of these impurities is not merely a matter of good laboratory practice; it is a fundamental requirement for:

  • Accurate Characterization: Impurities can interfere with analytical techniques such as NMR, mass spectrometry, and chromatography, leading to erroneous data and incorrect structural assignments.

  • Biological Assays: In drug discovery and development, even trace amounts of unreacted starting materials can exhibit biological activity, leading to false positives or masking the true efficacy of the target molecule.

  • Process Development: For scaling up a synthesis, a robust and reproducible purification strategy is essential to ensure consistent product quality and meet regulatory standards.

This guide will explore the most common and effective techniques for purifying your product, with a focus on troubleshooting the specific issues you are likely to encounter.

Choosing Your Purification Strategy: A Logic-Based Approach

The selection of an appropriate purification method is dictated by the physicochemical properties of your product and the impurities you need to remove. Key factors to consider include polarity, solubility, boiling point, and thermal stability.

graph "Purification_Strategy_Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontcolor="#5F6368", color="#34A853"];

Start [label="Crude Reaction Mixture"]; Properties [label="Analyze Physicochemical Properties\n(Polarity, Solubility, Boiling Point, Stability)", shape=ellipse, fillcolor="#FBBC05"]; Solid_Product [label="Is the Product a Solid?"]; Liquid_Product [label="Is the Product a Liquid/Oil?"]; Polarity_Diff [label="Significant Polarity Difference?"]; Solubility_Diff [label="Significant Solubility Difference?"]; Boiling_Point_Diff [label="Significant Boiling Point Difference?"]; Thermal_Stability [label="Is the Product Thermally Stable?"];

Chromatography [label="Flash Column Chromatography", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallization [label="Crystallization / Recrystallization", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Distillation (Simple, Fractional, Vacuum)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Properties; Properties -> Solid_Product; Properties -> Liquid_Product;

Solid_Product -> Polarity_Diff [label="Yes"]; Solid_Product -> Solubility_Diff [label="No"]; Polarity_Diff -> Chromatography [label="Yes"]; Polarity_Diff -> Solubility_Diff [label="No"]; Solubility_Diff -> Crystallization [label="Yes"]; Solubility_Diff -> Precipitation [label="Yes"]; Solubility_Diff -> Extraction [label="No"];

Liquid_Product -> Boiling_Point_Diff [label="Yes"]; Liquid_Product -> Polarity_Diff_Liquid [label="No", xlabel=" "]; Boiling_Point_Diff -> Thermal_Stability [label="Yes"]; Thermal_Stability -> Distillation [label="Yes"]; Thermal_Stability -> Chromatography [label="No"]; Polarity_Diff_Liquid [label="Significant Polarity Difference?"]; Polarity_Diff_Liquid -> Extraction [label="Yes"]; Polarity_Diff_Liquid -> Chromatography [label="No"];

}

Caption: Decision tree for selecting a primary purification method.

In-Depth Troubleshooting Guides & FAQs

This section provides detailed troubleshooting advice for common purification techniques in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Flash Column Chromatography

Flash column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1][2] It is particularly effective for purifying compounds on a small to medium scale.[3]

Frequently Asked Questions & Troubleshooting

  • Q1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents. How can I purify it by column chromatography?

    • A1: This indicates your compound is very polar and strongly adsorbs to the silica gel. You have a few options:

      • Switch to a more polar stationary phase: Consider using reverse-phase silica.[4]

      • Use a more aggressive solvent system: A small percentage of acetic acid or methanol in your eluent can help move highly polar compounds. However, be aware that acidic conditions can cause decomposition of some compounds.[4]

      • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, which can be beneficial for acid-sensitive compounds.[4]

  • Q2: My compound appears to be degrading on the silica gel column. What can I do?

    • A2: β-keto esters and other acid-sensitive compounds can degrade on standard silica gel.[5] To mitigate this:

      • Use deactivated silica gel: As mentioned above, neutralizing the silica can prevent degradation.

      • Switch to a different stationary phase: Alumina or Florisil can be less harsh alternatives for some compounds.[4]

      • Work quickly: Minimize the time your compound spends on the column.

  • Q3: I'm not getting good separation between my product and a starting material, even though they have different Rf values on the TLC plate. Why is this happening?

    • A3: Several factors could be at play:

      • Overloading the column: Loading too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

      • Improper column packing: An unevenly packed column will have channels, leading to poor separation. Ensure your silica gel is packed as a uniform slurry.

      • Co-elution: If the Rf values are very close, you may need to optimize your solvent system. Try a less polar solvent system to increase the separation on the TLC plate before attempting the column.

graph "Flash_Chromatography_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontcolor="#5F6368", color="#34A853"];

Start [label="Crude Product"]; TLC [label="Develop TLC Solvent System", shape=ellipse, fillcolor="#FBBC05"]; Pack_Column [label="Pack Column with Silica Gel"]; Load_Sample [label="Load Sample onto Column"]; Elute [label="Elute with Solvent System"]; Collect_Fractions [label="Collect Fractions"]; Analyze_Fractions [label="Analyze Fractions by TLC", shape=ellipse, fillcolor="#FBBC05"]; Combine_Pure [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> TLC; TLC -> Pack_Column; Pack_Column -> Load_Sample; Load_Sample -> Elute; Elute -> Collect_Fractions; Collect_Fractions -> Analyze_Fractions; Analyze_Fractions -> Combine_Pure [label="Identify Pure Fractions"]; Combine_Pure -> Evaporate; Evaporate -> Pure_Product; }

Caption: A typical workflow for flash column chromatography.[5][6]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[1][7]

Frequently Asked Questions & Troubleshooting

  • Q1: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?

    • A1: Emulsions are a common problem. Here are several ways to address this:

      • Add brine: A saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous layer.[5]

      • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.

      • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.

      • Patience: Allowing the mixture to stand for a period can lead to separation.

  • Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

    • A2: A simple test is to add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. As a general rule, chlorinated solvents like dichloromethane are denser than water and will be the bottom layer, while non-chlorinated organic solvents like ethyl acetate and ether are less dense than water and will be the top layer.

  • Q3: My product seems to be partially soluble in both the organic and aqueous layers, leading to low recovery. How can I improve this?

    • A3: This can be addressed by:

      • Back-extraction: After the initial extraction, extract the aqueous layer again with fresh organic solvent to recover more of your product.

      • Salting out: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

      • pH adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly change its solubility. For example, an acidic product will be more soluble in a basic aqueous solution, while a basic product will be more soluble in an acidic aqueous solution.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds.[8][9] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[10][11] As a saturated hot solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[9][12]

Frequently Asked Questions & Troubleshooting

  • Q1: My compound will not crystallize out of solution, even after cooling. What can I do?

    • A1: Several techniques can induce crystallization:

      • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[13]

      • Seeding: Adding a small crystal of the pure product (a seed crystal) can initiate crystallization.[10][13]

      • Reducing the solvent volume: If too much solvent was used, you can gently evaporate some of it to create a more concentrated solution and then try cooling again.[13]

      • Cooling to a lower temperature: Placing the solution in an ice bath or refrigerator can further decrease the solubility of your compound.[13]

  • Q2: My product "oils out" instead of forming crystals. What does this mean and how can I fix it?

    • A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:

      • Reheat the solution: Reheat the solution until the oil redissolves.

      • Allow for slower cooling: Let the solution cool slowly to room temperature before placing it in an ice bath.

      • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent and then allow it to cool slowly.

  • Q3: My recrystallized product is still impure. What went wrong?

    • A3: This could be due to a few reasons:

      • Inefficient washing: The surface of the crystals may be coated with impure mother liquor. Ensure you wash the crystals with a small amount of ice-cold solvent.[8][9]

      • Inappropriate solvent choice: The impurities may have similar solubility properties to your product in the chosen solvent. You may need to screen for a different recrystallization solvent.[9]

      • Inclusion of impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Slower cooling promotes the formation of purer crystals.[9]

Solvent Property Ideal for Recrystallization Reasoning
Solubility of Compound High at high temperatures, low at low temperaturesMaximizes recovery upon cooling.[9]
Solubility of Impurities Either very high or very low at all temperaturesAllows for separation of impurities.[9]
Boiling Point Lower than the melting point of the compoundPrevents the compound from "oiling out".
Reactivity Should not react with the compoundEnsures the chemical integrity of the product.[9]

Table 1. Ideal Properties of a Recrystallization Solvent.

Distillation

Distillation is used to separate liquids with different boiling points.[1][14] It is a valuable technique for purifying liquid products and removing volatile starting materials.[15]

Frequently Asked Questions & Troubleshooting

  • Q1: I am not getting a good separation of two liquids with close boiling points using simple distillation. What should I do?

    • A1: For liquids with boiling points that differ by less than 25 °C, fractional distillation is necessary.[15] The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation.[15]

  • Q2: My product is decomposing at its boiling point. How can I purify it by distillation?

    • A2: For heat-sensitive compounds, vacuum distillation is the method of choice.[13][14] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause decomposition.[13]

  • Q3: The distillation is proceeding very slowly or not at all. What could be the problem?

    • A3: Common causes for slow distillation include:

      • Insufficient heating: The heating mantle may not be set to a high enough temperature to achieve a steady boil.

      • Poor insulation: Heat loss from the distillation flask and column can be significant. Insulating the apparatus with glass wool or aluminum foil can help maintain the necessary temperature.

      • A leak in the system (for vacuum distillation): Ensure all joints are properly sealed.

Precipitation

Precipitation involves converting a soluble product into an insoluble solid that can be separated from the reaction mixture by filtration or centrifugation.[16] This can often be achieved by adding an "anti-solvent" in which the product is insoluble.[17]

Frequently Asked Questions & Troubleshooting

  • Q1: I've added an anti-solvent, but my product is not precipitating. What should I do?

    • A1:

      • Increase the concentration: Your product may be too dilute. Try to concentrate the solution by evaporating some of the initial solvent before adding the anti-solvent.

      • Cool the solution: Lowering the temperature can decrease the solubility and promote precipitation.

      • Scratching or seeding: Similar to crystallization, creating nucleation sites can induce precipitation.

  • Q2: The precipitate is very fine and difficult to filter. How can I improve this?

    • A2:

      • Digestion: Allowing the precipitate to stand in the mother liquor (a process called digestion or aging) can lead to the formation of larger, more easily filterable particles.[17]

      • Slower addition of the anti-solvent: Adding the anti-solvent slowly while stirring can promote the growth of larger particles.

  • Q3: How is precipitation different from crystallization?

    • A3: While both result in a solid product from a solution, crystallization is a more controlled process that typically yields a more ordered, crystalline solid, which is often purer.[8] Precipitation is often a faster process that may result in an amorphous or less crystalline solid.[8]

References

  • Concentration & Purification of Target Product by Precipitation. (n.d.). Scribd.
  • SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison.
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials - Benchchem. (n.d.). BenchChem.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.). BenchChem.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • Precipitation (chemistry) - Wikipedia. (n.d.). Wikipedia.
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
  • Solvent Extraction Techniques - Organomation. (n.d.). Organomation.
  • Methods for removing unreacted starting materials from Methyl 3-oxodecanoate - Benchchem. (n.d.). BenchChem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Distillation | Definition, Process, & Methods | Britannica. (2025, December 18). Britannica.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
  • How Is Chromatography Used for Purification? - Moravek. (n.d.). Moravek.
  • Distillation - Use in Bioprocess Development - Celignis. (n.d.). Celignis.

Sources

Validation & Comparative

Navigating the Choice of Core Synthons: A Comparative Guide to Ethyl and Methyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. The 4-oxotetrahydrofuran-3-carboxylate scaffold is a privileged motif, serving as a versatile precursor to a multitude of complex molecular architectures. This guide provides an in-depth, objective comparison of two of the most common derivatives of this scaffold: ethyl 4-oxotetrahydrofuran-3-carboxylate and mthis compound. This analysis, grounded in experimental observations and established chemical principles, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

The seemingly subtle difference of a single methylene unit in the ester functionality of these two molecules gives rise to tangible distinctions in their physical properties. These differences can have practical implications for reaction setup, solvent selection, and purification procedures.

PropertyThis compoundMthis compound
CAS Number 89898-51-1[1]57595-23-0[2]
Molecular Formula C₇H₁₀O₄[3]C₆H₈O₄[4]
Molecular Weight 158.15 g/mol [3]144.13 g/mol [4]
Boiling Point Not explicitly available220 °C[4]
Density Not explicitly available1.265 g/cm³[4]
Storage Inert atmosphere, Room Temperature[5]Inert gas (nitrogen or Argon) at 2-8°C[2]

The lower boiling point and density of the methyl ester are consistent with its lower molecular weight. The recommended storage at refrigerated temperatures for the methyl ester suggests it may have lower long-term stability at room temperature compared to its ethyl counterpart.

Synthesis: The Dieckmann Condensation as a Primary Route

The principal synthetic route to both ethyl and mthis compound is the intramolecular Dieckmann condensation.[6][7][8] This robust cyclization reaction transforms a diester into a cyclic β-keto ester in the presence of a base.

Dieckmann_Condensation Acyclic_Diester Acyclic Diester Precursor Enolate Enolate Intermediate Acyclic_Diester->Enolate Deprotonation Base Base (e.g., NaH, NaOEt) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product Ethyl/Mthis compound Cyclic_Intermediate->Product Elimination of Alkoxide Acid_Workup Acidic Workup

Caption: Generalized workflow of the Dieckmann condensation for the synthesis of 4-oxotetrahydrofuran-3-carboxylates.

Causality in Experimental Choices for Synthesis

The choice of base and solvent is paramount in a successful Dieckmann condensation. For the synthesis of the ethyl ester, sodium ethoxide in ethanol is a common choice to prevent transesterification, a potential side reaction where the ester group is exchanged.[6] Similarly, for the methyl ester, sodium methoxide in methanol would be the corresponding choice. However, the use of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or toluene is often preferred as it circumvents the issue of transesterification regardless of the ester present and can lead to cleaner reactions with higher yields.

Performance in Synthesis: A Comparative Analysis

While direct, side-by-side comparative studies are not abundant in the literature, we can infer performance differences based on fundamental principles of organic chemistry and data from analogous systems.

Reactivity and Steric Hindrance

The primary difference between the ethyl and methyl groups lies in their steric bulk. The methyl group is smaller than the ethyl group, which can influence the rate of reactions involving the ester functionality.

  • Enolate Formation: In base-mediated reactions, the formation of an enolate is a key step. The slightly greater steric hindrance of the ethyl group might, in some cases, marginally slow down the rate of deprotonation at the α-carbon compared to the methyl ester. However, this effect is generally considered to be minor.

  • Nucleophilic Acyl Substitution: In reactions where the ester carbonyl is attacked by a nucleophile, the smaller size of the methoxy leaving group in the methyl ester may facilitate a slightly faster rate of reaction compared to the ethoxy group in the ethyl ester. This is due to the methoxide being a slightly better leaving group and the reduced steric hindrance around the carbonyl carbon.[8][9]

Practical Considerations in the Laboratory
  • Purification: The higher boiling point of the ethyl ester can be advantageous during purification by distillation, as it allows for the removal of lower-boiling impurities more readily. Conversely, the methyl ester's lower boiling point makes it easier to remove under vacuum at lower temperatures, which can be beneficial for thermally sensitive downstream products.

  • Solubility: While both esters are soluble in common organic solvents, subtle differences in polarity may influence their partitioning behavior during aqueous workups and extractions.

Applications in Medicinal Chemistry and Drug Development

Both ethyl and mthis compound are valuable intermediates in the synthesis of biologically active molecules.

  • Mthis compound has been specifically mentioned as a key intermediate in the preparation of fused-pyrimidine derivatives that act as novel GPR119 agonists.[2] GPR119 is a G protein-coupled receptor that is a promising target for the treatment of type 2 diabetes and obesity.

  • This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications, including anti-tumor agents.[10] The tetrahydrofuran ring system is a common feature in many natural products and pharmaceuticals.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of these key intermediates.

Synthesis of Mthis compound

Methyl_Ester_Synthesis Start Methyl Glycolate & Methyl Acrylate NaH Sodium Hydride (NaH) in THF Reaction Reaction Mixture (Stirring) Start->Reaction Reactant Addition NaH->Reaction Base Addition Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product Product Methyl 4-oxotetrahydrofuran- 3-carboxylate Purification->Product Purified Product

Caption: Experimental workflow for the synthesis of mthis compound.

Materials:

  • Methyl glycolate

  • Methyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl glycolate (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl acrylate (1.05 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford mthis compound.

Synthesis of this compound

Materials:

  • Ethyl glycolate

  • Ethyl acrylate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl glycolate (1.0 eq) in anhydrous ethanol via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl acrylate (1.05 eq) in anhydrous ethanol dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Conclusion and Recommendations

The choice between ethyl and mthis compound is often dictated by the specific requirements of the synthetic route and the target molecule.

  • For reactions where a slightly faster rate of nucleophilic acyl substitution is desired, or where the removal of the ester byproduct at a lower temperature is advantageous, the methyl ester may be the preferred choice.

  • Conversely, if a higher boiling point for easier purification or potentially greater stability at room temperature is a priority, the ethyl ester presents a viable alternative.

In many applications, the two reagents can be used interchangeably with minor adjustments to the reaction conditions, particularly the choice of base in base-catalyzed reactions to avoid transesterification. Ultimately, the decision should be based on a holistic consideration of reaction kinetics, downstream processing, and the overall cost and availability of the starting materials. This guide provides the fundamental data and theoretical considerations to aid in this critical selection process, empowering chemists to optimize their synthetic endeavors.

References

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
  • Organic Syntheses.
  • Master Organic Chemistry.
  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]
  • PubMed.
  • PubChem. Benzocaine. [Link]
  • PubChem.
  • Chemsrc.
  • Organic Syntheses. 4. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carboxylates: Beyond the Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxotetrahydrofuran-3-carboxylate scaffold is a privileged heterocyclic motif, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals, including anticoagulant drugs and β-lactam antibiotics.[1] Its inherent functionality allows for diverse chemical transformations, making it a valuable building block for drug development professionals.

Historically, the synthesis of this cyclic β-keto ester has been dominated by the Dieckmann condensation. While robust, this classical method is not without its limitations, often requiring harsh conditions and stoichiometric amounts of strong base. Modern organic synthesis has ushered in an era of catalytic and milder alternatives that offer significant advantages in terms of efficiency, substrate scope, and stereocontrol. This guide provides a comparative analysis of the traditional Dieckmann condensation against contemporary alternatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic strategy.

The Classical Approach: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to form a cyclic β-keto ester.[2][3] For the synthesis of the 4-oxotetrahydrofuran-3-carboxylate core, the starting material is typically a diester where the two ester functionalities are separated by an ether linkage.

Mechanism and Rationale

The reaction proceeds via the formation of an enolate at the α-position of one ester group. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion.[4][5][6] The subsequent elimination of an alkoxide leaving group forms the five-membered ring. A critical aspect of this reaction is that the resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, necessitating the use of at least one full equivalent of base.[7]

Dieckmann_Condensation start Diester Substrate enolate Enolate Intermediate start->enolate + Base - ROH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product β-Keto Ester Product tetrahedral->product - OR' deprotonated Deprotonated Product (Stable Enolate) product->deprotonated + Base (Drives Equilibrium) final_product Final Product (after acidic workup) deprotonated->final_product + H₃O⁺ Oxa_Michael_Addition start Hydroxy-Unsaturated Ester activated Activated Alkoxide (Base-Catalyzed) start->activated + Base - HB enolate Enolate Intermediate activated->enolate Intramolecular 1,4-Addition product 4-Oxotetrahydrofuran Product enolate->product + H₂O (Protonation) Rhodium_Catalysis diazo Diazo Substrate rh_carbene Rhodium Carbenoid diazo->rh_carbene + [Rh(II)] - N₂ vinyl_carbene Vinyl Carbenoid rh_carbene->vinyl_carbene Intramolecular Alkyne Addition carbonyl_ylide Cyclic Carbonyl Ylide vinyl_carbene->carbonyl_ylide Cyclization onto Carbonyl Oxygen product Furanone Product carbonyl_ylide->product Rearrangement

Sources

A Comparative Guide to the Reactivity of Furanone and Pyranone Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones and pyranones, five- and six-membered unsaturated lactones respectively, represent core structural motifs in a vast landscape of natural products, pharmaceuticals, and synthetic intermediates.[1][2] From the potent antifungal properties of certain γ-butyrolactones to the synthetic utility of 2-pyrones in constructing complex polycyclic systems, a deep understanding of their chemical behavior is paramount for rational molecular design.[3][4] This guide provides an in-depth, objective comparison of the reactivity of furanone and pyranone systems, grounded in mechanistic principles and supported by experimental data. We will dissect the fundamental factors governing their reactivity—ring strain, electronics, and aromaticity—and explore how these elements dictate their performance in key organic transformations.

Core Principles: Structural and Electronic Foundations of Reactivity

The reactivity differences between furanones and pyranones are not arbitrary; they are rooted in the fundamental interplay of ring size and electronic configuration. The five-membered furanone ring and the six-membered pyranone ring exhibit distinct levels of inherent strain and aromatic character, which profoundly influences their behavior as electrophiles and reaction partners.

dot

Figure 2: Contrasting roles of pyranones and furanones in Diels-Alder reactions.

Nucleophilic Attack

Both systems are susceptible to nucleophilic attack, but the preferred sites and outcomes differ significantly, dictated by the principles of lactone ring strain and conjugate addition.

  • Furanones (Michael Acceptors): The α,β-unsaturated nature of 2(5H)-furanones makes them excellent Michael acceptors. Nucleophiles preferentially attack the electrophilic β-carbon (C4) in a 1,4-conjugate addition. This reaction is a cornerstone of butenolide chemistry. [5][6]While direct attack at the carbonyl (1,2-addition) leading to ring-opening can occur, especially with hard nucleophiles or under forcing conditions, conjugate addition is often the kinetically favored pathway. [2]

  • Pyranones (Ring-Opening): For pyranones, direct nucleophilic attack at the carbonyl carbon is more common, leading to ring-opening. This aligns with the higher inherent strain of the six-membered lactone ring compared to its five-membered counterpart. [1][7]This reactivity is synthetically valuable; for instance, 4-hydroxy-2-pyrones can be O-functionalized by acting as nucleophiles themselves in reactions like Mitsunobu and oxa-Michael additions, but when reacting with stronger external nucleophiles, the electrophilic lactone carbonyl is the primary target.

dot

Figure 3: Primary modes of nucleophilic attack on furanone and pyranone systems.

Electrophilic Attack

The response to electrophiles is largely governed by the electron density of the heterocyclic rings.

  • Furanones: The furanone ring, particularly the double bond, retains some of the high nucleophilicity characteristic of furan itself. It is susceptible to electrophilic addition reactions. For example, halogenation can occur readily across the double bond.

  • Pyranones: The electron-deficient nature of the 2-pyrone ring makes it generally unreactive toward direct electrophilic attack. Instead, reactions with electrophiles typically require prior deprotonation to generate a more nucleophilic anion. For instance, functionalization of 4-hydroxy-6-methyl-2-pyrone can be achieved by forming a dianion, which then reacts with electrophiles at the C7-methyl group, demonstrating the ring's resistance to direct attack. [8][9]

Experimental Protocols

To illustrate these principles, two representative protocols are provided, highlighting a key reaction for each system.

Protocol 1: Asymmetric Diels-Alder Reaction of a 3-Hydroxy-2-Pyrone

(Adapted from Huang, Y. et al., J. Am. Chem. Soc. 2007) [10] This protocol demonstrates the use of a bifunctional organocatalyst to overcome the inherent low reactivity of 2-pyrones in cycloadditions.

  • Reaction Setup: To a vial charged with 3-hydroxy-2-pyrone (0.2 mmol, 1.0 equiv.) and the dienophile (e.g., an α,β-unsaturated ketone, 0.24 mmol, 1.2 equiv.), add the cinchona alkaloid-derived catalyst (10 mol%).

  • Solvent and Temperature: Dissolve the mixture in a suitable solvent such as toluene or CH₂Cl₂ (2.0 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature (or as optimized for the specific substrate) for 24-72 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the bicyclic adduct.

    • Causality: The catalyst functions by forming hydrogen bonds with both the pyrone's hydroxyl group (increasing its HOMO energy) and the dienophile's carbonyl (lowering its LUMO energy), thereby lowering the activation energy of the cycloaddition and controlling the stereochemical outcome. [10]

Protocol 2: Michael Addition of a Thiol to 2(5H)-Furanone

(General procedure based on principles of butenolide reactivity) [6] This protocol illustrates the classic reactivity of a butenolide as a Michael acceptor.

  • Reaction Setup: In a round-bottom flask, dissolve 2(5H)-furanone (1.0 mmol, 1.0 equiv.) and a thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv.) in a polar aprotic solvent like THF or CH₃CN (5 mL).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or DBU (0.1 mmol, 0.1 equiv.), to the solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the 4-thio-substituted γ-butyrolactone.

    • Causality: The base deprotonates the thiol to form the more nucleophilic thiolate, which readily attacks the electrophilic β-carbon of the conjugated butenolide system in a reversible 1,4-addition. The equilibrium favors the thermodynamically stable product.

Summary and Outlook

The reactivities of furanone and pyranone systems are distinct and complementary, offering chemists a diverse toolkit for molecular construction.

Feature / Reaction TypeFuranone System (5-Membered)Pyranone System (6-Membered)Underlying Reason
Ring-Opening Less favorable (thermodynamically)More favorable (thermodynamically)Higher ring strain in 6-membered lactone [1]
Diels-Alder Reactivity Versatile: can act as dienophile (common) or dieneFunctions primarily as an electron-deficient dieneAromatic character of pyrone reduces reactivity [10]
Nucleophilic Attack Predominantly 1,4-conjugate (Michael) additionPredominantly 1,2-addition (ring-opening)α,β-Unsaturated system vs. higher ring strain
Electrophilic Attack Reactive at the double bondGenerally unreactive; requires activation (e.g., deprotonation)Electron-rich nature of furan vs. electron-deficient pyrone

For the drug development professional, these differences are critical. The butenolide motif often acts as a covalent modifier by serving as a Michael acceptor for biological nucleophiles like cysteine residues. [11]The pyrone scaffold, being more stable, is often found as a rigid core element in natural products, with its reactivity harnessed during synthesis rather than as a mode of biological action. A thorough grasp of these principles enables the rational design of targeted covalent inhibitors, the development of robust synthetic routes, and the prediction of potential metabolic pathways.

References

  • Gupta, S., & Sankar, M. (2016). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances, 6(65), 60837-60847.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Journal of Organic Chemistry, 73(7), 2674-2678.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. The Journal of Organic Chemistry, 73(7), 2674–2678.
  • Gupta, S., & Sankar, M. (2016). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances.
  • Hong, M., & Chen, E. Y.-X. (2016). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Request PDF.
  • Zhang, X., et al. (2007). Syntheses of 2-Pyrones via Electrophilic Substitutions at C7 of 4Hydroxy6-methyl-2-pyrone Through Mono or Dianion Formation. ResearchGate.
  • Huang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Catalyst. Brandeis University Institutional Repository.
  • Huang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6398–6399.
  • Various Authors. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. ResearchGate.
  • Busfield, W. K., et al. (1977). On the strain energy of 5-ring and 6-ring lactones. Journal of the Chemical Society, Chemical Communications, (13), 482-483.
  • Biernasiuk, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7247.
  • Chen, Q., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(23), 8543.
  • Semple, J. E. (1996). Chemistry of Butenolides. Chemical Reviews, 96(1), 449-468.
  • Various Authors. (n.d.). The Chemistry of 2(5H)-Furanones. ResearchGate.
  • Wang, D., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(30), 11736–11744.
  • Gassama, A., et al. (2010). Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines. ChemInform.
  • Padwa, A., et al. (2000). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Molecules, 25(16), 3690.

Sources

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like Ethyl 4-oxotetrahydrofuran-3-carboxylate is paramount. This versatile building block is integral to the synthesis of a variety of pharmacologically active molecules. Its purity can directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust purity assessment of this compound, grounded in established scientific principles and regulatory standards.

The Analytical Challenge: Structural Features and Potential Impurities

This compound is a moderately polar molecule containing a ketone and an ester functional group. A critical characteristic of this β-keto ester is its potential to undergo keto-enol tautomerism, which can present challenges in chromatographic analysis, particularly peak shape in HPLC.[1]

The most common synthetic route to this and similar cyclic β-keto esters is the Dieckmann condensation.[2][3][4][5][6] Understanding this synthesis allows us to anticipate potential process-related impurities.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Such as the corresponding diester (e.g., diethyl adipate or a related diester).

  • Byproducts of Side Reactions:

    • Hydrolysis Product: 4-oxotetrahydrofuran-3-carboxylic acid, formed by the hydrolysis of the ethyl ester.[7]

    • Decarboxylation Product: Tetrahydrofuran-3-one, resulting from the hydrolysis and subsequent decarboxylation of the β-keto acid.[7][8][9][10][11]

    • Products of Intermolecular Condensation: Byproducts from competing Claisen-type reactions between two molecules of the starting diester.[12][13]

A robust analytical method must be able to separate the main component from these potential impurities and any other process-related unknowns.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for the analysis of moderately polar compounds.[14] A well-developed RP-HPLC method can provide excellent resolution and quantification of this compound and its impurities.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a non-polar stationary phase, ideal for retaining and separating moderately polar analytes. The specified dimensions and particle size offer a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase is necessary to ensure reproducible ionization of any acidic or basic analytes and to minimize peak tailing. Phosphoric acid is a common and effective buffer for low UV detection. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-25 min: 20% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl group of the analyte provides UV absorbance at lower wavelengths.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileDissolving the sample in a solvent similar in strength to the initial mobile phase conditions helps to prevent peak distortion.

System Suitability: Before sample analysis, the system suitability should be confirmed according to USP <621> guidelines. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Causality Behind Experimental Choices:
  • C18 Column: The choice of a C18 stationary phase is based on the principle of reversed-phase chromatography, where the separation is driven by hydrophobic interactions between the analyte and the stationary phase.[14] this compound, being moderately polar, will have sufficient interaction with the C18 phase to be retained and separated from more polar impurities (which will elute earlier) and less polar impurities (which will elute later).

  • Acidified Mobile Phase: The presence of a β-keto group can lead to keto-enol tautomerism, which can cause peak splitting or broadening in HPLC.[1] Maintaining a consistent and slightly acidic pH helps to control the equilibrium between the two forms, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is crucial for a purity method where impurities with a wide range of polarities may be present. An isocratic method might lead to very long retention times for non-polar impurities or poor retention of polar ones.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Diluent 50:50 Water:Acetonitrile Sample->Diluent Dissolve Vial Sample Vial (1 mg/mL) Diluent->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (Water/ACN) Pump->Autosampler Detector UV Detector (210 nm) Column->Detector Data Chromatogram Detector->Data

Caption: Workflow for RP-HPLC Purity Analysis.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, its polarity and the presence of a ketone group suggest that derivatization could improve peak shape and thermal stability. However, direct analysis is also feasible.

Experimental Protocol: GC-FID (Direct Injection)

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating compounds of intermediate polarity.
Carrier Gas Helium, 1.0 mL/minHelium is a standard carrier gas for GC, providing good efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Detector Temp. 280 °CPrevents condensation of the analyte post-separation.
Oven Program 100 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points effectively.
Injection 1 µL, Split (50:1)A split injection is used to prevent column overloading with a concentrated sample.
Sample Prep. 1 mg/mL in Ethyl AcetateEthyl acetate is a volatile solvent suitable for GC analysis.
Alternative Approach: GC with Derivatization

To address any potential issues with peak tailing due to the ketone group, derivatization can be employed. A common method for ketones is oximation.

Derivatization Protocol (Oximation):

  • To a solution of this compound in pyridine, add an excess of hydroxylamine hydrochloride.

  • Heat the mixture at 60-80 °C for 30-60 minutes.

  • The resulting oxime derivative can be directly injected into the GC.

This derivatization converts the polar ketone into a less polar and more volatile oxime, often resulting in improved peak shape and resolution.

Causality Behind Experimental Choices:
  • DB-5 Column: This non-polar to moderately polar column separates compounds primarily based on their boiling points. It is a robust and versatile column suitable for a wide range of analytes.

  • Temperature Programming: A temperature gradient is essential for separating a mixture of compounds with varying volatilities. It allows for the separation of more volatile impurities at lower temperatures and the elution of less volatile components at higher temperatures within a single run.

  • FID Detector: The Flame Ionization Detector is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity analysis where impurities may be present at low levels.

Analytical_Comparison cluster_hplc HPLC Considerations cluster_gc GC Considerations Topic Purity Assessment of This compound HPLC HPLC (High-Performance Liquid Chromatography) Topic->HPLC GC GC (Gas Chromatography) Topic->GC HPLC_Adv Advantages: - High resolution for polar compounds - Room temperature analysis (no thermal degradation) - Well-suited for non-volatile impurities HPLC->HPLC_Adv HPLC_Dis Disadvantages: - Potential for peak tailing (keto-enol tautomerism) - Requires high-purity solvents HPLC->HPLC_Dis GC_Adv Advantages: - High efficiency and speed for volatile compounds - Robust and reliable - FID provides uniform response factor GC->GC_Adv GC_Dis Disadvantages: - Requires analyte to be volatile and thermally stable - Potential for on-column reactions - May require derivatization for polar analytes GC->GC_Dis

Sources

A Comparative Guide to the Biological Activity of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Furanone Scaffold

Furanones, five-membered heterocyclic lactones, represent a "privileged scaffold" in medicinal chemistry.[1] Found in sources ranging from marine algae to terrestrial plants, these compounds exhibit a remarkable breadth of biological activities.[2] Their synthetic tractability further allows for the generation of diverse derivatives with fine-tuned pharmacological profiles. This guide offers a comparative analysis of furanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the key experimental data supporting these activities, provide detailed protocols for their assessment, and explore the underlying molecular mechanisms.

I. Anticancer Activity: Inducing Cell Death and Halting Proliferation

Furanone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3]

Comparative Cytotoxicity of Furanone Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the cytotoxic activity of various furanone derivatives against several human cancer cell lines, providing a basis for a comparative assessment of their efficacy.

Derivative Class/NameCancer Cell LineIC50 (µM)Key Mechanistic FindingsReference(s)
Furan-based N-phenyl triazinone (Cpd 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[5]
Furan-based Pyridine Carbohydrazide (Cpd 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[5]
Bis-2(5H)-furanone (Cpd 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[6][7]
N-2(5H)-furanonyl sulfonyl hydrazone (Cpd 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[3]
Furopyridone (Cpd 4c)KYSE150 (Esophageal)0.655 µg/mL (48h)Potent cytotoxicity against esophageal cancer cell lines.[8]
Mechanisms of Anticancer Action

Furanone derivatives exert their anticancer effects through several key pathways:

  • Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death.[3] Some furanonaphthoquinones, for instance, trigger apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the caspase cascade.[3] This intrinsic apoptotic pathway is often characterized by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[3][5]

  • Cell Cycle Arrest: Many furanone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[3] For example, certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis.[3][5] Other derivatives, such as bis-2(5H)-furanones, can induce arrest in the S-phase, the period of DNA replication.[3][6]

Below is a diagram illustrating the furanone-induced intrinsic apoptosis pathway.

Furanone_Apoptosis_Pathway Furanone Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS p53 ↑ p53 Furanone->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Bax ↑ Bax p53->Bax Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis

Caption: Furanone-induced intrinsic apoptosis pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

II. Antimicrobial Activity: Disrupting Bacterial Communication

Furanone derivatives, particularly halogenated furanones isolated from the marine alga Delisea pulchra, have demonstrated significant antimicrobial and anti-biofilm activity.[2] A key mechanism underlying this activity is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system.[9]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents a comparison of the MIC values for different furanone derivatives against various bacterial strains.

Furanone DerivativeBacterial StrainMediumMIC (µg/mL)Reference(s)
Chlorine-containing furanone 1Salmonella typhimuriumRich Broth150-600[10][11]
Chlorine-containing furanone 2Salmonella typhimuriumMinimal Glucose0.75[10][11]
Furanone C-30Colistin-resistant P. aeruginosa-≥ 50[12]
Furanone F105Methicillin-susceptible S. aureus-10[13]
Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing in many Gram-negative bacteria relies on N-acyl homoserine lactone (AHL) signaling molecules.[1] These autoinducers bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes involved in virulence and biofilm formation.[1] Furanones, being structural analogs of AHLs, can act as competitive inhibitors, binding to the LuxR-type receptors and preventing the binding of the native AHLs.[9][14] This disruption of QS signaling reduces the production of virulence factors and inhibits biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.[14]

The following diagram illustrates the mechanism of quorum sensing inhibition by furanone derivatives.

Quorum_Sensing_Inhibition cluster_0 Normal Quorum Sensing cluster_1 Quorum Sensing Inhibition AHL AHL (Autoinducer) LuxR LuxR-type Receptor AHL->LuxR Binds & Activates Gene Virulence Gene Expression LuxR->Gene Furanone Furanone Derivative LuxR2 LuxR-type Receptor Furanone->LuxR2 Binds & Inhibits NoGene No Virulence Gene Expression LuxR2->NoGene

Caption: Mechanism of quorum sensing inhibition by furanones.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the furanone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

III. Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes

Furanone derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[16]

Comparative Anti-inflammatory Efficacy

The following table provides a comparative overview of the inhibitory activity of a furanone derivative against COX-1 and COX-2 enzymes. The selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial parameter, with higher values indicating greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Furanone DerivativeEnzymeIC50Selectivity Index (COX-1/COX-2)Reference(s)
DFUCOX-1>50 µM>1000[16]
DFUCOX-241 ± 14 nM[16]

DFU: 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone

Mechanism of Action: Dual COX/LOX Inhibition

Arachidonic acid is metabolized by two major enzymatic pathways to produce pro-inflammatory mediators: the cyclooxygenase (COX) pathway, which generates prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Many non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX enzymes. However, some furanone derivatives exhibit a dual inhibitory effect on both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastric mucosa.[16]

The diagram below illustrates the inhibition of the COX and LOX pathways by furanone derivatives.

Anti_Inflammatory_Pathway cluster_0 COX Pathway cluster_1 LOX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Furanone Furanone Derivative Furanone->COX2 Inhibits Furanone->LOX Inhibits

Sources

The Researcher's Compass: A Guide to Cross-Referencing Spectral Data with Chemical Literature

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of a compound is the bedrock upon which all subsequent investigations are built. Spectroscopic analysis provides a molecular fingerprint, but this fingerprint is only truly valuable when it can be reliably matched to a known identity. This guide provides a comprehensive framework for the critical process of cross-referencing experimentally acquired spectral data with established chemical literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering not just procedural steps, but the scientific rationale that underpins a robust and self-validating analytical workflow.

The Imperative of Cross-Referencing: Beyond a Simple Match

At its core, cross-referencing is a comparative science. It is the process of taking the spectral data generated in your laboratory and holding it up against the vast, curated collection of data in the chemical literature. This is not merely a box-checking exercise; it is a fundamental validation of your experimental outcomes. A successful cross-reference provides a high degree of confidence in the structural assignment of a molecule, a critical step for publication, patent filing, and regulatory submission. Conversely, a mismatch can be an early indicator of an unexpected reaction product, a sample impurity, or an error in data acquisition or interpretation.

A Unified Workflow for Spectral Data Validation

The journey from a newly synthesized or isolated compound to a confidently identified molecule follows a structured path. The following workflow provides a general framework that can be adapted for specific analytical challenges.

Spectral Data Cross-Referencing Workflow cluster_Experimental Experimental Data Acquisition cluster_Literature Literature Data Retrieval cluster_Analysis Comparative Analysis & Interpretation SamplePrep Sample Preparation (Purity & Concentration) DataAcq Spectroscopic Analysis (NMR, IR, MS) SamplePrep->DataAcq DataProc Data Processing (Baseline Correction, Peak Picking) DataAcq->DataProc Compare Side-by-Side Comparison of Experimental & Literature Spectra DataProc->Compare Experimental Spectrum DBSelect Select Appropriate Database (e.g., SDBS, PubChem, NIST) Search Search by Structure, Name, or Formula DBSelect->Search Retrieve Retrieve Reference Spectra & Associated Data Search->Retrieve Retrieve->Compare Reference Spectrum Interpret Interpret Similarities & Discrepancies Compare->Interpret Validate Validate Structural Assignment Interpret->Validate Report Report Findings with Citations Validate->Report NMR Cross-Referencing Workflow cluster_Experimental Experimental Data cluster_Literature Literature Data ExpSpec Processed 1 H NMR Spectrum ExpTable Create a Peak Table: Chemical Shift (δ), Integration, Multiplicity, Coupling Constant (J) ExpSpec->ExpTable Compare Compare Experimental and Literature Peak Tables ExpTable->Compare LitSpec Retrieve Reference Spectrum (e.g., from SDBS) LitTable Extract Peak Information from Database or Publication LitSpec->LitTable LitTable->Compare Analysis Analyze Discrepancies: - Minor Shifts (Solvent Effects) - Different Multiplicities (Resolution) - Extra Peaks (Impurities) Compare->Analysis Conclusion Conclusion: - Confirmed Match - Probable Match with Minor Deviations - Mismatch (Re-evaluate Structure/Purity) Analysis->Conclusion

Navigating Selectivity: A Comparative Guide to Catalysts for Minimizing Biginelli Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a cornerstone of multicomponent reactions, offers an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance. However, the elegance of this one-pot condensation of an aldehyde, a β-ketoester, and urea is often complicated by the formation of undesired side products. The choice of catalyst is paramount, not only for driving the reaction to high yields but, more critically, for steering it away from competing reaction pathways. This guide provides a comparative analysis of various catalysts, focusing on their effectiveness in minimizing side product formation, supported by experimental data and mechanistic insights.

The Mechanistic Crossroads: Understanding Side Product Formation

The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, formed from the acid-catalyzed condensation of the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the desired DHPM. However, this main pathway is in competition with at least two significant side reactions:

  • Hantzsch Dihydropyridine Synthesis: This is the most prominent competing reaction. It occurs when urea or thiourea decomposes, especially at higher temperatures, to produce ammonia. Ammonia can then participate in a similar three-component reaction with the aldehyde and two equivalents of the β-ketoester to form 1,4-dihydropyridines (DHPs), commonly known as Hantzsch products.[1]

  • Knoevenagel Condensation: This reaction involves the condensation between the aldehyde and the active methylene group of the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This adduct can sometimes be isolated as a stable byproduct or can polymerize, reducing the overall yield of the desired DHPM.[2]

The catalyst's role is to selectively accelerate the desired Biginelli pathway over these alternatives.

Biginelli_Mechanism_and_Side_Reactions Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea (Catalyst) Knoevenagel Side Product: Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester (competing condensation) DHP Side Product: Hantzsch 1,4-Dihydropyridine (DHP) Aldehyde->DHP Urea Urea / Thiourea Urea->Acyliminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Decomposition (e.g., high temp) Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Ketoester->Knoevenagel Ketoester->DHP Acyliminium->Ureide + Ketoester (enol) DHPM Desired Product: 3,4-Dihydropyrimidinone (DHPM) Ureide->DHPM Cyclization & Dehydration Ammonia->DHP + Aldehyde + 2x Ketoester Catalyst_Selection_Workflow start Start: Define Biginelli Reaction Goals q1 Is high purity (>95%) with minimal side products critical? start->q1 q2 Is catalyst recyclability and environmental impact a key concern? q1->q2 Yes rec3 Recommendation: Consider milder Brønsted Acids (e.g., p-TsOH) or standard Lewis Acids (e.g., FeCl₃) q1->rec3 No q3 Are reaction conditions (time, temp) a major constraint? q2->q3 No rec2 Recommendation: Use a heterogeneous catalyst (e.g., nano-ZnO at 60°C) q2->rec2 Yes rec1 Recommendation: Use a high-selectivity Lewis Acid (e.g., Yb(OTf)₃) q3->rec1 No rec4 Recommendation: Yb(OTf)₃ offers very fast reaction times (20-30 min) q3->rec4 Yes

Sources

Comparative Efficacy of Ethyl 4-oxotetrahydrofuran-3-carboxylate Derivatives as Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, derivatives of the tetrahydrofuran nucleus have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comparative analysis of the efficacy of ethyl 4-oxotetrahydrofuran-3-carboxylate derivatives as antimicrobial agents, supported by available experimental data and a review of related furanone compounds.

Introduction: The Tetrahydrofuran Scaffold in Antimicrobial Research

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse biological activities.[1] Its derivatives have demonstrated efficacy as antitumor, antimalarial, and antimicrobial agents.[1] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The presence of the ketone and ester functionalities provides reactive sites for the introduction of various substituents, influencing the compound's physicochemical properties and its interaction with microbial targets.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While specific studies on the antimicrobial activity of a wide range of this compound derivatives are still emerging, the broader class of furanone and tetrahydrofuran derivatives has been more extensively investigated. This section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various furanone derivatives against clinically relevant pathogens, alongside data for conventional antibiotics to provide a benchmark for their potential.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Furanone Derivatives and Standard Antibiotics

Compound/DrugStaphylococcus aureusEscherichia coliReference(s)
Furanone Derivatives
Furanone Derivative F10510 - 20>64 (Inactive)[2]
Phenylfuran-Thioxothiazolidine-Pentanoic Acid Derivatives (4c, 4d, 4e, 4f)2>64 (Inactive)[3]
Standard Antibiotics
Ciprofloxacin0.25 - 20.015 - 1[1]
Tetracycline0.25 - 40.5 - 8[4]
Gentamicin0.12 - 10.25 - 2[2]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Furanone/Tetrahydrofuran Derivatives and Standard Antifungals

Compound/DrugCandida albicansCryptococcus neoformansReference(s)
Furanone/Tetrahydrofuran Derivatives
Furanone Derivative F10532 - 256-[5][6]
Aspericacid A (a 2,5-disubstituted tetrahydrofuran)5050[4][5]
Standard Antifungals
Fluconazole0.25 - 41 - 16[5][6]
Amphotericin B0.125 - 10.06 - 0.5[7]

Analysis of Efficacy:

The available data indicates that certain furanone derivatives exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with some compounds demonstrating MIC values comparable to or even better than standard antibiotics.[2][3] For instance, the phenylfuran-thioxothiazolidine-pentanoic acid derivatives showed an impressive MIC of 2 µg/mL against S. aureus.[3] However, their efficacy against Gram-negative bacteria like Escherichia coli appears to be limited.[3]

In the realm of antifungal activity, some furanone and tetrahydrofuran derivatives have shown moderate efficacy against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.[4][5][6] Aspericacid A, a naturally occurring tetrahydrofuran derivative, displayed an MIC of 50 µg/mL against both of these fungal pathogens.[4][5] While promising, these values are generally higher than those of established antifungal drugs like fluconazole and amphotericin B.

A noteworthy property of some furanone derivatives is their ability to potentiate the activity of conventional antifungal agents. For example, the 2(5H)-furanone derivative F105 was shown to reduce the MIC of fluconazole and terbinafine against drug-resistant strains of C. albicans.[5][6] This synergistic effect highlights a potential application for these compounds as adjuvants in combination therapy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of tetrahydrofuran and furanone derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Substitution Pattern: The nature and position of substituents on the heterocyclic ring play a crucial role. For instance, the introduction of hydrophobic moieties can enhance antibacterial activity.

  • Stereochemistry: The three-dimensional arrangement of atoms can significantly impact biological activity, as seen in the stereodependent inhibition of platelet activating factor by tetrahydrofuran lignans.[8]

  • Hybrid Molecules: Combining the furanone or tetrahydrofuran scaffold with other pharmacologically active moieties, such as thiazolidinones, has proven to be a successful strategy for developing potent antimicrobial agents.[3]

The following diagram illustrates a generalized structure-activity relationship for antimicrobial furanone derivatives based on current understanding.

SAR_Furanone cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_R3 R3 Substituent Core Furanone Core R1_hydrophobic Hydrophobic Group (e.g., Aryl, Alkyl) R1_hydrophobic->Core Increases Antibacterial Activity R1_polar Polar Group R1_polar->Core May decrease activity R2_halogen Halogen R2_halogen->Core Often enhances potency R2_other Other groups R3_bulk Bulky Group R3_bulk->Core Can influence selectivity R3_small Small Group

Caption: Generalized Structure-Activity Relationship for Antimicrobial Furanone Derivatives.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound across the wells of the microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Test Compound in Microplate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

A Senior Application Scientist's Guide to Validating Experimental Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of proteomics, metabolomics, and drug development, the data generated by a mass spectrometer is foundational to discovery. However, the raw output of even the most sophisticated instrument is merely a collection of mass-to-charge ratios and intensities. The true scientific value is unlocked only through rigorous validation—a process of critically comparing this experimental data against theoretical values to ensure the confident identification and quantification of molecules. This guide provides an in-depth, experience-driven framework for this crucial validation process, moving beyond a simple checklist to explain the "why" behind the "how."

The Imperative of Validation: Trust but Verify

Pillar 1: The Sanctity of Mass Accuracy

The accuracy of a mass measurement is the cornerstone of confident molecular identification. It is the degree of closeness between the measured mass and the true, calculated mass of an ion.[1][2] High mass accuracy significantly narrows the list of potential elemental compositions for an unknown ion, a critical first step in its identification.

Experimental Protocol: Ensuring Mass Accuracy Through Calibration

A reliable mass measurement is impossible without proper instrument calibration. This process establishes the relationship between the time-of-flight or frequency of an ion and its mass-to-charge ratio.

Step-by-Step Instrument Calibration:

  • Prepare the Calibration Standard: A solution containing a mixture of known compounds with well-characterized masses that span the desired mass range is used. For example, a common calibrant for electrospray ionization (ESI) is a mixture of perfluorinated compounds.

  • Infuse the Standard: The calibration solution is introduced into the mass spectrometer, typically via direct infusion, to generate a stable ion signal.

  • Acquire a High-Resolution Spectrum: A mass spectrum of the calibration standard is acquired in profile mode to ensure accurate peak centroiding.

  • Apply the Calibration Model: The instrument software identifies the peaks from the calibrant, matches them to a reference list of known masses, and applies a mathematical model (often a polynomial function) to correct the m/z scale.[3]

  • Verify the Calibration: After calibration, a quality control (QC) sample containing a known compound (not in the calibration mixture) is analyzed to verify that its measured mass is within the expected tolerance.

Causality in Calibration: External calibration corrects for systematic errors in the mass analyzer. However, for the most demanding applications, internal calibration (the addition of a known compound to the sample) can further improve accuracy by accounting for minor fluctuations in experimental conditions during the analysis.[2]

Data Interpretation: From Measured Mass to Elemental Formula

Once a high-accuracy mass is obtained, the process of assigning a molecular formula begins. The mass error, typically expressed in parts-per-million (ppm), is a critical metric.

Formula for Mass Error (ppm): Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

A mass error of less than 5 ppm is generally considered acceptable for high-confidence formula assignment for small molecules.[4]

Mass_Accuracy_Workflow cluster_calibration Instrument Calibration cluster_analysis Sample Analysis Cal_Standard Prepare Calibration Standard Infuse Infuse Standard Cal_Standard->Infuse Acquire_Cal Acquire High-Resolution Spectrum Infuse->Acquire_Cal Apply_Model Apply Calibration Model Acquire_Cal->Apply_Model Verify_Cal Verify with QC Sample Apply_Model->Verify_Cal Acquire_Sample Acquire Experimental Spectrum Verify_Cal->Acquire_Sample Calibrated Instrument Measure_Mass Measure Accurate Mass Acquire_Sample->Measure_Mass Calc_Error Calculate Mass Error (ppm) Measure_Mass->Calc_Error Assign_Formula Assign Putative Formula Calc_Error->Assign_Formula

Pillar 2: The Predictive Power of Isotopic Patterns

The naturally occurring isotopes of elements create a characteristic isotopic distribution for any given molecule. This "isotopic fingerprint" provides a powerful secondary validation point. For a putative molecular formula, the theoretical isotopic pattern can be calculated and compared to the experimental spectrum. A close match in both the position and relative abundance of the isotopic peaks significantly increases the confidence in the formula assignment.[4]

Theoretical Calculation of Isotopic Distribution

The theoretical isotopic pattern is determined by the elemental composition of the molecule and the natural abundance of the isotopes of each element. For example, the presence of carbon will result in a prominent M+1 peak due to the natural abundance of ¹³C (~1.1%). The presence of chlorine or bromine will produce characteristic M+2 peaks due to their significant heavier isotopes.

Experimental Protocol: Acquiring High-Resolution Isotopic Data
  • High-Resolution Mass Analysis: The mass spectrometer must be operated at a sufficiently high resolution to resolve the individual isotopic peaks. For larger molecules, this can be challenging as the isotopic envelope broadens.[5]

  • Sufficient Ion Statistics: A strong ion signal is necessary to accurately measure the relative abundance of the less abundant isotopic peaks.

Isotope_Pattern_Validation cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement Putative_Formula Putative Molecular Formula Calc_Pattern Calculate Theoretical Isotopic Pattern Putative_Formula->Calc_Pattern Isotope_Abundance Natural Isotope Abundances Isotope_Abundance->Calc_Pattern Compare Compare Patterns (Mass & Abundance) Calc_Pattern->Compare Acquire_Spectrum Acquire High-Resolution Spectrum Measure_Pattern Measure Experimental Isotopic Pattern Acquire_Spectrum->Measure_Pattern Measure_Pattern->Compare Validated_Formula Validated Molecular Formula Compare->Validated_Formula

Data Presentation: Comparing Experimental and Theoretical Values
FeatureExperimental DataTheoretical DataMatch Confidence
Monoisotopic Mass (m/z) 279.0919279.0926 (for C₁₂H₁₄N₄O₂S)High (< 3 ppm error)
A+1 Relative Abundance 15.6%15.4%High
A+2 Relative Abundance 4.8%4.9%High

This table illustrates a hypothetical validation for the compound Sulfamethazine.

Pillar 3: The Rigor of Database Searching in Proteomics

For larger molecules like peptides, mass accuracy and isotopic pattern are often insufficient for unambiguous identification. Tandem mass spectrometry (MS/MS) provides the necessary structural information for confident sequence assignment through database searching.[6][7]

Experimental Protocol: A Standard Bottom-Up Proteomics Workflow
  • Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry. In a typical data-dependent acquisition (DDA) experiment, the most intense precursor ions in each MS1 scan are selected for fragmentation, and an MS2 spectrum is acquired for each.

  • Peak List Generation: The raw MS/MS data is processed to create a peak list (e.g., in MGF format) that contains the precursor ion m/z, charge state, and a list of fragment ion m/z and intensity values.[6]

  • Database Searching: The peak list is searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot, SEQUEST, or an open-source alternative.[8][9]

  • Scoring and Validation: The search engine generates theoretical fragment ion spectra for peptides in the database and compares them to the experimental MS/MS spectra, assigning a score to each peptide-spectrum match (PSM).[7] Statistical validation, often using a false discovery rate (FDR) analysis, is then applied to filter out incorrect identifications.[10]

Causality in Database Searching: The choice of search parameters is critical. A narrow precursor and fragment mass tolerance, appropriate enzyme specificity, and consideration of potential post-translational modifications (PTMs) are all crucial for accurate results.[11][12][13]

Database_Search_Workflow Protein_Sample Protein Sample Digestion Enzymatic Digestion Protein_Sample->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Raw_Data Raw MS/MS Data LC_MSMS->Raw_Data Peak_Picking Peak List Generation (MGF) Raw_Data->Peak_Picking Database_Search Database Search (e.g., Mascot, SEQUEST) Peak_Picking->Database_Search PSMs Peptide-Spectrum Matches (PSMs) Database_Search->PSMs Protein_DB Protein Sequence Database (e.g., UniProt) Protein_DB->Database_Search Validation Statistical Validation (FDR) PSMs->Validation Identified_Peptides High-Confidence Peptide Identifications Validation->Identified_Peptides

Troubleshooting Common Validation Challenges

IssuePotential Cause(s)Recommended Action(s)
High Mass Error Instrument out of calibration; space charge effects.Recalibrate the instrument; ensure appropriate sample concentration.[1][14]
Poor Isotopic Pattern Match Low signal-to-noise; interfering species.Improve sample cleanup; ensure sufficient ion accumulation time.
Low Peptide Identification Rate Poor fragmentation; incorrect search parameters; sample quality.Optimize collision energy; verify database and PTM settings; check for contaminants.[10][15]
High False Discovery Rate (FDR) Inappropriate statistical model; low-quality spectra.Use a target-decoy database strategy; filter spectra for quality before searching.

Conclusion: A Commitment to Data Integrity

Validating experimental mass spectrometry data against theoretical values is not merely a procedural step; it is a fundamental aspect of scientific rigor. By systematically evaluating mass accuracy, isotopic patterns, and fragmentation data, researchers can move from tentative assignments to confident molecular identifications. This commitment to a self-validating system ensures the reliability of the data that underpins our understanding of complex biological systems and drives the development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for achieving this essential standard of data integrity.

References

  • CompOmics. (n.d.). 1 - Peptide and Protein Identification.
  • Galaxy Training Network. (2018, November 20). Proteomics / Proteogenomics 2: Database Search / Hands-on.
  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation.
  • Kind, T., & Fiehn, O. (2006). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • Kinsinger, C. R., et al. (2012). Recommendations for Mass Spectrometry Data Quality Metrics for Open Access Data (Corollary to the Amsterdam Principles). Journal of Proteome Research, 11(11), 5163-5170.
  • Mass Spectrometry Software. (n.d.). Wikipedia.
  • Methods in Molecular Biology. (2013). Validation of protein acetylation by mass spectrometry.
  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution.
  • OpenMS. (2025, December 18). OpenMS.
  • Santos, R., et al. (2013). Schematic diagram of the common workflow of database search for peptide identification. ResearchGate.
  • Strimmer Lab. (n.d.). Open Source Tools for Mass Spectrometry Analysis.
  • T-Kind, & Fiehn, O. (2006). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • van Wyk, M. (2021, November 1). Validation of Metabolomics Data-The MSA symposium | 2021 [Video]. YouTube. [Link]
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • YouTube. (2022, August 15). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns.
  • Zhang, W., & Zhao, X. (2013). The typical workflow of protein identification by database searching. ResearchGate.
  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
  • CASSS. (n.d.). Table 7: Best Practices for Reporting MS Data in Regulatory Filings Facilitator.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification.
  • MDPI. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.
  • National Institute of Standards and Technology. (n.d.). Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit.
  • National Institutes of Health. (2021, March 15). Influence of Post-Translational Modifications on Protein Identification in Database Searches.
  • National Institutes of Health. (2022, October 27). Recommendations for Mass Spectrometry Data Quality Metrics for Open Access Data (Corollary to the Amsterdam Principles).
  • National Institutes of Health. (n.d.). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.
  • Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
  • ResearchGate. (2025, August 6). A Calibration Method that Simplifies and Improves Accurate Determination of Peptide Molecular Masses by MALDI-TOF-MS.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Scientific Instrument Services. (n.d.). NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual.
  • Springer. (2011). OpenMS and TOPP: Open Source Software for LC-MS Data Analysis.
  • The Academy of Sciences for the Developing World. (2019, March 20). Standard for Mass Spectral Data Acceptance in Forensic Toxicology.
  • YouTube. (2021, November 19). Assigning formulae to mass spectral peaks by accurate mass.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. While the synthesis of novel compounds like Ethyl 4-oxotetrahydrofuran-3-carboxylate is at the forefront of our efforts, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not a mere procedural afterthought; it is an integral part of rigorous scientific practice, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of this compound, moving beyond simple steps to explain the critical reasoning behind them.

Hazard Assessment & Chemical Profile

Understanding the specific chemical nature of this compound is the foundation of its safe management. It is a heterocyclic compound belonging to the furanone class and, critically, is a β-keto ester. This structure dictates its reactivity and potential hazards. The 1,3-dicarbonyl relationship between the ketone and ester groups results in a highly acidic α-hydrogen, making the molecule susceptible to deprotonation and subsequent reactions.[1] This inherent reactivity informs the need for careful segregation from incompatible materials.

The primary documented hazards are acute oral toxicity and significant, long-lasting toxicity to aquatic ecosystems.[2] Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.

Table 1: Chemical & Safety Profile

PropertyDataRationale & Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 61435-46-5Chemical Abstracts Service
Molecular Formula C₇H₁₀O₄PubChem CID 21836437[3]
GHS Hazard Statements H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects.Based on supplier Safety Data Sheet (SDS) information.[2]
Recommended PPE Nitrile gloves, safety glasses (goggles), laboratory coat.Standard practice for handling toxic organic compounds.[4][5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.As a β-keto ester, it can undergo hydrolysis and decarboxylation in acidic or basic conditions.[6]
Primary Disposal Route Incineration via a licensed hazardous waste contractor.Recommended for flammable and toxic organic compounds to ensure complete destruction.[2][5]

Immediate Safety & Handling Precautions

Before beginning any disposal procedure, ensure that the appropriate safety measures are in place.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[4]

  • Personal Protective Equipment (PPE) : At a minimum, wear nitrile gloves, safety glasses with side shields or goggles, and a flame-resistant laboratory coat.[7] Contaminated PPE, such as gloves, must be disposed of as hazardous solid waste.[8]

  • Spill Management : In the event of a spill, absorb the material with a non-reactive absorbent like vermiculite or cat litter.[4] Do not use paper towels for larger spills as this can create a fire hazard. The collected absorbent material is now considered hazardous waste and must be disposed of accordingly.

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is segregation at the source. Federal and state regulations mandate strict management from the point of generation to final disposal.[9]

Step 1: Waste Classification and Container Selection

This compound is a non-halogenated organic solvent waste . It must not be mixed with halogenated waste streams to ensure proper and cost-effective incineration.

  • Select a Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). The original chemical container is often the best choice for storing the waste.[10]

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE " and a full chemical name, not abbreviations.[8][9] Ensure the label is securely attached and legible.

Step 2: Transfer of Liquid Waste

Whether dealing with residual amounts from a reaction or bulk quantities, the liquid must be captured.

  • Direct Transfer : Carefully pour the liquid waste into the designated and labeled non-halogenated waste container.

  • Secure Closure : Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] Ensure it is stored in secondary containment to mitigate leaks.

Step 3: Disposal of Contaminated Solid Materials

Any materials that come into direct contact with the compound are considered hazardous waste.

  • Collection : Place contaminated items such as gloves, pipette tips, and absorbent materials into a durable, sealed plastic bag.[8]

  • Labeling : Label the bag clearly as "Hazardous Waste" with the chemical name.

  • Final Disposal : Place the sealed bag into a designated solid hazardous waste container for collection by a licensed contractor.

Step 4: Decontamination of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[10]

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]

  • Collect the Rinsate : Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [10] Add the rinsate to your non-halogenated organic waste container.

  • Final Container Disposal : Once triple-rinsed, deface or remove all original labels from the container, remove the cap, and dispose of it as regular laboratory glassware or plastic waste.[10][11]

The Disposal Workflow: A Visual Guide

To ensure clarity, the decision-making process for handling waste streams related to this compound is summarized in the workflow diagram below.

G cluster_0 1. Identify Waste Type cluster_1 2. Execute Disposal Protocol start Waste Generated (this compound) liquid Liquid Waste (Pure, solutions, rinsate) start->liquid Is it liquid? solid Contaminated Solid Waste (Gloves, wipes, absorbent) start->solid Is it a contaminated solid? container Empty Original Container start->container Is it an empty container? waste_container Transfer to labeled 'Non-Halogenated Organic Waste' container. liquid->waste_container solid_waste Double-bag, label, and place in solid hazardous waste drum. solid->solid_waste rinse Perform Triple-Rinse with appropriate solvent. container->rinse final Arrange for pickup by licensed hazardous waste contractor for incineration. waste_container->final solid_waste->final rinsate Collect ALL rinsate into 'Non-Halogenated Organic Waste' container. rinse->rinsate Collect Rinsate trash Deface labels and dispose of container in regular lab trash/recycling. rinse->trash After Rinsing rinsate->final

Caption: Decision workflow for proper waste stream management.

The Scientific Rationale: Trust Through Understanding

  • Why Incineration is the Gold Standard : The recommended disposal method for most organic compounds, including esters and ketones, is high-temperature incineration.[5] This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide and water, effectively eliminating its toxicity to aquatic life.

  • The Criticality of Waste Segregation : The reactivity of the β-keto ester functional group is a key consideration.[1][12] Mixing this compound with strong acids or bases in a single waste container could trigger an unintended hydrolysis reaction, followed by decarboxylation.[6] This could lead to the evolution of CO₂ gas, potentially over-pressurizing the container and creating a significant safety hazard.

  • Environmental Imperative : The classification "Toxic to aquatic life with long lasting effects" (H411) is a serious warning.[2] Improper disposal down the drain allows the compound to enter waterways where it can harm fish, invertebrates, and microorganisms, disrupting the ecosystem. Adherence to this protocol is a direct fulfillment of our responsibility as environmental stewards.

By integrating a deep understanding of the chemical's properties with established safety protocols, we can ensure that the lifecycle of this compound is managed safely, compliantly, and responsibly from cradle to grave.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
  • Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
  • Ester Disposal. Chemtalk - Science Forum For Lab Technicians.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Mastering β-keto esters. ResearchGate.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Immobilized furanone derivatives as inhibitors for adhesion of bacteria on modified poly(styrene-co-maleic anhydride). PubMed.
  • Mthis compound. Chemsrc.

Sources

Navigating the Safe Handling of Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Based on available supplier information, Ethyl 4-oxotetrahydrofuran-3-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate a careful and considered approach to personal protective equipment (PPE) and handling procedures. Furthermore, its structural similarity to tetrahydrofuran (THF) suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a critical consideration for storage and handling.[3][4]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural checkbox; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate a specific risk associated with the compound's hazard profile.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-rated safety goggles or a full-face shield.[3][5]Protects against splashes that can cause serious eye irritation (H319). A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]Prevents skin contact that can lead to irritation (H315). It is crucial to inspect gloves for any signs of degradation before use.
Body Protection Flame-retardant lab coat and closed-toe shoes.[3][6]Provides a barrier against accidental spills and splashes on the body and feet.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[3] For situations where a fume hood is not available or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]Mitigates the risk of inhaling vapors, which can cause respiratory irritation (H335).
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receipt Receiving & Storage Handling Handling in Fume Hood Receipt->Handling Transport in Secondary Containment Experiment Experimental Use Handling->Experiment Controlled Dispensing Decontamination Decontamination Experiment->Decontamination Post-Experiment Waste_Collection Waste Collection Decontamination->Waste_Collection Segregated Waste Disposal Final Disposal Waste_Collection->Disposal Labeled for Pickup

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area away from heat, light, and ignition sources.[5][7]

    • Due to the potential for peroxide formation, it is advisable to date the container upon receipt and opening.[8]

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3]

    • Don the appropriate PPE as outlined in the table above before opening the container.

    • When transferring the liquid, use spark-proof tools and ensure that both the source and receiving containers are grounded to prevent static discharge.[9]

  • In Case of a Spill:

    • For small spills (<1 L), and if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • For large spills (>1 L), evacuate the area and contact your institution's emergency response team.[4]

Disposal Plan

Proper disposal is a critical final step to ensure the safety of personnel and the environment.

  • Waste Segregation:

    • All waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[4]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

  • PubChem. This compound.
  • University of California, Santa Barbara. Tetrahydrofuran (THF)
  • GZ Industrial Supplies.
  • European Commission. Health and safety: H/P phrases. [Link]
  • MSDS Europe.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxotetrahydrofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxotetrahydrofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.